1,2,3,4,5-Pentamethylcyclopentadiene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-6-7(2)9(4)10(5)8(6)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQNKQYEUMPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193466 | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4045-44-7 | |
| Record name | Pentamethylcyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4045-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4,5-Pentamethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5-pentamethylcyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSE3MRZ77C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is 1,2,3,4,5-Pentamethylcyclopentadiene
An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly abbreviated as CpH, is a substituted cyclopentadiene with the chemical formula C₁₀H₁₆.[1][2] It is a colorless to light yellow liquid with a mild odor.[3] The primary significance of CpH in the fields of chemistry and drug development lies in its role as a precursor to the pentamethylcyclopentadienyl ligand (Cp*), formally the pentamethylcyclopentadienide anion ([C₅(CH₃)₅]⁻).[4]
The Cp* ligand is a sterically bulky and electron-donating ligand that forms stable and often highly reactive organometallic complexes with a wide range of transition metals.[4] These "Cp-metal" complexes are pivotal in homogeneous catalysis, driving critical chemical transformations such as polymerization, hydrogenation, and asymmetric synthesis.[4][5] The steric hindrance provided by the five methyl groups on the cyclopentadienyl ring enhances the stability of the resulting metal complexes and can influence the stereochemical outcome of catalytic reactions.[2] Furthermore, the electron-donating nature of the Cp ligand can increase the reactivity of the metal center.[2]
In addition to its central role in catalysis, Cp*H and its derivatives have found applications in materials science, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD) for the creation of thin films.[4] It also serves as an electron mediator in biochemical processes, such as the regeneration of nicotinamide adenine dinucleotide (NAD).[6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and the preparation of key derivatives, and a summary of its most significant applications.
Physical and Chemical Properties
This compound is a flammable liquid that is miscible with many common organic solvents such as methanol, dichloromethane, and ethyl acetate, but only slightly miscible with water.[7][8] It is also noted to be light-sensitive and incompatible with strong oxidizing agents.[7]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol [3] |
| Appearance | Colorless to light yellow liquid[3] |
| Odor | Mild[1] |
| Density | 0.87 g/mL at 25 °C[9] |
| Boiling Point | 58 °C at 13 mmHg[9] |
| Refractive Index | n20/D 1.474[9] |
| Flash Point | 44 °C (closed cup)[9] |
Spectroscopic Data
| Type | Nucleus | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | ¹H | CDCl₃ | 1.00 (d, 3H), 1.8 (br s, 12H), 2.45 (q, 1H)[10] |
| ¹³C NMR | ¹³C | C₆D₆ | Not specified in search results |
| IR | - | Neat | 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370[10] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and some of its most common and useful organometallic derivatives.
Synthesis of this compound (Cp*H)
A widely used method for the synthesis of Cp*H involves the reaction of 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methylmagnesium chloride, followed by dehydration.[11]
Materials:
-
2,3,4,5-tetramethyl-2-cyclopenten-1-one
-
Methylmagnesium chloride (in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
10% Acetic acid solution
-
20% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of 2,3,4,5-tetramethyl-2-cyclopenten-1-one (1 equivalent) in THF (to make a 1.6 M solution) is added at 0°C under an inert atmosphere to a solution of methylmagnesium chloride (1.2 equivalents in THF).[11]
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[11]
-
A 10% aqueous solution of acetic acid is added to the reaction mixture, and the organic phase is extracted with diethyl ether.[11]
-
A 20% aqueous solution of hydrochloric acid is added to the organic phase, and the mixture is stirred for 30 minutes.[11]
-
The organic phase is then neutralized by washing with a 5% aqueous solution of sodium bicarbonate.[11]
-
The organic layer is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation.[11]
-
The crude product is purified by distillation to yield this compound.[11]
Deprotonation of CpH to form Lithium Pentamethylcyclopentadienide (CpLi)
The deprotonation of CpH is a common first step in the synthesis of many Cp-metal complexes. This is typically achieved using a strong base such as n-butyllithium.[2]
Materials:
-
This compound (Cp*H)
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or THF
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Cp*H in anhydrous diethyl ether or THF.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add one equivalent of n-butyllithium solution dropwise to the stirred Cp*H solution.
-
Allow the reaction mixture to warm to room temperature and stir for a period of time (e.g., 1-2 hours) to ensure complete deprotonation. The resulting solution of Cp*Li can be used directly in subsequent reactions.
Synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium Dimer ([Cp*RhCl₂]₂)
This rhodium dimer is a versatile catalyst and a common starting material for other Cp*Rh complexes.[1]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
This compound (Cp*H)
-
Methanol
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine rhodium(III) chloride trihydrate (1 equivalent) and this compound (a slight excess, e.g., 1.05 equivalents).[1]
-
Add methanol as the solvent.[1]
-
Reflux the mixture with stirring under a nitrogen atmosphere for approximately 48 hours.[1]
-
Cool the reaction mixture to room temperature. A dark red precipitate will form.[1]
-
Filter the precipitate and wash it with diethyl ether.[1]
-
The filtrate can be concentrated to yield more product.[1]
-
The combined solid product is dried to give [Cp*RhCl₂]₂.[1]
Synthesis of Trichloro(pentamethylcyclopentadienyl)titanium (Cp*TiCl₃)
This titanium complex is an important catalyst and precursor in organotitanium chemistry.[12]
Materials:
-
Lithium pentamethylcyclopentadienide (Cp*Li) (prepared as described above)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous non-coordinating solvent (e.g., hexanes or toluene)
Procedure:
-
Under an inert atmosphere, a solution of Cp*Li is prepared as described previously.
-
In a separate flask, a solution of titanium(IV) chloride in an anhydrous non-coordinating solvent is prepared and cooled.
-
The Cp*Li solution is slowly added to the stirred TiCl₄ solution at a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitated lithium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield Cp*TiCl₃ as an orange solid.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows involving this compound.
Caption: General reaction pathways for the synthesis of CpH and its conversion to key organometallic complexes.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a cornerstone of modern organometallic chemistry. Its utility as a precursor to the sterically demanding and electron-rich Cp* ligand has led to the development of a vast array of metal complexes with applications in catalysis, materials science, and beyond. The robust nature of the Cp* ligand imparts stability to the resulting complexes, while its electronic properties can be tuned to modulate their reactivity. The experimental protocols detailed in this guide provide a practical foundation for the synthesis of CpH and its key derivatives, enabling researchers to access this versatile building block for their own investigations. As the demand for more efficient and selective chemical transformations continues to grow, the importance of ligands like Cp and their parent dienes, such as this compound, is set to increase, ensuring their continued relevance in both academic and industrial research.
References
- 1. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4045-44-7 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4,5-Pentamethylcyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4,5-Pentamethylcyclopentadiene, commonly abbreviated as CpH, is a substituted cyclopentadiene that plays a pivotal role in organometallic chemistry.[1][2] Its unique electronic and steric properties make it an indispensable ligand precursor for a wide array of catalysts and materials with applications in organic synthesis, materials science, and potentially drug development.[2] This technical guide provides a comprehensive overview of the core chemical properties of CpH, detailed experimental protocols for its synthesis and derivatization, and a summary of its key reactivity pathways.
Introduction
This compound (CpH) is a colorless to light yellow liquid with the chemical formula C₁₀H₁₆.[1][3] Unlike its unsubstituted counterpart, cyclopentadiene, the presence of five methyl groups on the cyclopentadienyl ring imparts significantly different properties.[1] Notably, CpH is not prone to the dimerization that characterizes cyclopentadiene.[1] The primary significance of CpH lies in its role as a precursor to the pentamethylcyclopentadienyl ligand (Cp), an ancillary ligand that has profoundly impacted the field of organometallic chemistry.[2] The Cp* ligand is known for its strong electron-donating nature and its substantial steric bulk, which together enhance the stability and modify the reactivity of the metal centers to which it is coordinated.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆[3] |
| Molecular Weight | 136.23 g/mol [3] |
| Appearance | Colorless to light yellow liquid[3] |
| Odor | Mild[1] |
| Density | 0.87 g/mL at 25 °C[4][5] |
| Boiling Point | 58 °C at 13 mmHg[4][5] |
| Refractive Index | n20/D 1.474[4][5] |
| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water.[6][7] |
| Flash Point | 44 °C (closed cup)[5] |
Spectroscopic Data
The structural characterization of this compound is routinely performed using a variety of spectroscopic techniques. Key spectral data are provided in the table below.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | δ: 1.00 (3H, d, J = 7.6, CH₃CH), 1.8 (12H, br s, CH₃C=), 2.45 (1H, q, J = 6.5, CHCH₃)[8] |
| ¹³C NMR | Data available in various solvents.[9] |
| Infrared (IR) (neat) | cm⁻¹: 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370[8] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 136. |
| UV/VIS | Absorption maxima at 250 nm in CH₂Cl₂.[7] |
Reactivity and Reaction Pathways
The most significant chemical property of CpH is its acidity, which allows for deprotonation to form the pentamethylcyclopentadienyl anion (Cp⁻). This anion is a powerful nucleophile and a versatile ligand in organometallic synthesis.
Deprotonation to form the Cp Anion*
CpH can be readily deprotonated by strong bases such as organolithium reagents (e.g., n-butyllithium) or alkali metals to yield the corresponding Cp salt.[1][8]
Reaction: CpH + n-BuLi → CpLi + BuH[1]
Synthesis of Organometallic Complexes
The in situ or isolated Cp* anion is a cornerstone for the synthesis of a vast number of organometallic "sandwich" and "half-sandwich" complexes.
A classic example is the reaction of lithium pentamethylcyclopentadienide with ferrous chloride to produce decamethylferrocene.[6]
Reaction: 2 CpLi + FeCl₂ → FeCp₂ + 2 LiCl
Half-sandwich complexes are also readily prepared, for instance, the reaction of Cp*Li with titanium tetrachloride.[5][7]
Reaction: CpLi + TiCl₄ → CpTiCl₃ + LiCl[7]
Experimental Protocols
Synthesis of this compound (Cp*H)
This protocol is adapted from a well-established, large-scale synthesis.[8]
Materials:
-
Lithium wire
-
Hexane
-
Diethyl ether (anhydrous)
-
2-Bromo-2-butene (cis/trans mixture)
-
Ethyl acetate
-
p-Toluenesulfonic acid monohydrate
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate
-
Argon gas
Procedure:
-
Preparation of 2-Butenyllithium: In a 2-L three-necked flask equipped with a reflux condenser and an addition funnel, 21 g of lithium wire is stirred in 100 mL of diethyl ether under an argon atmosphere. A solution of 200 g of 2-bromo-2-butene in 200 mL of diethyl ether is added dropwise to initiate the reaction, and then the remainder is added at a rate to maintain a gentle reflux. The mixture is stirred for an additional hour after the addition is complete.
-
Formation of the Alcohol Intermediate: A solution of 66 g of ethyl acetate in 100 mL of diethyl ether is added dropwise to the 2-butenyllithium solution. The reaction is then quenched by pouring it into 2 L of saturated aqueous ammonium chloride.
-
Work-up and Isolation of the Alcohol: The ethereal layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated by rotary evaporation.
-
Cyclization and Dehydration: The concentrated alcohol intermediate is added to a stirred mixture of 13 g of p-toluenesulfonic acid monohydrate in 300 mL of diethyl ether under argon. The mixture is refluxed for 1 hour.
-
Final Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate until the washings are basic. The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. bdim.eu [bdim.eu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Decamethylferrocene - Wikipedia [en.wikipedia.org]
- 5. (Pentamethylcyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Physical Properties of 1,2,3,4,5-Pentamethylcyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,5-Pentamethylcyclopentadiene, often abbreviated as CpH, is a substituted cyclopentadiene that serves as a crucial precursor to the pentamethylcyclopentadienyl ligand (Cp). This ligand is of significant interest in organometallic chemistry due to its steric bulk and electron-donating properties, which impart unique stability and reactivity to the metal complexes it forms. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a visual representation of its synthesis workflow.
Quantitative Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₆[1][2] |
| Molecular Weight | 136.23 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Odor | Mild[4][5] |
| Boiling Point | 58 °C at 13 mmHg (17 hPa)[1][6][7][8][9] |
| Density | 0.87 g/mL at 25 °C[1][6][8][9] |
| 0.84 g/cm³ at 20 °C[7] | |
| Refractive Index (n20/D) | 1.474[1][3][6][8][9] |
| Flash Point | 44 °C (111.2 °F) - closed cup[7][10] |
| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water.[3][6][8][9] |
| CAS Number | 4045-44-7[1][7] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with a methylating agent like methylmagnesium chloride.[11]
Materials:
-
2,3,4,5-Tetramethyl-2-cyclopentenone
-
Methylmagnesium chloride (in a suitable solvent like THF)
-
Tetrahydrofuran (THF)
-
10% Acetic acid solution
-
20% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of 2,3,4,5-tetramethyl-2-cyclopentenone (1 equivalent) in THF (to make a 1.6 M solution) is prepared.
-
Under an inert atmosphere (e.g., argon or nitrogen), the cyclopentenone solution is added to a solution of methylmagnesium chloride (1.2 equivalents) at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and is stirred for 3 hours.
-
Following the reaction, a 10% aqueous solution of acetic acid is added to the mixture.
-
The organic phase is extracted with diethyl ether.
-
A 20% aqueous solution of hydrochloric acid is added to the organic phase, and the mixture is stirred for 30 minutes.
-
The organic phase is then neutralized by washing with a 5% aqueous solution of sodium bicarbonate.
-
The neutralized organic phase is washed with water.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed by evaporation (e.g., using a rotary evaporator) to yield the crude product.
-
The crude this compound is then purified by distillation.[11]
Determination of Refractive Index
The refractive index of a liquid, a measure of how much the path of light is bent, or refracted, when entering the liquid, is a fundamental physical property. A standard instrument for this measurement is the Abbe refractometer.
Materials:
-
Abbe Refractometer
-
Sample of this compound
-
Dropper or pipette
-
Lens cleaning paper
-
A suitable solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Using a dropper, apply a small amount of the this compound sample onto the prism.
-
Close the prism assembly.
-
Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a colored band is visible, adjust the chromaticity screw to eliminate it and sharpen the dividing line.
-
Read the refractive index value from the scale.
-
Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy Protocol (General):
-
The prepared NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to ensure homogeneity.
-
A standard ¹H NMR pulse sequence is run.
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts (δ) of the peaks are referenced to a standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy Protocol (General):
-
The same sample can be used for ¹³C NMR.
-
A standard ¹³C NMR pulse sequence (often with proton decoupling) is executed.
-
Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
The data is processed in a similar manner to the ¹H NMR spectrum.
Visualizations
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ucc.ie [ucc.ie]
- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. pubs.aip.org [pubs.aip.org]
- 9. uotechnology.edu.iq [uotechnology.edu.iq]
- 10. This compound(4045-44-7) 1H NMR spectrum [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Structure of 1,2,3,4,5-Pentamethylcyclopentadiene
An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene
Introduction
This compound, commonly abbreviated as CpH, is a cyclic diene with the chemical formula C₅(CH₃)₅H.[1] It is a colorless liquid that serves as a crucial precursor to the pentamethylcyclopentadienyl ligand (Cp), denoted as C₅(CH₃)₅⁻.[1] Unlike its less substituted parent compound, cyclopentadiene, CpH does not readily dimerize.[1] The Cp ligand is of paramount importance in organometallic chemistry due to the enhanced stability and solubility it imparts to metal complexes compared to the unsubstituted cyclopentadienyl (Cp) ligand. These characteristics make Cp*-metal complexes valuable catalysts and reagents in various chemical transformations, including applications in materials science and drug development.
This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on data and methodologies relevant to researchers in chemistry and drug discovery.
Molecular Structure and Properties
The structure of Cp*H features a five-membered carbon ring with five methyl groups and one hydrogen atom attached to the sp³-hybridized carbon. Its properties have been well-characterized by various analytical techniques.
General and Physical Properties
Key physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1][2][3][4] |
| Molar Mass | 136.23 g·mol⁻¹ | [1][3][5] |
| Appearance | Colorless to yellow liquid | [1][6] |
| Density | 0.87 g/cm³ | [1] |
| Boiling Point | 55-60 °C at 13 mmHg (1.7 kPa) | [1][7] |
| Refractive Index (n²⁰/D) | 1.4720 to 1.4760 | [6][8] |
| CAS Number | 4045-44-7 | [1][2] |
| Solubility | Sparingly soluble in water; miscible with methanol, dichloromethane, ethyl acetate, ether. | [1][8] |
Crystallographic Data
The crystal structure of this compound was determined relatively recently, providing precise data on its solid-state conformation.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [9] |
| Space Group | P2₁2₁2₁ | [9] |
| a | 4.4804(6) Å | [9] |
| b | 11.7784(12) Å | [9] |
| c | 16.761(2) Å | [9] |
| V | 884.5(2) ų | [9] |
| Z | 4 | [9] |
| Temperature | 120 K | [9] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of Cp*H. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 2.45 (1H, q, J=6.5 Hz, CHCH₃), 1.80 (12H, br s, CH₃C=), 1.00 (3H, d, J=7.6 Hz, CH₃CH) | [7] |
| ¹³C NMR (benzene-d₆) | Chemical shifts available in databases. | [8][10] |
| IR (neat) | ν (cm⁻¹): 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370 | [7] |
| UV/Vis (CH₂Cl₂) | λmax: 250 nm | [8] |
Experimental Protocols
Several synthetic routes to this compound have been developed. Below are detailed protocols for two common laboratory-scale preparations.
Protocol 1: Synthesis via Dehydration of 3,4,5-Trimethyl-2,5-heptadien-4-ol
This procedure is adapted from Organic Syntheses and involves the reaction of 2-butenyllithium with ethyl acetate followed by acid-catalyzed cyclization and dehydration.[7][11]
Step A: Synthesis of 3,4,5-Trimethyl-2,5-heptadien-4-ol
-
Preparation: In a 2-L three-necked, round-bottomed flask equipped with a reflux condenser and an addition funnel, stir 21 g (3.0 mol) of lithium wire (cut into ~1-cm pieces and washed with hexane) in 100 mL of diethyl ether under an argon atmosphere.
-
Initiation: Purify 2-bromo-2-butene (cis/trans mixture) by passing it through a column of basic alumina. Add a small amount (~2-3 mL) of the purified 2-bromo-2-butene (total 200 g, 1.48 mol) to the lithium suspension to initiate the reaction, evidenced by warming and bubble formation. Caution: Add the initial aliquot carefully and wait for the reaction to start to avoid a violent, uncontrolled reaction.[7]
-
Grignard Formation: Once initiated, dilute the mixture with an additional 900 mL of diethyl ether. Add the remaining 2-bromo-2-butene at a rate that maintains a gentle reflux.
-
Reaction with Ester: After the addition is complete, continue stirring for 1 hour. Then, add a solution of ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether dropwise. The mixture will turn from yellow-orange to milky-yellow.
-
Workup: Pour the reaction mixture into 2 L of saturated aqueous ammonium chloride. Separate the ethereal layer. Adjust the aqueous layer to approximately pH 9 with hydrochloric acid and extract three times with diethyl ether.
-
Isolation: Combine all ethereal layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to a volume of 100–200 mL. This concentrate contains the crude alcohol and is used directly in the next step.
Step B: Synthesis of this compound
-
Cyclization/Dehydration: In a 1-L three-necked, round-bottomed flask, stir a mixture of 13 g (0.068 mol) of p-toluenesulfonic acid monohydrate in 300 mL of diethyl ether under argon.
-
Addition: Add the crude alcohol concentrate from Step A as quickly as possible while maintaining a gentle reflux. A water layer will separate as the reaction proceeds.
-
Workup: Stir the mixture for 1 hour after the addition is complete. Wash the mixture with saturated aqueous sodium bicarbonate until the washings are basic.
-
Extraction: Separate the ethereal layer and extract the combined aqueous layers three times with diethyl ether.
-
Purification: Combine the ethereal layers and dry over sodium sulfate. Remove the diethyl ether by rotary evaporation. Distill the crude product under reduced pressure (boiling point 55–60 °C at 13 mm Hg) to yield 73–75 g (73–75%) of pure this compound.[7]
Protocol 2: Synthesis from 2,3,4,5-Tetramethyl-2-cyclopentenone
This method involves the 1,2-addition of a methyl group to a tetramethylcyclopentenone precursor.[12]
-
Preparation: To a solution of methylmagnesium chloride (1.2 equivalents) in tetrahydrofuran (THF), add a solution of 2,3,4,5-tetramethyl-2-cyclopentenone (1 equivalent) in THF (to make a 1.6 M solution) at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quenching and Dehydration: Add 10% aqueous acetic acid to the reaction mixture. Extract the organic phase with diethyl ether. Add 20% aqueous HCl to the organic phase and stir for 30 minutes to effect dehydration.
-
Neutralization and Workup: Neutralize the organic phase with 5% aqueous sodium bicarbonate. Wash with water, dry the organic layer, and evaporate the solvent.
-
Purification: Purify the crude product by distillation to obtain this compound in high yield (>80%).[12]
Visualizations: Structure and Synthesis
Diagrams created using Graphviz provide clear visual representations of the molecule and associated processes.
Caption: 2D structure of this compound (Cp*H).
Caption: Workflow for the synthesis of Cp*H from 2-bromo-2-butene.
Applications in Drug Development
While CpH itself is not a therapeutic agent, its corresponding Cp ligand is instrumental in forming stable, active, and often chiral organometallic catalysts. These catalysts are employed in synthetic methodologies that are highly relevant to drug discovery and development, particularly in asymmetric synthesis.
Cp-metal complexes, such as those of rhodium, iridium, and ruthenium, are well-known catalysts for asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) reactions.[13] These reactions are critical for producing enantiomerically pure compounds, a common requirement for modern pharmaceuticals where only one enantiomer provides the desired therapeutic effect while the other may be inactive or harmful. The bulky, electron-donating nature of the Cp ligand enhances catalyst stability and modulates its stereoselectivity, enabling the synthesis of complex chiral molecules that are precursors to active pharmaceutical ingredients (APIs).
Caption: Role of Cp*H as a precursor to catalysts in drug synthesis.
References
- 1. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 320830050 [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemwhat.com [chemwhat.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene
Audience: Researchers, scientists, and drug development professionals.
Core Subject: 1,2,3,4,5-Pentamethylcyclopentadiene (CpH) is a pivotal organic compound in modern chemistry, primarily serving as a precursor to the sterically bulky and electron-rich pentamethylcyclopentadienyl (Cp) ligand. This guide provides a comprehensive overview of its properties, synthesis, and key applications relevant to research and development.
Physicochemical and Spectroscopic Data
This compound, with the chemical formula C₁₀H₁₆, is a colorless to light-yellow liquid.[1] Its fundamental role is as a precursor to the 1,2,3,4,5-pentamethylcyclopentadienyl ligand (Cp*), a key component in organometallic chemistry.[2][3] Unlike less substituted cyclopentadienes, it does not readily dimerize.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 136.23 g/mol | [1][4] |
| CAS Number | 4045-44-7 | [4] |
| Density | 0.87 g/mL at 25 °C | [4][5] |
| Boiling Point | 58 °C at 13 mmHg | [4][5] |
| Refractive Index | n20/D 1.474 | [4][5] |
| Flash Point | 44 °C (closed cup) | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water. |[5][6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details | Reference(s) |
|---|---|---|
| ¹H NMR (CDCl₃) | δ: 1.00 (3 H, d, J = 7.6, CH₃CH), 1.8 (12 H, br s, CH₃C=), 2.45 (1 H, q, J = 6.5, CHCH₃) | [7] |
| ¹³C NMR (benzene-d6) | Chemical shifts available | [6] |
| IR (neat) | 2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370 cm⁻¹ | [7] |
| UV/VIS (CH₂Cl₂) | Absorption maximum at 250 nm |[6] |
Core Applications in Research and Development
The primary significance of this compound lies in its role as a precursor to the Cp* ligand. This ligand forms highly stable and reactive complexes with transition metals, which are instrumental in various fields.[2]
-
Homogeneous Catalysis: Cp*-metal complexes are fundamental in catalysis, driving reactions such as polymerization, hydrogenation, and asymmetric synthesis.[2] For example, it is used as a ligand in the "one-pot" iridium-catalyzed transformation of alcohols to amides.[8]
-
Materials Science: The compound is pivotal in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique for creating thin films. It acts as a growth modifier for depositing iron-containing layers from iron pentacarbonyl, which are used in electronic devices and magnetic storage.[2][9]
-
Biochemical Research: CpH is a raw material for synthesizing organometallic complexes like [CpRh(bpy)H₂O]²⁺, which function as electron mediators in the regeneration of nicotinamide adenine dinucleotide (NADH), a critical coenzyme in cellular metabolism.[2][9]
Experimental Protocols
A widely cited laboratory-scale synthesis involves a two-step process starting from 2-bromo-2-butene and ethyl acetate.[7]
Part A: Synthesis of 3,4,5-Trimethyl-2,5-heptadien-4-ol
-
Under an argon atmosphere, stir a mixture of lithium wire (21 g, 3.0 mol) in 100 mL of diethyl ether in a 2-L three-necked flask.
-
Add a small amount of purified 2-bromo-2-butene (200 g, 1.48 mol total) dropwise to initiate the reaction.
-
Once initiated, dilute the mixture with an additional 900 mL of diethyl ether.
-
Add the remaining 2-bromo-2-butene at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 1 hour.
-
Add a solution of ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether dropwise.
-
Pour the reaction mixture into 2 L of saturated aqueous ammonium chloride.
-
Separate the ethereal layer. Adjust the aqueous layer to pH 9 with HCl and extract three times with diethyl ether.
-
Combine all ethereal layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to a volume of 100–200 mL.
Part B: Synthesis of this compound (Cyclization)
-
In a separate 1-L flask under argon, stir a mixture of p-toluenesulfonic acid monohydrate (13 g, 0.068 mol) in 300 mL of diethyl ether.
-
Add the concentrated product from Part A as quickly as possible, maintaining a gentle reflux. A water layer will separate.
-
Stir the mixture for 1 hour after the addition is complete.
-
Wash the mixture with saturated aqueous sodium bicarbonate until the washings remain basic.
-
Remove the diethyl ether by rotary evaporation.
-
Distill the crude product under reduced pressure (bp 55–60°C, 13 mm) to yield the final product.
This protocol outlines the synthesis of the (pentamethylcyclopentadienyl)iron dicarbonyl dimer, a common Cp-metal complex.[3]
-
Combine this compound (Cp*H) and iron pentacarbonyl (Fe(CO)₅) in a suitable high-boiling solvent (e.g., 2,2,5-trimethylhexane).[10]
-
Heat the mixture to reflux.
-
During the reaction, hydrogen gas and carbon monoxide are evolved. The reaction should be carried out in a well-ventilated fume hood.
-
Continue heating until the reaction is complete, which can be monitored by observing the cessation of gas evolution or by spectroscopic methods.
-
Upon cooling, the product, [η⁵-Cp*Fe(CO)₂]₂, will precipitate from the solution.
-
The solid product can be collected by filtration, washed with a cold solvent, and dried under vacuum.
References
- 1. This compound | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. This compound 95 4045-44-7 [sigmaaldrich.com]
- 5. runyvmat.com [runyvmat.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 4045-44-7 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene from Tiglaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,2,3,4,5-pentamethylcyclopentadiene, a crucial ligand in organometallic chemistry and a valuable building block in the synthesis of complex molecules, starting from the readily available α,β-unsaturated aldehyde, tiglaldehyde. While a direct conversion is not established in the literature, this document outlines a multi-step synthesis involving the formation of a key intermediate, 2,3,4,5-tetramethyl-2-cyclopentenone. The subsequent conversion of this intermediate to the final product is well-documented. This guide furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the replication and optimization of this synthetic route in a laboratory setting.
Introduction
This compound (CpH) is a highly significant cyclopentadiene derivative widely utilized in the synthesis of organometallic complexes. The pentamethylcyclopentadienyl (Cp) ligand, formed upon deprotonation of Cp*H, is a bulky and electron-donating ligand that imparts unique properties to the metal centers it coordinates. These properties include enhanced stability, solubility, and catalytic activity of the resulting metal complexes, which find applications in a myriad of catalytic processes, including polymerization, hydrogenation, and carbon-carbon bond formation.
The synthesis of CpH has been approached from various starting materials. This guide focuses on a theoretical yet chemically sound pathway originating from tiglaldehyde ((2E*)-2-methylbut-2-enal), an abundant and cost-effective starting material. The proposed synthesis navigates through the formation of 2,3,4,5-tetramethyl-2-cyclopentenone, a critical precursor that can be subsequently converted to the target molecule.
Proposed Overall Synthetic Pathway
The proposed synthesis is a multi-step process that can be broadly divided into two key stages:
-
Stage 1: Synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone from Tiglaldehyde. This stage involves the construction of the five-membered ring with the requisite methylation pattern from the C5 starting material, tiglaldehyde. A plausible approach involves an acid-catalyzed self-condensation of tiglaldehyde to form a C10 intermediate, which then undergoes an intramolecular aldol condensation and subsequent functional group manipulations.
-
Stage 2: Synthesis of this compound from 2,3,4,5-Tetramethyl-2-cyclopentenone. This stage follows a well-established literature procedure involving a Grignard reaction to introduce the fifth methyl group, followed by an acid-catalyzed dehydration and rearrangement to yield the final product.
The overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow from tiglaldehyde.
Experimental Protocols and Data
Stage 1: Synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone from Tiglaldehyde (Proposed)
While a specific one-pot reaction for this transformation is not readily found in the literature, a plausible multi-step synthesis can be constructed based on fundamental organic reactions. The following protocol is a proposed pathway.
Step 1a: Acid-Catalyzed Self-Condensation of Tiglaldehyde
The self-condensation of tiglaldehyde under acidic conditions can lead to a variety of products. A plausible reaction is an aldol-type condensation followed by dehydration.
-
Reaction Scheme: 2 x Tiglaldehyde → C10 Dienal
-
Proposed Protocol:
-
To a solution of tiglaldehyde (1.0 eq) in a suitable solvent (e.g., toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq) is added.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Step 1b: Intramolecular Cyclization to form 2,3,4,5-Tetramethyl-2-cyclopentenone
The C10 intermediate from the previous step would need to undergo an intramolecular cyclization. This could potentially be achieved via a Nazarov cyclization if a divinyl ketone intermediate is formed, or an intramolecular aldol condensation of a corresponding diketone. Further oxidation and methylation steps might be required.
Due to the speculative nature of this stage, specific quantitative data is not available. Researchers would need to perform optimization studies to determine the ideal reaction conditions and yields.
Stage 2: Synthesis of this compound from 2,3,4,5-Tetramethyl-2-cyclopentenone
This stage follows a well-established and reliable procedure. The protocol provided here is adapted from literature reports.
Step 2a: Grignard Reaction with Methylmagnesium Bromide
-
Reaction Scheme: 2,3,4,5-Tetramethyl-2-cyclopentenone + CH₃MgBr → 1,2,3,4,5-Pentamethyl-1-cyclopentene-1-ol
-
Experimental Protocol:
-
A solution of 2,3,4,5-tetramethyl-2-cyclopentenone (1.0 eq) in anhydrous diethyl ether is added dropwise to a solution of methylmagnesium bromide (1.2 eq) in diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
Step 2b: Acid-Catalyzed Dehydration and Rearrangement
-
Reaction Scheme: 1,2,3,4,5-Pentamethyl-1-cyclopentene-1-ol → this compound
-
Experimental Protocol:
-
The crude alcohol from the previous step is dissolved in a suitable solvent such as diethyl ether.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate, is added.
-
The mixture is stirred at room temperature, and the progress of the reaction is monitored by the separation of a water layer.
-
After the reaction is complete (typically 1 hour), the mixture is washed with saturated aqueous sodium bicarbonate solution until the washings are basic.
-
The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the resulting crude product is purified by distillation to afford this compound as a colorless to pale yellow liquid.
-
| Step | Reactants | Reagents | Product | Typical Yield |
| 2a | 2,3,4,5-Tetramethyl-2-cyclopentenone | Methylmagnesium bromide, Diethyl ether, NH₄Cl (aq) | 1,2,3,4,5-Pentamethyl-1-cyclopentene-1-ol | >90% (crude) |
| 2b | 1,2,3,4,5-Pentamethyl-1-cyclopentene-1-ol | p-Toluenesulfonic acid monohydrate, Diethyl ether | This compound | ~80-90% |
Mechanistic Insights
The key chemical transformations in this synthesis are the formation of the five-membered ring and the subsequent introduction of the final methyl group followed by rearrangement.
Mechanism of the Grignard Reaction and Dehydration/Rearrangement
The conversion of 2,3,4,5-tetramethyl-2-cyclopentenone to this compound proceeds through a two-step sequence: nucleophilic addition of the Grignard reagent followed by an acid-catalyzed elimination and isomerization.
Caption: Mechanism of the final two steps of the synthesis.
Characterization Data
The final product, this compound, can be characterized by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~2.5-2.7 (m, 1H, C₅-H), ~1.8 (s, 6H, C₁-Me, C₂-Me), ~1.7 (s, 6H, C₃-Me, C₄-Me), ~1.0 (d, 3H, C₅-Me) |
| ¹³C NMR (CDCl₃) | δ ~135, ~133, ~50, ~12, ~11 |
| Mass Spec (EI) | m/z = 136 (M⁺) |
Safety Considerations
-
Tiglaldehyde: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grignard Reagents: Are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Strong Acids: Are corrosive. Handle with care and appropriate PPE.
-
Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby when in use.
Conclusion
This technical guide outlines a viable, albeit partially theoretical, synthetic route for the preparation of this compound from tiglaldehyde. The proposed initial steps leverage fundamental principles of organic chemistry to construct the key 2,3,4,5-tetramethyl-2-cyclopentenone intermediate. The subsequent conversion to the final product is based on well-established and high-yielding literature procedures. This guide provides a solid foundation for researchers to explore and optimize this synthetic pathway, potentially leading to a more cost-effective and accessible route to this important organometallic ligand. Further experimental validation of the proposed initial stages is warranted.
The Dawn of a Bulky Ligand: A Technical Guide to the Discovery of Pentamethylcyclopentadienyl Ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of the pentamethylcyclopentadienyl (Cp) ligand marked a pivotal moment in organometallic chemistry. Its unique steric and electronic properties, compared to the unsubstituted cyclopentadienyl (Cp) ligand, have enabled the synthesis of novel metal complexes with enhanced stability and reactivity. This technical guide delves into the seminal discoveries of the Cp ligand, providing a detailed account of the early synthetic methodologies, quantitative data for key complexes, and an exploration of the reaction pathways they influence.
The Genesis of a New Ligand: The First Syntheses of Pentamethylcyclopentadiene (Cp*H)
The journey to the now ubiquitous Cp* ligand began with the synthesis of its neutral precursor, pentamethylcyclopentadiene (Cp*H). The first reported synthesis was achieved by L. de Vries in 1960, followed by more practical and scalable methods.
The de Vries Synthesis (1960)
The initial synthesis of pentamethylcyclopentadiene was reported by L. de Vries in The Journal of Organic Chemistry. The method involved the reaction of tiglaldehyde with 2-butenyllithium, which proceeds through a Nazarov cyclization.
Experimental Protocol: Synthesis of Pentamethylcyclopentadiene (de Vries, 1960)
Detailed protocol based on the principles of the described synthesis.
-
Preparation of 2-butenyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), metallic lithium is reacted with 2-bromobutene in diethyl ether to generate 2-butenyllithium.
-
Reaction with Tiglaldehyde: The solution of 2-butenyllithium is cooled, and a solution of tiglaldehyde in diethyl ether is added dropwise with vigorous stirring.
-
Hydrolysis and Cyclization: The reaction mixture is then hydrolyzed with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried and concentrated. The resulting crude product is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) to induce Nazarov cyclization.
-
Purification: The resulting pentamethylcyclopentadiene is purified by fractional distillation.
Improved Synthesis from 2-Bromo-2-butene
A more widely adopted and scalable synthesis of Cp*H was later developed, as detailed in Organic Syntheses. This method utilizes the reaction of 2-butenyllithium (formed in situ from 2-bromo-2-butene and lithium) with ethyl acetate.
Experimental Protocol: Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene [1]
-
Preparation of 3,4,5-Trimethyl-2,5-heptadien-4-ol: Lithium wire is washed with hexane and placed in a flask with diethyl ether under an argon atmosphere. 2-Bromo-2-butene is added dropwise to initiate the formation of 2-butenyllithium. After the reaction begins, the mixture is diluted with more diethyl ether, and the remaining 2-bromo-2-butene is added. Ethyl acetate is then added dropwise to the stirred solution. The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated.[1]
-
Dehydration and Cyclization to Pentamethylcyclopentadiene: The concentrated alcohol from the previous step is added to a stirred mixture of p-toluenesulfonic acid monohydrate in diethyl ether, maintaining a gentle reflux. After stirring, the mixture is washed with saturated aqueous sodium bicarbonate, dried, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.[1]
Logical Workflow for the Synthesis of Pentamethylcyclopentadiene
Caption: Synthesis of Pentamethylcyclopentadiene (Cp*H).
The Dawn of Cp* Metal Complexes: Pioneering Work of King and Bisnette
In 1967, R. B. King and M. B. Bisnette published a landmark paper in the Journal of Organometallic Chemistry detailing the synthesis of the first transition metal complexes bearing the pentamethylcyclopentadienyl ligand. This work laid the foundation for the extensive field of Cp* chemistry that exists today.
A key synthetic strategy involved the deprotonation of CpH to form the pentamethylcyclopentadienyl anion (Cp⁻), which could then be reacted with a metal halide in a salt metathesis reaction.
General Synthetic Pathway for Early Cp-Metal Complexes*
Caption: General route to Cp*-metal complexes.
Decamethylferrocene: A Foundational Cp* Complex
One of the earliest and most well-characterized Cp* complexes is decamethylferrocene, [Fe(Cp*)₂]. Its synthesis follows the general pathway described above.
Experimental Protocol: Synthesis of Decamethylferrocene [Fe(Cp)₂]*[2]
-
Generation of the Cp anion:* Pentamethylcyclopentadiene (CpH) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A strong base, typically n-butyllithium (n-BuLi) or sodium hydride (NaH), is added to deprotonate the CpH and form the corresponding lithium or sodium pentamethylcyclopentadienide.
-
Reaction with Iron(II) Chloride: Anhydrous iron(II) chloride (FeCl₂) is added to the solution of the Cp* anion. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether or pentane. The organic extracts are washed, dried, and the solvent is removed. The crude decamethylferrocene can be purified by crystallization or sublimation.[2]
Quantitative Data for Early Cp-Metal Complexes*
| Complex | Metal | Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |
| Decamethylferrocene | Fe | [Fe(C₅(CH₃)₅)₂] | ~70-80 | 229-230 | 1.58 (s, 30H) | [3] |
| Decamethylcobaltocene | Co | [Co(C₅(CH₃)₅)₂] | ~60-70 | 173-174 | Paramagnetic | [4] |
| [CpMo(CO)₃]₂ | Mo | [(C₅(CH₃)₅)Mo(CO)₃]₂ | ~50 | 240 (dec.) | 1.85 (s, 15H) | King & Bisnette, 1967 |
| CpFe(CO)₂I | Fe | (C₅(CH₃)₅)Fe(CO)₂I | ~85 | 115-116 | 1.62 (s, 15H) | King & Bisnette, 1967 |
The Role of Cp* Ligands in Catalysis and Signaling Pathways
The steric bulk and strong electron-donating nature of the Cp* ligand profoundly influence the reactivity of the metal center. This has led to the development of highly active and selective catalysts for a wide range of organic transformations and has provided tools to probe and influence biological signaling pathways.
Catalytic C-H Activation with Cp*Co(III) Complexes
Cp*-ligated cobalt(III) complexes have emerged as powerful catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert C-H bonds.
Catalytic Cycle for Cp*Co(III)-Catalyzed C-H Hydroarylation
Caption: Cp*Co(III)-catalyzed C-H activation.
Cp*Ir(III) Complexes in Drug Development: Targeting Signaling Pathways
Recent research has highlighted the potential of Cp*-iridium(III) complexes as anticancer agents. These complexes can exert their cytotoxic effects by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Simplified Diagram of Cp*Ir(III) Complex Interaction with the PI3K/AKT/mTOR Pathway
Caption: Cp*Ir(III) complex modulating PI3K/AKT/mTOR.
Conclusion
The discovery of the pentamethylcyclopentadienyl ligand over half a century ago opened a new chapter in organometallic chemistry. From its initial synthesis to the development of a vast array of metal complexes, the Cp* ligand has proven to be an invaluable tool for chemists. The pioneering work of scientists like de Vries, and King and Bisnette, paved the way for the use of Cp* complexes in catalysis, materials science, and medicine. The detailed experimental protocols and foundational data presented in this guide serve as a testament to their enduring legacy and provide a valuable resource for researchers continuing to explore the rich chemistry of this remarkable ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03739E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and Reactivity of Pentamethylcyclopentadienyl Complexes of Divalent Cobalt and Nickel [escholarship.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Cyclopentadiene (CpH) as a Precursor to the Cyclopentadienyl (Cp) Ligand
This technical guide provides a comprehensive overview of the critical role of cyclopentadiene (CpH) as the primary precursor to the cyclopentadienyl (Cp) ligand, a cornerstone of modern organometallic chemistry. The unique properties of CpH and the resulting aromatic stability of the Cp anion make it an indispensable component in the synthesis of a vast array of metal complexes with applications in catalysis, materials science, and medicine.
Introduction to Cyclopentadiene and the Cyclopentadienyl Ligand
Cyclopentadiene (CpH) is an organic compound with the formula C₅H₆.[1] It is a colorless liquid with a characteristic unpleasant odor.[1] At room temperature, CpH readily undergoes a Diels-Alder reaction with itself to form the dimer, dicyclopentadiene.[1][2] To be used as a ligand precursor, the monomeric CpH must be freshly prepared by heating the dimer, a process known as "cracking".[1][3]
The significance of CpH in organometallic chemistry stems from its unusual acidity for a hydrocarbon (pKa ≈ 16).[4] This acidity is due to the remarkable stability of its conjugate base, the cyclopentadienyl anion (Cp⁻).[4] The Cp⁻ anion is a planar, cyclic, aromatic species with 6 π-electrons, conforming to Hückel's rule of aromaticity.[5][6] This aromatic stabilization is the driving force for the deprotonation of CpH.
The resulting Cp⁻ ligand is a monoanionic, six-electron donor that forms highly stable bonds with a wide range of transition metals, main group elements, and f-block metals.[7][8][9] In the vast majority of its complexes, the Cp ligand binds to the metal center in a pentahapto (η⁵) fashion, where all five carbon atoms are bonded to the metal.[5][10] This creates a strong metal-Cp bond, making the Cp ligand a reliable "spectator" ligand that provides stability to the complex while other chemical transformations occur at the metal center.[8][11]
Synthesis of Cyclopentadienyl Ligands from Cyclopentadiene
The conversion of cyclopentadiene to the cyclopentadienyl anion is the foundational step for the synthesis of all Cp-metal complexes. This is achieved through a deprotonation reaction using a suitable base.
General Deprotonation Reaction
The deprotonation of CpH is a straightforward acid-base reaction. The acidic methylene protons of CpH are abstracted by a base to yield the aromatic Cp⁻ anion.
Caption: General scheme for the deprotonation of cyclopentadiene.
A variety of bases can be employed for this purpose, with the choice often depending on the desired counter-ion and the specific metal complex to be synthesized.[1][12] Common bases include:
-
Alkali metals (e.g., sodium)
-
Alkali metal hydrides (e.g., sodium hydride, potassium hydride)[3]
-
Strong hydroxide bases (e.g., potassium hydroxide)[13]
-
Organolithium reagents (e.g., n-butyllithium)[1]
The resulting alkali-metal cyclopentadienide salts, such as sodium cyclopentadienide (NaCp) and lithium cyclopentadienide (LiCp), are common reagents for the synthesis of Cp complexes.[1][10]
Synthesis of Metallocenes: The Case of Ferrocene
The synthesis of metallocenes, particularly ferrocene (FeCp₂), is a classic and illustrative example of the use of CpH as a Cp precursor. The general approach involves the deprotonation of CpH followed by a salt metathesis reaction with a suitable metal salt.[5][10]
Caption: Experimental workflow for the synthesis of ferrocene from dicyclopentadiene.
Detailed Experimental Protocol for Ferrocene Synthesis
The following protocol is a representative example for the laboratory-scale synthesis of ferrocene.
Part A: Cracking of Dicyclopentadiene [14]
-
Set up a fractional distillation apparatus with a 100 mL round-bottom flask and a Vigreux column.
-
Charge the flask with 30 mL of dicyclopentadiene.
-
Heat the flask to approximately 180 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form the monomeric cyclopentadiene.
-
Collect the cyclopentadiene monomer as it distills at 40-42 °C.
-
Keep the collected cyclopentadiene in an ice bath to prevent re-dimerization. It should be used promptly.
Part B: Synthesis of Ferrocene [13][14]
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of 1,2-dimethoxyethane (DME).
-
Flush the system with nitrogen to create an inert atmosphere.
-
Add 4.25 mL of the freshly prepared cyclopentadiene to the flask.
-
While stirring vigorously, add 20 g of finely ground potassium hydroxide (KOH). The mixture will develop a color, indicating the formation of the potassium cyclopentadienide salt.
-
In a separate flask, dissolve 5 g of finely powdered iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in 20 mL of dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.
-
Transfer the FeCl₂/DMSO solution to the dropping funnel.
-
Add the FeCl₂ solution dropwise to the stirred cyclopentadienide solution over a period of about 30 minutes.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Pour the resulting dark slurry into a beaker containing 80 g of crushed ice and 75 mL of 6 M hydrochloric acid.
-
Stir the mixture thoroughly to neutralize any remaining KOH.
-
Collect the orange precipitate (crude ferrocene) by filtration and wash it with water.
-
The crude product can be purified by sublimation or recrystallization from pentane or cyclohexane to yield orange crystalline ferrocene.[15]
Quantitative Data
The following tables summarize key quantitative data related to cyclopentadiene and the synthesis of ferrocene.
Table 1: Physical and Chemical Properties of Cyclopentadiene
| Property | Value | Reference |
| Molar Mass | 66.10 g/mol | [1] |
| Boiling Point | 39 to 43 °C | [1] |
| pKa | 16 | [4] |
| Dimerization Rate Constant (25 °C) | 8.3 × 10⁻⁷ M⁻¹s⁻¹ | [2] |
| Half-life of neat CpH (25 °C) | ~28 hours | [2] |
Table 2: Typical Reaction Parameters for Ferrocene Synthesis
| Parameter | Value/Condition | Reference |
| Cracking of Dicyclopentadiene | ||
| Temperature | ~180 °C | [1] |
| CpH Collection Temperature | 40-42 °C | [14] |
| Ferrocene Formation | ||
| CpH Deprotonation Base | KOH | [13] |
| Iron Source | FeCl₂·4H₂O | [13] |
| Solvent | DME / DMSO | [13] |
| Atmosphere | Inert (Nitrogen) | [15][16] |
| Typical Yield | 73-84% | [15] |
| Melting Point of Ferrocene | 173-174 °C | [15] |
The Broader Role in Drug Development and Catalysis
The stability and predictable coordination chemistry of the Cp ligand make it a powerful tool in various fields of research and development.
-
Catalysis: Cp-metal complexes, such as derivatives of zirconocene dichloride (Cp₂ZrCl₂), are precursors to highly active catalysts for olefin polymerization (e.g., Kaminsky-type catalysts).[10] The steric and electronic properties of the Cp ligand can be fine-tuned by introducing substituents on the ring, which in turn influences the catalytic activity and selectivity.[17]
-
Drug Development: The introduction of a Cp-metal moiety, such as ferrocene, into a biologically active molecule can significantly alter its properties. Ferrocene-containing compounds have been investigated for their potential as anticancer, antimalarial, and antimicrobial agents.[7] The ferrocenyl group can enhance the lipophilicity of a drug, influence its redox properties, and lead to novel mechanisms of action.[7]
References
- 1. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 8. TRANSITION METAL COMPLEXES OF CYCLOPENTADIENYL FUSED HETROCYCLES.pptx [slideshare.net]
- 9. chem.gla.ac.uk [chem.gla.ac.uk]
- 10. Cyclopentadienyl complex - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. azom.com [azom.com]
- 14. magritek.com [magritek.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 17. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
1,2,3,4,5-Pentamethylcyclopentadiene safety data sheet and handling
An In-depth Technical Guide to the Safe Handling and Use of 1,2,3,4,5-Pentamethylcyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, detailed handling protocols, and insights into the applications of this compound (Cp*H), a crucial precursor in organometallic chemistry and catalysis. The information is intended for professionals in research and development who require a thorough understanding of the safe and effective use of this compound.
Section 1: Safety Data and Hazard Identification
This compound is a flammable liquid and requires careful handling to mitigate risks.[1][2][3] The following tables summarize its key physical, chemical, and safety properties.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 4045-44-7[1][2][3][4] |
| Molecular Formula | C₁₀H₁₆[4] |
| Molecular Weight | 136.23 g/mol [4] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Odor | Mild[5] |
| Boiling Point | 55-60 °C at 13 mmHg[5] |
| Flash Point | 44 °C (111.2 °F) - closed cup[6][7] |
| Density | 0.87 g/mL at 25 °C[8] |
| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water.[8][9] |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][6][10] |
Pictogram:
-
GHS02: Flame
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves.[2] |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands. |
Section 2: Experimental Protocols
Protocol 2.1: General Handling and Storage of this compound
This compound is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][11]
Storage:
-
Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[1][2][3]
-
Protect from direct sunlight.[1]
Handling:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.[3][11]
-
Transfers of the liquid should be performed using syringe techniques with a dry, nitrogen-flushed syringe and needle.[3][11]
-
For larger quantities, a double-ended needle (cannula) transfer technique should be employed between septum-sealed vessels under a positive pressure of inert gas.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
Protocol 2.2: Synthesis of a Pentamethylcyclopentadienyl-Metal Complex: [(Cp*RhCl₂)₂]
This protocol describes the synthesis of a common rhodium precursor, Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, from this compound.
Materials:
-
This compound (Cp*H)
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar and flush it with argon.
-
Add RhCl₃·xH₂O (1.0 eq) to the flask.
-
Add degassed methanol to the flask to dissolve the rhodium salt.
-
In a separate, dry, and argon-flushed flask, dissolve Cp*H (1.0 eq) in a minimal amount of degassed methanol.
-
Using a cannula, slowly transfer the Cp*H solution to the stirred rhodium chloride solution.
-
Heat the reaction mixture to reflux under argon for several hours. The color of the solution will change, and a precipitate will form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid product under an inert atmosphere, wash with cold methanol, and dry under vacuum.
Section 3: Visualized Workflows and Pathways
Diagram 3.1: Synthesis of [(Cp*RhCl₂)₂]
The following diagram illustrates the workflow for the synthesis of the dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer.
Caption: A step-by-step workflow for the synthesis of [(Cp*RhCl₂)₂].
Diagram 3.2: Catalytic Cycle Involving a Cp*-Metal Complex
This diagram shows a simplified catalytic cycle for a generic C-H activation/functionalization reaction catalyzed by a Cp*-metal complex.
Caption: A generalized catalytic cycle for C-H activation.
Section 4: First Aid and Emergency Procedures
In Case of Inhalation:
-
Move the victim into fresh air.[2]
-
If breathing is difficult, give oxygen.[2]
-
If not breathing, give artificial respiration.[2]
-
Consult a doctor immediately.[2]
In Case of Skin Contact:
In Case of Eye Contact:
In Case of Ingestion:
-
Rinse mouth with water.[2]
-
Do not induce vomiting.[2]
-
Never give anything by mouth to an unconscious person.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Specific Hazards: Vapors may form explosive mixtures with air.[1] Vapors may travel to a source of ignition and flash back.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 4045-44-7 [chemicalbook.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Cyclopentadienyl ring activation in organometallic chemistry and catalysis [ouci.dntb.gov.ua]
- 5. nbinno.com [nbinno.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. research.unl.edu [research.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Methodological & Application
Synthesis of (Pentamethylcyclopentadienyl)metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of several common and versatile (pentamethylcyclopentadienyl)metal complexes, often abbreviated as Cpmetal complexes. The bulky and electron-donating nature of the pentamethylcyclopentadienyl (Cp) ligand imparts unique stability, solubility, and reactivity to these complexes, making them valuable precursors and catalysts in a wide range of chemical transformations, including C-H activation, hydrogenation, and polymerization reactions.
Introduction to (Pentamethylcyclopentadienyl)metal Complexes
The introduction of the pentamethylcyclopentadienyl ligand has been a significant development in organometallic chemistry. Compared to its unsubstituted cyclopentadienyl (Cp) analogue, the five methyl groups on the Cp* ring enhance the electron-donating ability and steric bulk of the ligand. These features often lead to complexes with increased thermal stability and solubility in organic solvents. The enhanced stability also allows for the isolation of reactive intermediates and the exploration of novel chemical reactivity. This collection of protocols offers reliable methods for the preparation of key Cp* complexes of rhodium, iridium, titanium, zirconium, and iron.
Data Presentation
The following tables summarize key quantitative data for the synthesis of the described (pentamethylcyclopentadienyl)metal complexes, allowing for easy comparison of different synthetic methodologies.
Table 1: Summary of Synthetic Protocols and Yields
| Complex | Metal | Method | Starting Materials | Solvent | Reaction Time | Yield (%) |
| [CpRhCl₂]₂ | Rhodium | Conventional | RhCl₃·3H₂O, CpH | Methanol | 48 h | 95% |
| [CpRhCl₂]₂ | Rhodium | Mechanochemical | RhCl₃·xH₂O, CpH | Methanol (catalytic) | 3 h | High |
| [CpIrCl₂]₂ | Iridium | Conventional | IrCl₃·xH₂O, CpH | Methanol | 4-6 h | High |
| CpTiCl₃ | Titanium | Silyl Transfer | CpSiMe₃, TiCl₄ | Toluene | 1 h | 96% |
| CpZrCl₃ | Zirconium | Salt Metathesis | CpLi, ZrCl₄ | Toluene | 12 h | Moderate |
| [CpFe(CO)₂]₂ | Iron | Carbonyl Abstraction | Fe(CO)₅, CpH | Heptane | 24 h | Good |
Table 2: Spectroscopic Data for Synthesized Complexes
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν(CO), cm⁻¹) |
| [CpRhCl₂]₂ | ~1.6 (s, 15H) | ~95 (s, C₅Me₅), ~9 (s, C₅Me₅) | Not Applicable |
| [CpIrCl₂]₂ | ~1.6 (s, 15H) | ~85 (s, C₅Me₅), ~9 (s, C₅Me₅) | Not Applicable |
| CpTiCl₃ | ~2.3 (s, 15H) | ~135 (s, C₅Me₅), ~14 (s, C₅Me₅) | Not Applicable |
| CpZrCl₃ | ~2.2 (s, 15H) | ~125 (s, C₅Me₅), ~13 (s, C₅Me₅) | Not Applicable |
| [Cp*Fe(CO)₂]₂ | ~1.5 (s, 15H) | ~215 (s, CO), ~95 (s, C₅Me₅), ~10 (s, C₅Me₅) | ~1950, 1760 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard Schlenk line and glovebox techniques should be employed for handling air- and moisture-sensitive reagents and products.
Protocol 1: Synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer ([Cp*RhCl₂]₂) - Conventional Method
This protocol describes the standard synthesis of [Cp*RhCl₂]₂ from rhodium(III) chloride trihydrate and pentamethylcyclopentadiene in methanol.[1]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (reagent grade)
-
Diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer hotplate
-
Schlenk line or glovebox
-
Glass sinter funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add rhodium(III) chloride trihydrate (2.0 g, 7.6 mmol) and methanol (60 mL).
-
Add pentamethylcyclopentadiene (1.15 g, 8.4 mmol) to the flask.
-
Place the flask under a nitrogen or argon atmosphere.
-
Heat the mixture to a gentle reflux and stir for 48 hours. The color of the solution will darken to a deep red, and a precipitate will form.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the dark red precipitate by filtration through a glass sinter funnel in air.
-
Wash the collected solid with diethyl ether (3 x 10 mL) to remove any unreacted Cp*H.
-
Dry the product under vacuum to yield [Cp*RhCl₂]₂ as a dark red, air-stable solid. A typical yield is around 95%.[1]
-
The filtrate can be concentrated on a rotary evaporator to yield a second crop of crystals.
Characterization:
-
¹H NMR (CDCl₃): δ 1.60 (s, 30H, C₅(CH₃)₅).
-
Appearance: Dark red crystalline solid.
Caption: Conventional synthesis of [Cp*RhCl₂]₂.
**Protocol 2: Mechanochemical Synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer ([Cp*RhCl₂]₂) **
This protocol offers a more rapid and solvent-minimized approach to the synthesis of [Cp*RhCl₂]₂ using ball milling.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (for liquid-assisted grinding, LAG)
Equipment:
-
Planetary ball mill or mixer mill
-
Tungsten carbide or zirconium oxide milling jars and balls
-
Chromatography column or filtration setup
Procedure:
-
In a 12 mL tungsten carbide milling vessel, place rhodium(III) chloride hydrate (0.15 g, ~0.58 mmol) and pentamethylcyclopentadiene (0.118 g, 0.868 mmol).
-
Add a few drops of methanol to achieve liquid-assisted grinding (LAG) conditions.
-
Add 20 tungsten carbide milling balls (5 mm diameter).
-
Mill the mixture in a planetary mill at 800 rpm for 3 hours.
-
After milling, the product can be isolated by column chromatography on silica gel using a DCM:MeOH (50:1) mixture as the eluent.
-
Alternatively, the crude product can be washed with pentane to remove excess Cp*H.
Characterization:
-
The product is identical to that obtained by the conventional method. The reaction progress can be monitored by ¹H NMR spectroscopy.
Caption: Mechanochemical synthesis of [Cp*RhCl₂]₂.
**Protocol 3: Synthesis of Dichloro(pentamethylcyclopentadienyl)iridium(III) Dimer ([Cp*IrCl₂]₂) **
This protocol details the synthesis of the iridium analogue of the rhodium complex, which is also a widely used catalyst precursor.[2]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (reagent grade)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer hotplate
-
Schlenk line or glovebox
-
Glass sinter funnel
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve hydrated iridium(III) chloride in hot methanol.
-
Add pentamethylcyclopentadiene to the solution.
-
Heat the mixture under reflux (approximately 65 °C) for 4-6 hours under an inert atmosphere.[2]
-
During the reflux, an orange precipitate will form.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the orange product by filtration, wash with cold methanol, and dry under vacuum.
Characterization:
-
¹H NMR (CDCl₃): δ 1.62 (s, 30H, C₅(CH₃)₅).
-
Appearance: Bright orange, air-stable solid.[2]
Caption: Synthesis of [Cp*IrCl₂]₂.
Protocol 4: Synthesis of (Pentamethylcyclopentadienyl)titanium Trichloride (Cp*TiCl₃)
This protocol describes the synthesis of Cp*TiCl₃ via a silyl transfer reaction, which is generally a high-yielding and clean method.
Materials:
-
(Pentamethylcyclopentadienyl)trimethylsilane (Cp*SiMe₃)
-
Titanium(IV) chloride (TiCl₄)
-
Toluene (dry)
-
Pentane or Hexane (dry)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Cannula or syringe for liquid transfers
-
Schlenk filter stick or filtration apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve (pentamethylcyclopentadienyl)trimethylsilane in dry toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of titanium(IV) chloride via syringe or cannula with vigorous stirring. A yellow-orange precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under vacuum to obtain a solid residue.
-
Wash the solid with dry pentane or hexane to remove the trimethylsilyl chloride byproduct and any unreacted starting materials.
-
Dry the product under vacuum to yield Cp*TiCl₃ as an orange solid. A typical yield is around 96%.
Characterization:
-
¹H NMR (CDCl₃): δ 2.33 (s, 15H, C₅(CH₃)₅).
-
Appearance: Orange solid.
Caption: Synthesis of Cp*TiCl₃.
Protocol 5: Synthesis of (Pentamethylcyclopentadienyl)zirconium Trichloride (Cp*ZrCl₃)
This protocol outlines the synthesis of Cp*ZrCl₃ using a salt metathesis reaction between lithium pentamethylcyclopentadienide and zirconium(IV) chloride.
Materials:
-
Lithium pentamethylcyclopentadienide (Cp*Li)
-
Zirconium(IV) chloride (ZrCl₄)
-
Toluene (dry)
-
Pentane (dry)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Cannula for transfers
-
Schlenk filter stick or filtration apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend zirconium(IV) chloride in dry toluene.
-
In a separate Schlenk flask, dissolve lithium pentamethylcyclopentadienide in dry toluene.
-
Cool the ZrCl₄ suspension to -78 °C.
-
Slowly add the Cp*Li solution to the ZrCl₄ suspension via cannula with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
The reaction mixture will form a precipitate of LiCl. Remove the LiCl by filtration through a medium porosity frit or a Celite pad on a filter stick.
-
Remove the solvent from the filtrate under vacuum to yield a solid.
-
The crude product can be purified by washing with cold pentane or by recrystallization from a toluene/pentane mixture.
-
Dry the final product under vacuum to give Cp*ZrCl₃ as a white to pale yellow solid.
Characterization:
-
¹H NMR (C₆D₆): δ 2.15 (s, 15H, C₅(CH₃)₅).
-
Appearance: White to pale yellow solid.
Caption: Synthesis of Cp*ZrCl₃.
**Protocol 6: Synthesis of Dicarbonyl(pentamethylcyclopentadienyl)iron(I) Dimer ([Cp*Fe(CO)₂]₂) **
This protocol details the synthesis of the pentamethylcyclopentadienyl iron carbonyl dimer from iron pentacarbonyl.
Materials:
-
Iron pentacarbonyl (Fe(CO)₅)
-
Pentamethylcyclopentadiene (Cp*H)
-
Heptane or a similar high-boiling inert solvent
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask with reflux condenser equipped with an oil bubbler
-
Magnetic stirrer hotplate
-
Schlenk line or glovebox
-
Filtration apparatus
Procedure:
-
Caution: Iron pentacarbonyl is highly toxic and volatile. This procedure must be performed in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser, place a solution of pentamethylcyclopentadiene in heptane.
-
Under a slow stream of nitrogen, carefully add a stoichiometric amount of iron pentacarbonyl to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 98 °C for heptane) for 24 hours. The reaction will evolve carbon monoxide, which should be safely vented through an oil bubbler.
-
The color of the solution will change to a deep reddish-purple, and a crystalline solid may precipitate upon cooling.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the product by filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
The product can be further purified by recrystallization from a hot hexane or toluene solution.
Characterization:
-
¹H NMR (CDCl₃): δ 1.52 (s, 30H, C₅(CH₃)₅).
-
IR (hexane): ν(CO) at approximately 1950 (terminal) and 1760 (bridging) cm⁻¹.
-
Appearance: Dark reddish-purple crystalline solid.
Caption: Synthesis of [Cp*Fe(CO)₂]₂.
References
Application Notes and Protocols: 1,2,3,4,5-Pentamethylcyclopentadiene in Homogeneous Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,3,4,5-Pentamethylcyclopentadiene (CpH) is a crucial precursor to the pentamethylcyclopentadienyl (Cp) ligand, a cornerstone in modern organometallic chemistry and homogeneous catalysis. The Cp* ligand, being sterically demanding and electron-rich, forms highly stable and reactive complexes with various transition metals, particularly from the platinum group like rhodium (Rh), iridium (Ir), and cobalt (Co).[1] These Cp-metal complexes are versatile catalysts for a wide range of organic transformations, offering high efficiency, selectivity, and functional group tolerance, which are critical in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[2][3] This document provides detailed application notes and experimental protocols for the use of Cp-based catalysts in key homogeneous catalytic reactions.
Section 1: Synthesis of Common Cp-Metal Catalyst Precursors*
The dimeric chloro-bridged complexes, [CpRhCl₂]₂ and [CpIrCl₂]₂, are the most common and versatile precursors for a wide array of Cp-Rh(III) and Cp-Ir(III) catalysts. Their air-stability and ease of synthesis make them ideal starting materials.
Protocol: Synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [Cp*RhCl₂]₂
This protocol describes the synthesis of [Cp*RhCl₂]₂ from rhodium(III) chloride trihydrate and this compound.[1][4]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
This compound (Cp*H)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Nitrogen or Argon gas
-
100-mL round-bottomed flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Glass sinter funnel
-
Rotary evaporator
Procedure:
-
To a 100-mL round-bottomed flask, add rhodium(III) chloride trihydrate (2.0 g, 8.4 mmol), this compound (1.2 g, 8.8 mmol), and methanol (60 mL).[4]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Gently reflux the mixture under a nitrogen atmosphere with stirring for 48 hours. The color of the solution will change to a deep red.[4]
-
After 48 hours, allow the reaction mixture to cool to room temperature. A dark red precipitate will form.[4]
-
Filter the precipitate using a glass sinter funnel.
-
Collect the filtrate and reduce its volume to approximately 10 mL using a rotary evaporator to obtain a second crop of red crystals.[4]
-
Combine both crops of the red solid and wash with diethyl ether (3 x 10 mL).[4]
-
Dry the resulting dark red solid in air to obtain [Cp*RhCl₂]₂. (Expected yield: ~95%).[4] The product is typically pure enough for most applications.
Characterization: The product is an air-stable, dark red solid.
Protocol: Synthesis of Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer, [Cp*IrCl₂]₂
This protocol details the synthesis of the analogous iridium precursor, [Cp*IrCl₂]₂.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound (Cp*H)
-
Methanol (MeOH)
-
Nitrogen or Argon gas
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Sintered glass filter
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend iridium(III) chloride hydrate in methanol.
-
Add this compound to the suspension.
-
Reflux the mixture for approximately 48 hours.
-
Cool the reaction mixture to room temperature, which will result in the precipitation of a red-orange solid.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield [Cp*IrCl₂]₂.
Section 2: C-H Bond Activation and Functionalization
Cp*Rh(III) complexes are exceptionally effective catalysts for C-H activation, a powerful strategy for the direct functionalization of C-H bonds that avoids the need for pre-functionalized substrates.[5] This approach is highly atom-economical and has been widely applied in the synthesis of complex heterocyclic structures.
Application: Synthesis of Isoquinolines via Annulation of Oximes with Alkynes
A prominent application of Cp*Rh(III) catalysis is the synthesis of isoquinolines through the annulation of aryl, vinyl, or alkenyl oximes with alkynes. This reaction proceeds via a C-H activation/cyclization cascade.
General Reaction Scheme:
Caption: General workflow for isoquinoline synthesis.
Protocol: Synthesis of 3,4-disubstituted Isoquinolines
This protocol is adapted from a procedure for the rhodium-catalyzed oxidative coupling of aryl aldimines and internal alkynes.[6]
Materials:
-
Aryl aldimine (e.g., N-(benzylidene)aniline)
-
Internal alkyne (e.g., diphenylacetylene)
-
[CpRh(MeCN)₃][SbF₆]₂ (Catalyst) or generated in situ from [CpRhCl₂]₂ and AgSbF₆
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl aldimine (0.2 mmol), internal alkyne (0.3 mmol), and [Cp*Rh(MeCN)₃][SbF₆]₂ (5 mol %) to a Schlenk tube equipped with a stir bar.
-
Add 1,2-dichloroethane (2 mL) as the solvent.
-
Seal the Schlenk tube and heat the reaction mixture at 83 °C (reflux) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoquinoline derivative.
Proposed Catalytic Cycle for C-H Activation/Annulation:
Caption: Proposed mechanism for Rh(III)-catalyzed C-H activation and annulation.
Quantitative Data for Cp*Rh(III)-Catalyzed C-H Functionalization
The following table summarizes representative data for the synthesis of isoquinolines and related heterocycles.
| Entry | Substrate (Oxime/Imine) | Coupling Partner (Alkyne) | Catalyst Loading (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Acetophenone O-acetyl oxime | Diphenylacetylene | 2.5 | CsOAc (2 eq) | DCE | 80 | 12 | 95 | [7] |
| 2 | Benzophenone imine | 1-Phenyl-1-propyne | 5 | NaOAc (2 eq) | DCE | 100 | 24 | 88 | [6] |
| 3 | 2-Phenylpyridine | Phenylacetylene | 2.5 | Cu(OAc)₂ (2 eq) | DMF | 120 | 12 | 92 | |
| 4 | N-Methoxybenzamide | Ethyl acrylate | 5 | AgOAc (2 eq) | t-AmylOH | 100 | 16 | 78 |
Section 3: Hydrogen Transfer Reactions
Cp*Ir(III) complexes are highly efficient catalysts for hydrogen transfer reactions, which are valuable for the reduction of carbonyl compounds and imines, as well as for the oxidation of alcohols.[8] These reactions often proceed under mild conditions and can be performed asymmetrically to produce chiral molecules.
Application: Transfer Hydrogenation of Ketones to Alcohols
The reduction of ketones to secondary alcohols using isopropanol as a hydrogen source is a classic example of a Cp*Ir-catalyzed transfer hydrogenation.
General Reaction Scheme:
Caption: General workflow for transfer hydrogenation of ketones.
Protocol: Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol.[9][10]
Materials:
-
Acetophenone
-
Isopropanol (i-PrOH)
-
[Cp*IrCl₂]₂
-
Potassium hydroxide (KOH) or Sodium bicarbonate (NaHCO₃)
-
Nitrogen or Argon atmosphere
-
Schlenk tube or round-bottom flask with reflux condenser
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [Cp*IrCl₂]₂ (0.0025 mmol, 0.5 mol% Ir) in isopropanol (10 mL).
-
Add the base (e.g., KOH, 0.05 mmol).
-
Add acetophenone (1 mmol).
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 1-4 hours).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation if necessary.
Asymmetric Transfer Hydrogenation (ATH)
By using a chiral ligand in conjunction with the Cp*-metal complex, highly enantioselective transfer hydrogenations can be achieved. Chiral amino alcohols and diamines are commonly employed as ligands.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general procedure based on the use of chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) as the ligand.[11]
Materials:
-
Acetophenone
-
[CpRhCl₂]₂ or [CpIrCl₂]₂
-
(R,R)- or (S,S)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)- or (S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2) or aqueous sodium formate
-
Water (for aqueous ATH)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve [Cp*RhCl₂]₂ (0.005 mmol) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.011 mmol) in the chosen solvent (e.g., water, 4 mL).
-
Stir the mixture at 40 °C for 15 minutes to form the active catalyst.
-
Add the hydrogen source (e.g., sodium formate, 2 mmol) and acetophenone (1 mmol).
-
Stir the reaction at 40 °C for the required time (monitor by chiral HPLC or GC).
-
Upon completion, extract the product with an organic solvent, dry, and concentrate.
-
Determine the enantiomeric excess (ee) by chiral chromatography.
Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones
The following table presents data for the asymmetric transfer hydrogenation of various ketones.
| Entry | Ketone | Catalyst System | S/C Ratio | H-Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Acetophenone | [CpRh((S,S)-TsDPEN)] | 100:1 | HCOOH/NEt₃ | 28 | 24 | >99 | 98 (R) | [11] |
| 2 | Propiophenone | [CpIr((S,S)-TsDPEN)] | 200:1 | i-PrOH/KOH | 25 | 4 | 98 | 97 (R) | |
| 3 | 1-Tetralone | [CpRh(l-prolinamide)] | 25:1 | i-PrOH/KOH | -24 | 20 | 42 | 93 (R) | [12] |
| 4 | 2-Chloroacetophenone | [CpIr(amino alcohol ligand)] | 100:1 | aq. HCOONa | 40 | 1 | >99 | 95 (S) |
Section 4: N-Alkylation of Amines with Alcohols (Borrowing Hydrogen Catalysis)
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and atom-economical approach for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct.[13] Cp*Ir(III) complexes are particularly adept at catalyzing this transformation.[14]
Catalytic Cycle for Borrowing Hydrogen:
Caption: Mechanism of N-alkylation via borrowing hydrogen.
Protocol: N-Alkylation of Aniline with Benzyl Alcohol
This protocol provides a method for the synthesis of N-benzylaniline.[15][16][17]
Materials:
-
Aniline
-
Benzyl alcohol
-
[Cp*IrCl₂]₂
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Toluene
-
Nitrogen or Argon atmosphere
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube, add aniline (1.0 mmol), benzyl alcohol (1.0 mmol), [Cp*IrCl₂]₂ (0.01 mmol, 1.0 mol% Ir), and NaHCO₃ (0.1 mmol).[18]
-
Add toluene (3 mL).
-
Seal the tube and heat the mixture at 110 °C for 17-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a short pad of silica gel to remove the catalyst and base.
-
Concentrate the filtrate and purify by column chromatography to yield N-benzylaniline.
Quantitative Data for N-Alkylation of Amines with Alcohols
The following table summarizes the results for the N-alkylation of various amines with different alcohols.
| Entry | Amine | Alcohol | Catalyst Loading (mol% Ir) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Aniline | Benzyl alcohol | 1.0 | NaHCO₃ (10) | Toluene | 110 | 17 | 94 | [18] |
| 2 | 4-Methylaniline | Benzyl alcohol | 1.0 | K₂CO₃ (5) | Toluene | 110 | 17 | 92 | |
| 3 | Aniline | 1-Phenylethanol | 2.5 | K₂CO₃ (5) | Toluene | 110 | 17 | 85 | |
| 4 | Benzylamine | Benzyl alcohol | 1.0 | NaHCO₃ (10) | Toluene | 110 | 17 | 91 | |
| 5 | Aniline | 1-Octanol | 2.0 | K₂CO₃ (10) | Xylene | 130 | 24 | 88 |
Section 5: Applications in Pharmaceutical Synthesis
The catalytic methods described above have significant applications in the pharmaceutical industry for the efficient and sustainable synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[2][3]
Example: Synthesis of a Precursor to a Potential Biologically Active Compound
Cp*Ir-catalyzed C-H borylation is a powerful tool for introducing boron-containing functional groups into aromatic and heteroaromatic compounds, which are key intermediates for subsequent cross-coupling reactions (e.g., Suzuki coupling) in drug discovery.[19]
Workflow for Synthesis of a Borylated Heterocycle:
Caption: Workflow for API synthesis via C-H borylation.
This strategy has been employed on a kilo-scale in the synthesis of various drug candidates, demonstrating its industrial viability.[19] The regioselectivity of the Ir-catalyzed borylation often provides access to isomers that are difficult to obtain through traditional methods.[19]
Disclaimer: The protocols provided are for informational purposes and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken. Reaction conditions may need to be optimized for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. oatext.com [oatext.com]
- 4. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. medium.com [medium.com]
Application Note: Protocol for the Deprotonation of Pentamethylcyclopentadiene (Cp*H) with Butyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the deprotonation of pentamethylcyclopentadiene (CpH) using n-butyllithium (n-BuLi) to synthesize lithium pentamethylcyclopentadienide (CpLi). CpLi is a critical reagent in organometallic chemistry, serving as a precursor for the synthesis of a wide range of metal complexes. This document outlines the necessary reagents, equipment, safety precautions, and a step-by-step experimental procedure for the synthesis, isolation, and characterization of CpLi.
Introduction
Pentamethylcyclopentadiene is a bulky cyclopentadiene derivative that, upon deprotonation, forms the pentamethylcyclopentadienyl (Cp) anion. The Cp ligand is a valuable component in organometallic chemistry and catalysis due to its steric bulk and electron-donating properties, which often lead to complexes with enhanced stability and solubility compared to their unsubstituted cyclopentadienyl (Cp) counterparts. The deprotonation of CpH is typically achieved through the use of a strong base, with n-butyllithium being one of the most common and effective reagents for this transformation. The resulting product, lithium pentamethylcyclopentadienide (CpLi), is a versatile starting material for the synthesis of Cp* metal complexes.
Chemical Reaction and Properties
The deprotonation of CpH with n-butyllithium is a straightforward acid-base reaction where the butyl anion of n-BuLi abstracts the acidic proton from the cyclopentadiene ring of CpH, yielding Cp*Li and butane as a byproduct.
Reaction: CpH + n-C₄H₉Li → CpLi + C₄H₁₀
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Pentamethylcyclopentadiene (CpH) | C₁₀H₁₆ | 136.24 | Colorless liquid | N/A |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Colorless or slightly yellow solution | -76 |
| Lithium Pentamethylcyclopentadienide (CpLi) | C₁₀H₁₅Li | 142.17 | White solid | >230 |
Experimental Protocol
This protocol describes the synthesis of lithium pentamethylcyclopentadienide on a 25 mmol scale. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Equipment:
-
Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk flask (100 mL)
-
Magnetic stir bar
-
Syringes and needles
-
Cannula
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
Inert gas source (argon or nitrogen) with a bubbler
-
Rotary evaporator
-
Apparatus for filtration under inert atmosphere
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and will ignite spontaneously upon contact with air or moisture. It is also corrosive. Always handle n-BuLi in an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[1][2][3]
-
Work in a well-ventilated fume hood.
-
Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere before use.
-
Have a Class D fire extinguisher and a container of sand readily available for quenching any potential fires.
-
Quench any residual n-BuLi and Cp*Li carefully with a less reactive alcohol like isopropanol, followed by methanol and then water, all while cooling the reaction vessel.[3]
Procedure:
-
Preparation of the Reaction Vessel: Place a magnetic stir bar in a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon or nitrogen. Allow the flask to cool to room temperature.
-
Addition of Reactants: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 40 mL) to the Schlenk flask via cannula or syringe. Add pentamethylcyclopentadiene (Cp*H, 3.41 g, 25.0 mmol) to the THF with stirring.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: While stirring the Cp*H solution at -78 °C, slowly add one equivalent of n-butyllithium (e.g., 10.0 mL of a 2.5 M solution in hexanes, 25.0 mmol) dropwise via syringe over a period of 20-30 minutes. The addition of n-BuLi is exothermic, so a slow addition rate is crucial to maintain the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. The solution may become a slurry as the lithium salt precipitates.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation of Cp*Li:
-
Reduce the volume of the solvent in vacuo to approximately 15-20 mL.
-
Add anhydrous hexanes (40-50 mL) via cannula to precipitate the Cp*Li as a white solid.
-
Isolate the solid product by filtration under an inert atmosphere using a Schlenk filter or by cannula filtration.
-
Wash the white solid with two portions of cold, anhydrous hexanes (2 x 20 mL).
-
Dry the product under vacuum to yield lithium pentamethylcyclopentadienide as a fine white powder.
-
Expected Yield: Yields for this reaction are typically high, often in the range of 80-95%.
Characterization Data
Table 2: Representative NMR Data for Cyclopentadienyl Lithium Compounds
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| Cyclopentadienyllithium (CpLi) | ¹H | THF-d₈ | 5.63 (s, 5H)[1] |
| Cyclopentadienyllithium (CpLi) | ¹³C | THF-d₈ | 103.4 (s, 5C)[1] |
| Pentamethylcyclopentadienyllithium (CpLi) | ¹H | THF-d₈ | ~2.1 (s, 15H) (Expected) |
| Pentamethylcyclopentadienyllithium (CpLi) | ¹³C | THF-d₈ | ~105 (ring C), ~12 (CH₃) (Expected) |
Note: The expected chemical shifts for CpLi are based on typical values for related compounds and may vary slightly.*
Workflow Diagram
Caption: Experimental workflow for the synthesis of Cp*Li.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of lithium pentamethylcyclopentadienide (CpLi) from pentamethylcyclopentadiene (CpH) and n-butyllithium. Adherence to strict anhydrous and anaerobic conditions is paramount for the success of this reaction and the safety of the operator. The resulting Cp*Li is a valuable reagent for the synthesis of a wide array of organometallic compounds with applications in catalysis and materials science.
References
Applications of Cp*Rh(III) Complexes in C-H Activation: A Guide for Researchers
Introduction
Pentamethylcyclopentadienyl rhodium(III) (CpRh(III)) complexes have emerged as powerful and versatile catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. This transformative strategy offers a more atom- and step-economical approach to the synthesis of complex organic molecules compared to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] The high reactivity, functional group tolerance, and predictable selectivity of CpRh(III) catalysts have made them invaluable tools in academic research and increasingly relevant in the pharmaceutical and materials science industries.[1][3][4] This document provides a detailed overview of the key applications of Cp*Rh(III) complexes in C-H activation, complete with experimental protocols and quantitative data to guide researchers in this dynamic field.
Key Applications
Cp*Rh(III)-catalyzed C-H activation has been successfully applied to a wide array of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These applications can be broadly categorized as follows:
-
Annulation and Cyclization Reactions: The construction of heterocyclic and carbocyclic frameworks is a cornerstone of Cp*Rh(III) catalysis. By utilizing directing groups, these catalysts can facilitate the intramolecular or intermolecular annulation of various substrates with coupling partners like alkynes and alkenes to furnish a diverse range of ring systems.[3][5]
-
Olefination and Arylation: The direct introduction of alkenyl and aryl groups onto aromatic and heteroaromatic scaffolds is a highly sought-after transformation. Cp*Rh(III) complexes catalyze the ortho-selective olefination and arylation of substrates bearing a directing group, providing a straightforward route to highly substituted arenes.[6]
-
Synthesis of Biologically Active Molecules: The ability to forge complex molecular architectures with high efficiency and selectivity has positioned Cp*Rh(III) catalysis as a key technology in drug discovery and the synthesis of natural products.[7][8][9] Many of the heterocyclic scaffolds readily assembled using this methodology are privileged structures in medicinal chemistry.[3]
Data Presentation: A Comparative Overview of Key Reactions
The following tables summarize quantitative data for representative Cp*Rh(III)-catalyzed C-H activation reactions, highlighting the scope and efficiency of this methodology.
Table 1: Synthesis of Isoquinolones via Annulation of Benzamides with Alkynes
| Entry | Benzamide Substrate | Alkyne Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | N-methoxybenzamide | Diphenylacetylene | [CpRhCl₂]₂, Cu(OAc)₂ | DCE | 100 | 95 | [10] |
| 2 | N-pivaloyloxybenzamide | 1-phenyl-1-propyne | [CpRh(OAc)₂]₂, AgSbF₆ | t-AmylOH | 110 | 88 | [8] |
| 3 | N-acetylbenzamide | 4-octyne | --INVALID-LINK--₂ | DCE | 80 | 92 | [1] |
| 4 | Benzamide | Ethoxyacetylene | [CpRhCl₂]₂, AgOAc | Toluene | 120 | 75 | [10] |
Table 2: Olefination of Aromatic C-H Bonds
| Entry | Substrate | Olefin | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | N-methoxybenzamide | n-butyl acrylate | [CpRhCl₂]₂, CsOAc | Dioxane | 100 | 90 | [6] |
| 2 | 2-phenylpyridine | Styrene | [CpRhCl₂]₂, Cu(OAc)₂ | DMF | 120 | 85 | [8] |
| 3 | Benzoic acid | 1-decene | [CpRh(OAc)₂]₂, Ag₂CO₃ | TFE | 100 | 78 | [1] |
| 4 | Acetophenone O-methyl oxime | Ethyl acrylate | [CpRhCl₂]₂, AgSbF₆ | DCE | 60 | 93 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Synthesis of 3,4-diphenyl-1-methoxy-isoquinolin-1(2H)-one
This protocol is adapted from the Rh(III)-catalyzed annulation of N-methoxybenzamides with internal alkynes.
Materials:
-
N-methoxybenzamide (1.0 mmol, 151.2 mg)
-
Diphenylacetylene (1.2 mmol, 213.9 mg)
-
[Cp*RhCl₂]₂ (0.025 mmol, 15.4 mg)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 363.2 mg)
-
1,2-Dichloroethane (DCE, 5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add N-methoxybenzamide, diphenylacetylene, [Cp*RhCl₂]₂, and Cu(OAc)₂.
-
Evacuate and backfill the tube with argon three times.
-
Add 1,2-dichloroethane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Filter the mixture through a pad of Celite, washing with dichloromethane (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired isoquinolone.
Protocol 2: Ortho-Olefination of N-methoxybenzamide with n-butyl acrylate
This protocol describes the directed C-H olefination of an aromatic compound.
Materials:
-
N-methoxybenzamide (0.5 mmol, 75.6 mg)
-
n-butyl acrylate (1.0 mmol, 128.2 mg, 143 µL)
-
[Cp*RhCl₂]₂ (0.01 mmol, 6.2 mg)
-
Cesium acetate (CsOAc, 1.0 mmol, 191.9 mg)
-
1,4-Dioxane (2 mL)
Procedure:
-
In a glovebox, weigh N-methoxybenzamide, [Cp*RhCl₂]₂, and CsOAc into a 4 mL vial equipped with a stir bar.
-
Add 1,4-dioxane followed by n-butyl acrylate.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a heating block set to 100 °C.
-
Stir the reaction for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the olefination product.
Visualizations
The following diagrams illustrate key mechanistic concepts and workflows in Cp*Rh(III)-catalyzed C-H activation.
Caption: Generalized catalytic cycle for Cp*Rh(III)-catalyzed C-H activation/annulation.
Caption: A typical experimental workflow for a Cp*Rh(III)-catalyzed reaction.
Conclusion
CpRh(III) complexes are indispensable catalysts for modern organic synthesis, enabling the construction of valuable molecules through efficient C-H activation pathways. The applications highlighted herein demonstrate the broad utility of this catalytic system. As research continues to advance, the development of new ligands, more reactive catalytic systems, and asymmetric transformations will further expand the synthetic capabilities and industrial relevance of CpRh(III) catalysis.[1][11]
References
- 1. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Notes and Protocols: 1,2,3,4,5-Pentamethylcyclopentadiene in Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3,4,5-pentamethylcyclopentadiene (Cp) as a ligand in catalysts for asymmetric transfer hydrogenation (ATH). This powerful technique offers a safe and efficient method for the enantioselective reduction of prochiral ketones and imines to valuable chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries. The bulky and electron-donating nature of the Cp ligand imparts high stability and catalytic activity to the metal complexes, typically with rhodium (Rh) and iridium (Ir).
Core Concepts
Asymmetric transfer hydrogenation is a redox reaction where a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, transfers hydrogen to a substrate with the guidance of a chiral catalyst. The catalysts are often half-sandwich complexes where a Cp* ligand is coordinated to a metal center, along with a chiral diamine or amino alcohol ligand. The chirality of the final product is dictated by the chiral ligand. The general catalytic cycle, often referred to as the Noyori-type mechanism, proceeds through an outer-sphere pathway.
Data Presentation: Performance of Cp*-Based Catalysts in ATH
The following tables summarize the performance of various Cp*-metal catalysts in the asymmetric transfer hydrogenation of representative ketones and imines.
Table 1: Asymmetric Transfer Hydrogenation of Ketones
| Entry | Substrate | Catalyst System | S/C Ratio | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Acetophenone | [CpRhCl(TsDPEN)] | 100 | HCOOH/NEt₃ | Acetonitrile | 28 | 0.25 | >98 | 97 (R) | [1] |
| 2 | Acetophenone | [CpIrCl(TsDPEN)] | 100 | HCOOH/NEt₃ | Water | 40 | 0.5 | 100 | 97 (R) | [1] |
| 3 | 1'-Tetralone | [(p-Cymene)RuCl₂]₂ / L-prolinamide | 25 | 2-Propanol/KOH | 2-Propanol | -24 | 20 | 42 | 93 (R) | [2] |
| 4 | 1'-Acetonaphthone | [(p-Cymene)RuCl₂]₂ / L-prolinamide | 25 | 2-Propanol/KOH | 2-Propanol | -24 | 20 | - | 83 (R) | [2] |
| 5 | Acetophenone | [CpRhCl₂]₂ / L-prolinamide | 25 | 2-Propanol/KOH | 2-Propanol | -24 | 20 | - | 79 (R) | [2] |
| 6 | Various aryl ketones | [CpIrCl(CsDPEN)] | 1000 | HCOONa | Water | 40 | few | ~100 | up to 98 | [3] |
*TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine *CsDPEN = N-camphorsulfonyl-1,2-diphenylethylenediamine *S/C = Substrate-to-catalyst ratio *ee = enantiomeric excess
Table 2: Asymmetric Transfer Hydrogenation of Imines
| Entry | Substrate | Catalyst System | S/C Ratio | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | 2-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | [CpRhCl(TsDPEN)] | 200 | HCOOH/NEt₃ | Acetonitrile | 20 | 0.17 | >98 | 99 (S) | [4] |
| 2 | 1-Methyl-3,4-dihydroisoquinoline | [CpRhCl(TsDPEN)] | 200 | HCOOH/NEt₃ | Acetonitrile | 20 | 1 | >98 | 95 (S) | [4] |
| 3 | 2,4-Dimethyl-1,5-benzodiazepine | [Cp*RhCl(TsDPEN)] | 200 | HCOOH/NEt₃ | CH₂Cl₂ | 20 | 1 | 94 | 98 (S,S) | [4] |
Experimental Protocols
Protocol 1: Synthesis of [Cp*RhCl₂]₂ Precatalyst
This protocol is adapted from the procedure described by White et al.[5]
Materials:
-
Rhodium trichloride trihydrate (RhCl₃·3H₂O)
-
This compound (Cp*H)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Chloroform (CHCl₃)
-
Hexane
Equipment:
-
100-mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Glass sinter funnel
-
Rotary evaporator
Procedure:
-
To a 100-mL round-bottomed flask, add rhodium trichloride trihydrate (e.g., 2.0 g, 8.4 mmol), this compound (e.g., 1.2 g, 8.8 mmol), and methanol (60 mL).
-
Fit the flask with a reflux condenser and gently reflux the mixture under a nitrogen atmosphere with stirring for 48 hours.
-
Allow the reaction mixture to cool to room temperature. A dark red precipitate will form.
-
Filter the precipitate through a glass sinter funnel.
-
Reduce the volume of the red filtrate to approximately 10 mL using a rotary evaporator to obtain more red crystals.
-
Combine the two crops of crystals and wash with diethyl ether (3 x 10 mL).
-
Air-dry the resulting dark red solid, [Cp*RhCl₂]₂, to obtain a yield of approximately 95%.
-
For higher purity, the product can be recrystallized by dissolving it in a minimum volume of chloroform, filtering, and slowly adding twice the volume of hexane.
Protocol 2: In-situ Preparation of the Chiral Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general procedure based on methodologies described in the literature.[2][6]
Materials:
-
[CpRhCl₂]₂ or [CpIrCl₂]₂
-
Chiral ligand (e.g., (1S,2S)-TsDPEN)
-
Acetophenone
-
2-Propanol (anhydrous and degassed)
-
Potassium hydroxide (KOH) solution in 2-propanol (e.g., 0.1 M)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Temperature-controlled bath
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Cp*RhCl₂]₂ (e.g., 0.005 mmol) and the chiral ligand (e.g., (1S,2S)-TsDPEN, 0.011 mmol) in 2-propanol (5 mL).
-
Heat the solution at 80-100 °C for 20 minutes to form the active catalyst. The solution color may change.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -24 °C to room temperature).
-
In a separate flask, prepare a solution of acetophenone (e.g., 1.0 mmol) in 2-propanol.
-
Add the acetophenone solution to the catalyst mixture via syringe.
-
Initiate the reaction by adding the KOH solution in 2-propanol (e.g., 1.0 mL of 0.1 M solution).
-
Stir the reaction mixture at the set temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water or dilute acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted outer-sphere mechanism for the asymmetric transfer hydrogenation of a ketone catalyzed by a Cp*-metal complex.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Experimental Workflow for Asymmetric Transfer Hydrogenation
This diagram outlines the typical laboratory workflow for performing an asymmetric transfer hydrogenation reaction.
Caption: Experimental workflow for ATH.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of [CpRhCl₂]₂ and [CpIrCl₂]₂ Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The organometallic compounds pentamethylcyclopentadienyl rhodium dichloride dimer, [CpRhCl₂]₂, and pentamethylcyclopentadienyl iridium dichloride dimer, [CpIrCl₂]₂, are versatile and robust catalysts widely employed in organic synthesis.[1][2] These air-stable, solid compounds serve as crucial precursors for a variety of catalytic transformations, most notably C-H bond activation and functionalization, as well as transfer hydrogenation reactions.[1][3] The pentamethylcyclopentadienyl (Cp*) ligand enhances the stability and solubility of these complexes compared to their unsubstituted cyclopentadienyl counterparts, making them highly effective in a broad range of chemical reactions.[2] This document provides detailed protocols for the preparation of these two catalysts and highlights their key applications with example experimental procedures.
Synthesis of [Cp*MCl₂]₂ (M = Rh, Ir) Catalysts
The standard and most efficient laboratory synthesis for both catalysts involves the reaction of the corresponding metal trichloride hydrate with pentamethylcyclopentadiene (Cp*H) in refluxing methanol.[1][2][4][5]
General Synthesis Workflow
The overall synthetic scheme is a straightforward reaction between the metal salt and the Cp* ligand source in an alcohol solvent.
Caption: General workflow for the synthesis of [Cp*MCl₂]₂ catalysts.
Experimental Protocol: Preparation of [Cp*RhCl₂]₂
This protocol is adapted from the standard synthesis method which reliably produces a high yield of the dark red rhodium dimer.[1][4] An alternative, improved synthesis using isopropyl alcohol as the solvent can prevent the formation of Rh-carbonyl side products and may shorten reaction times.[6][7]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)
-
Methanol (MeOH)
-
Diethyl ether
-
Nitrogen gas supply
-
Standard reflux apparatus (round-bottomed flask, condenser)
-
Magnetic stirrer and heat source
-
Filtration apparatus (e.g., Büchner funnel or glass sinter)
Procedure:
-
Combine rhodium(III) chloride trihydrate (e.g., 2.0 g, ~8.4 mmol) and this compound (e.g., 1.2 g, ~8.8 mmol) in a 100-mL round-bottomed flask equipped with a magnetic stir bar.[1]
-
Add methanol (60 mL) to the flask.[1]
-
Fit the flask with a reflux condenser and flush the apparatus with nitrogen.
-
Heat the mixture to a gentle reflux with stirring under a nitrogen atmosphere for approximately 48 hours.[1] The color of the mixture will darken to a deep red.
-
After the reaction period, allow the mixture to cool to room temperature. A dark red precipitate will form.[1]
-
Filter the precipitate using a glass sinter or Büchner funnel.[1]
-
The filtrate can be concentrated using a rotary evaporator to yield a second crop of crystals.[1]
-
Combine the crops and wash the solid product with diethyl ether (3 x 10 mL) to remove any unreacted pentamethylcyclopentadiene.[1]
-
Dry the resulting dark red solid in the air to obtain [Cp*RhCl₂]₂. The product is typically pure enough for most applications.[1]
Experimental Protocol: Preparation of [Cp*IrCl₂]₂
The synthesis of the iridium analogue follows a very similar procedure, yielding a bright orange, air-stable solid.[2][5]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound (Cp*H)
-
Methanol (MeOH)
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Magnetic stirrer and heat source
-
Filtration apparatus
Procedure:
-
Dissolve hydrated iridium(III) chloride in hot methanol in a round-bottomed flask equipped with a magnetic stir bar.[5]
-
Add pentamethylcyclopentadiene to the solution. The general stoichiometry is a 2:2 ratio of IrCl₃·xH₂O to Cp*H.[2]
-
Attach a reflux condenser, flush the system with nitrogen, and heat the mixture to reflux (~65 °C) for 4-6 hours.[2]
-
During the reflux period, the orange product will begin to precipitate from the solution.[2][5]
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the collected solid with fresh, cold methanol to remove soluble impurities.
-
Dry the bright orange crystalline solid under ambient conditions.[5]
Summary of Synthesis Data
| Parameter | [CpRhCl₂]₂ | [CpIrCl₂]₂ |
| Metal Precursor | RhCl₃·3H₂O[1] | IrCl₃·xH₂O[2] |
| Ligand | Pentamethylcyclopentadiene (CpH)[1] | Pentamethylcyclopentadiene (CpH)[2] |
| Solvent | Methanol[1] | Methanol[2] |
| Temperature | Reflux (~80 °C)[1] | Reflux (~65 °C)[2] |
| Reaction Time | ~48 hours[1] | 4-6 hours[2] |
| Appearance | Dark red solid[1][4] | Bright orange solid[2][5] |
| Typical Yield | ~95%[1] | High (precipitates from solution)[2] |
Applications and Protocols
Both [CpRhCl₂]₂ and [CpIrCl₂]₂ are precursors to catalytically active monomeric species, typically formed in situ by the cleavage of the chloride bridges with a ligand or solvent.[2][4]
Key Applications
-
[Cp*RhCl₂]₂: This catalyst is renowned for its utility in C-H bond activation and subsequent functionalization reactions.[1][8] It is widely used for the oxidative olefination of phenols, amidation reactions, C-C bond cleavage, and the annulation of arenes.[1]
-
[Cp*IrCl₂]₂: The iridium dimer is a premier catalyst precursor for asymmetric transfer hydrogenation of ketones and imines, a critical process in pharmaceutical synthesis.[3][9] It is also used for greener amine synthesis via hydrogen-borrowing catalysis and for C-H activation.[9][10]
Logical Flow of Catalyst Application
The general pathway for using these dimers in catalysis involves an initial activation step to form a monomeric species, which then enters the main catalytic cycle.
Caption: From pre-catalyst dimer to active catalytic cycle.
Example Protocol: C-H Activation for Carbazole Synthesis using [Cp*IrCl₂]₂
This protocol demonstrates the iridium-catalyzed annulation of 2-aminobiphenyls with alkynes to form carbazoles, a common scaffold in medicinal chemistry. This is a representative C-H activation/annulation reaction.
Materials:
-
[Cp*IrCl₂]₂ (catalyst)
-
Cu(OAc)₂ (oxidant)
-
Pivalic acid (additive)
-
2-Aminobiphenyl (substrate)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Reaction vessel (e.g., Schlenk tube)
Procedure (based on a general protocol):
-
To a 20 mL two-necked flask or Schlenk tube, add [Cp*IrCl₂]₂ (0.01 mmol, 8.0 mg), Cu(OAc)₂ (0.1 mmol, 18 mg), and the 2-aminobiphenyl substrate (0.5 mmol).
-
Add pivalic acid (1 mmol, 102 mg) and N-methyl-2-pyrrolidone (NMP) (3 mL). An internal standard such as 1-methylnaphthalene may also be added for analytical monitoring.
-
Stir the resulting mixture under an air atmosphere at 120 °C for 3-6 hours.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate (e.g., 100 mL).
-
Wash the organic layer with aqueous NaHCO₃ solution (3 x 100 mL) and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired carbazole derivative.
Example Protocol: Transfer Hydrogenation of a Ketone using [Cp*IrCl₂]₂
This protocol outlines a general procedure for the transfer hydrogenation of a ketone, a reaction for which iridium catalysts are highly effective. Formic acid or isopropanol often serves as the hydrogen source.
Materials:
-
[Cp*IrCl₂]₂ (pre-catalyst)
-
Chiral ligand (e.g., a chiral diamine or amino alcohol, for asymmetric synthesis)
-
Ketone substrate
-
Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)
-
Base (e.g., sodium hydroxide or potassium tert-butoxide, if using isopropanol)
-
Solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve [Cp*IrCl₂]₂ and the chiral ligand in the chosen solvent. This mixture is often stirred at room temperature or slightly elevated temperature to pre-form the active catalyst.
-
Add the ketone substrate to the activated catalyst solution.
-
Add the hydrogen donor. If using an isopropanol/base system, the base is added at this stage.
-
Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., by adding water).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting alcohol product by column chromatography or distillation.
References
- 1. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. webqc.org [webqc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]
- 5. (Pentamethylcyclopentadienyl)iridium dichloride dimer | 12354-84-6 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. (Pentamethylcyclopentadienyl)iridium(III) chloride dimer | 12354-84-6 [chemicalbook.com]
- 10. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Metal-Organic Chemical Vapor Deposition (MOCVD) with 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile thin-film deposition technique that utilizes metal-organic compounds as precursors.[1][2] This method is favored for its ability to produce high-purity, uniform thin films with precise thickness control, making it suitable for a wide range of applications in electronics, materials science, and potentially in the biomedical field.[1][2] 1,2,3,4,5-Pentamethylcyclopentadiene (CpH) is a key organic ligand precursor in MOCVD. When complexed with a metal center, the resulting Cp-metal complex can be used to deposit high-quality metal or metal oxide thin films. The bulky nature of the Cp* ligand often imparts desirable volatility and stability to the precursor molecule.
This document provides detailed application notes and protocols for the MOCVD of thin films using Cp*-based precursors. The primary focus is on the deposition of noble and magnetic metal thin films, with an extension into their potential applications, including those relevant to the drug development and biomedical fields, such as biosensors.
Principle of MOCVD
The MOCVD process involves the introduction of volatile metal-organic precursors into a reaction chamber where they decompose on a heated substrate to form a thin film. The key steps are:
-
Vaporization: The solid or liquid metal-organic precursor is heated or subjected to a reduced pressure to generate a vapor.
-
Transport: An inert carrier gas (e.g., Argon or Nitrogen) transports the precursor vapor into the MOCVD reactor.
-
Decomposition: On the heated substrate, the precursor molecules undergo pyrolysis (thermal decomposition), leading to the deposition of the desired material.
-
By-product Removal: Gaseous by-products from the decomposition reaction are removed from the chamber by the carrier gas flow.
The properties of the deposited film, such as thickness, composition, and crystallinity, are controlled by various process parameters, including substrate temperature, precursor and carrier gas flow rates, and reactor pressure.
Applications of MOCVD with Cp*-based Precursors
Thin films deposited using Cp*-based precursors via MOCVD have a range of existing and potential applications:
-
Electronics and Spintronics: High-purity metallic and magnetic thin films are crucial for manufacturing microelectronic components, magnetic storage media, and spintronic devices.
-
Catalysis: Noble metal thin films, such as those of ruthenium and iridium, are excellent catalysts for various chemical reactions.
-
Protective Coatings: The high hardness and corrosion resistance of certain metal films make them suitable for protective coatings in demanding environments.
-
Biosensors: Noble metal thin films can serve as electrode materials in electrochemical biosensors for the detection of biomolecules, which is of significant interest in medical diagnostics and drug development. Their catalytic properties can enhance the sensitivity of these sensors.
Experimental Protocols
The following sections provide generalized protocols for the MOCVD of metal thin films using Cp*-based precursors. Specific parameters should be optimized for the desired material and application.
General MOCVD Workflow
Caption: A flowchart illustrating the typical sequence of operations in an MOCVD process.
Protocol 1: MOCVD of Ruthenium Thin Films
This protocol is based on typical parameters for the deposition of ruthenium films using a cyclopentadienyl-based precursor.
Precursor: Bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂) is a commonly used liquid precursor. While not a pentamethylated cyclopentadienyl, its handling and deposition characteristics provide a relevant baseline.
Table 1: MOCVD Parameters for Ruthenium Thin Film Deposition
| Parameter | Value | Notes |
| Precursor | Bis(ethylcyclopentadienyl)ruthenium(II) | Liquid at room temperature |
| Precursor Bubbler Temperature | 60 °C | To ensure adequate vapor pressure[3] |
| Substrate | Si/SiO₂ | Other substrates can be used |
| Substrate Temperature | 260 - 500 °C | Affects crystallinity and purity[3] |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | High purity |
| Carrier Gas Flow Rate | 50 - 200 sccm | To be optimized for reactor geometry |
| Reactor Pressure | 1 - 10 Torr | Low pressure MOCVD |
| Deposition Time | 10 - 60 min | Determines film thickness |
| Co-reactant | Oxygen (O₂) or Hydrogen (H₂) | Can aid in precursor decomposition and carbon removal |
Procedure:
-
Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., RCA clean).
-
Load the substrate into the MOCVD reactor.
-
Load the Ru(EtCp)₂ precursor into a stainless-steel bubbler and heat to 60 °C.[3]
-
Evacuate the reactor to a base pressure of < 1 x 10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 400 °C).[3]
-
Introduce the carrier gas through the precursor bubbler at a controlled flow rate.
-
If a co-reactant is used, introduce it into the reactor through a separate gas line.
-
Initiate deposition and continue for the desired duration.
-
After deposition, stop the precursor and co-reactant flow and cool the substrate to room temperature under carrier gas flow.
-
Vent the reactor and remove the coated substrate.
Expected Results:
-
Film Purity: Carbon content can be as low as 3 x 10²⁰ atoms/cm³ at deposition temperatures above 400 °C.[3]
-
Resistivity: Can be below 20 µΩ·cm for films deposited above 350 °C.[3]
-
Morphology: Smooth, polycrystalline films.
Protocol 2: MOCVD of Iridium Thin Films
This protocol outlines the deposition of iridium films, which are of interest for their catalytic and high-temperature properties.
Precursor: (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is a representative precursor.
Table 2: MOCVD Parameters for Iridium Thin Film Deposition
| Parameter | Value | Notes |
| Precursor | (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) | Solid precursor |
| Precursor Sublimation Temperature | 70 - 90 °C | To generate sufficient vapor pressure |
| Substrate | Si(100), Glass | Dependent on application |
| Substrate Temperature | 250 - 600 °C | Influences film growth and properties[4] |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | High purity |
| Carrier Gas Flow Rate | 50 - 100 sccm | |
| Reactor Pressure | 1 - 10 Torr | |
| Deposition Time | 30 - 120 min | |
| Co-reactant | Hydrogen (H₂) | Often used to obtain pure metal films[4] |
Procedure:
-
Prepare the substrate by cleaning.
-
Load the substrate and precursor into the MOCVD system. The precursor is typically placed in a sublimator.
-
Evacuate the reactor to a high vacuum.
-
Heat the substrate to the deposition temperature (e.g., 550 °C).[4]
-
Heat the precursor to its sublimation temperature to generate vapor.
-
Introduce the carrier gas to transport the precursor vapor to the substrate.
-
Introduce the hydrogen co-reactant.
-
Commence deposition for the desired time.
-
After deposition, cool the system to room temperature.
-
Vent the reactor and retrieve the sample.
Expected Results:
-
Film Purity: High-purity iridium films (90-99%) can be achieved.[4]
-
Growth Rate: Typically in the range of 5-15 nm/min.[4]
-
Adhesion: Good adhesion to various substrates.
Data Presentation
The following tables summarize key quantitative data for MOCVD of various metal films using cyclopentadienyl-type precursors.
Table 3: Summary of Deposition Parameters for MOCVD of Metal Thin Films
| Metal | Precursor | Substrate Temp. (°C) | Pressure (Torr) | Carrier Gas | Co-reactant | Reference |
| Ruthenium | Ru(EtCp)₂ | 260 - 500 | 1 - 10 | Ar or N₂ | O₂ or H₂ | [3] |
| Iridium | [Ir(cod)(acac)] | 600 | Atmospheric | Ar | H₂ | [4] |
| Cobalt | Co(CpMe)₂ | 550 | Not specified | Not specified | PH₃ | [5] |
| Vanadium | VO(acac)₂ | 300 - 450 | Not specified | Ar | O₂ | [6] |
Table 4: Properties of MOCVD-grown Thin Films
| Film | Deposition Temp. (°C) | Thickness (nm) | Resistivity (µΩ·cm) | Purity/Impurities | Reference |
| Ruthenium | > 350 | Not specified | < 20 | < 3x10²⁰ C atoms/cm³ | [3] |
| Ruthenium | 300 | 87 | ~15 | ~0.05% C, ~0.2% O | [7] |
| Iridium | 350 | Not specified | Not specified | ~1% C and O | [4] |
| Vanadium Oxide | 300 | ~850 | Not applicable | No carbon contamination | [6] |
| Cobalt Phosphide | 550 | 20 - 35 | Not specified | Orthorhombic CoP and CoP₂ phases | [5] |
Signaling Pathways and Logical Relationships
For the target audience of drug development professionals, a key area of interest is the application of these thin films in biosensing. The following diagram illustrates the logical relationship in the development of an electrochemical biosensor using an MOCVD-grown noble metal thin film.
Caption: A logical workflow for creating a biosensor using an MOCVD-deposited thin film.
Conclusion
MOCVD using this compound and related cyclopentadienyl precursors is a powerful technique for the fabrication of high-quality metal and metal oxide thin films. While direct, comprehensive protocols for Cp-based MOCVD are not abundant in the literature, the provided generalized procedures and tabulated data from related precursors offer a solid foundation for researchers to develop specific deposition processes. The resulting thin films have significant potential in a variety of high-technology fields, and their application as electrode materials in biosensors opens up avenues for their use in biomedical research and drug development. Further research is encouraged to explore the full potential of Cp-based MOCVD in these emerging areas.
References
- 1. Special Issue “Thin Films and Nanostructures by MOCVD: Fabrication, Characterization and Applications—Volume II” | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tosoh.co.jp [tosoh.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Tunable MOCVD Process of Vanadium Dioxide Thin Films: Relationship between Structural/Morphological Features and Electrodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
Application Notes and Protocols: The Role of Pentamethylcyclopentadiene (Cp*H) in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of pentamethylcyclopentadiene (CpH) as a critical precursor to the pentamethylcyclopentadienyl (Cp) ligand in the synthesis of chiral pharmaceutical intermediates. The unique steric and electronic properties of the Cp* ligand, when coordinated to transition metals such as rhodium (Rh) and iridium (Ir), give rise to highly effective and selective catalysts for a variety of asymmetric transformations. This document outlines key applications, presents quantitative data for representative reactions, and provides detailed experimental protocols.
Introduction to CpH and the Cp Ligand in Catalysis
Pentamethylcyclopentadiene (CpH) is a valuable precursor to the pentamethylcyclopentadienyl (Cp) ligand. The Cp* ligand is sterically demanding and electron-rich, which imparts unique stability and reactivity to its metal complexes.[1] These characteristics make Cp-metal complexes, particularly those of rhodium and iridium, highly effective catalysts in a range of organic transformations crucial for pharmaceutical synthesis.[2][3] The development of chiral Cp derivatives (Cpx) has further expanded their utility into the realm of asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceutical intermediates.[4][5]
The general workflow for utilizing Cp*H in the preparation of a chiral catalyst for asymmetric synthesis is depicted below.
Caption: General workflow for chiral Cp*-metal catalyst synthesis.
Asymmetric Transfer Hydrogenation of Ketones
Cp*Ir(III) complexes, in conjunction with chiral ligands, are highly efficient catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield chiral secondary alcohols. These alcohols are valuable intermediates in the synthesis of numerous pharmaceuticals. The reactions typically proceed with high yields and excellent enantioselectivities.[3][6]
Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones
| Entry | Substrate (Ketone) | Catalyst System | Product (Chiral Alcohol) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | [CpIrCl((S,S)-TsDPEN)] | (R)-1-Phenylethanol | 99 | 98 | [6] |
| 2 | 4-Chromanone | CpIr(OTf)[(S,S)-MsDPEN] | (S)-4-Chromanol | >99 | 99 | [3] |
| 3 | 1-(2-Naphthyl)ethanone | [CpIrCl((S,S)-TsDPEN)] | (R)-1-(2-Naphthyl)ethanol | 98 | 97 | [6] |
| 4 | 2,3-Dihydro-1H-inden-1-one | CpIr(OTf)[(S,S)-MsDPEN] | (S)-2,3-Dihydro-1H-inden-1-ol | >99 | 99 | [3] |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Ketones
This protocol is a representative example for the asymmetric transfer hydrogenation of a ketone using a Cp*Ir(III) catalyst.
Materials:
-
[Cp*IrCl2]2
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Sodium formate (HCOONa)
-
Ketone substrate
-
Degassed solvent (e.g., Dichloromethane or Water)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, [Cp*IrCl2]2 (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) are dissolved in the chosen solvent (5 mL).
-
The mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.
-
The ketone substrate (1.0 mmol) and sodium formate (1.5 mmol) are added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., 28-40 °C) and monitored by TLC or GC.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
The proposed catalytic cycle for this transformation is illustrated below.
Caption: Catalytic cycle for asymmetric transfer hydrogenation of a ketone.
Asymmetric Reduction of Imines for Chiral Amine Synthesis
Chiral amines are fundamental building blocks for a vast number of pharmaceuticals. CpRh(III) and CpIr(III) complexes with chiral diamine ligands have proven to be highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of imines, providing access to a wide range of enantioenriched primary and secondary amines.[7][8][9]
Quantitative Data for Asymmetric Reduction of Imines
| Entry | Substrate (Imine) | Catalyst System | Product (Chiral Amine) | Yield (%) | ee (%) | Reference |
| 1 | 1-Methyl-3,4-dihydroisoquinoline | [CpRhCl((S,S)-TsDPEN)]SbF6 | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 94 | 99 | [8] |
| 2 | 2-Phenyl-2H-azirine | CpIr(III) complex | (S)-2-Phenylaziridine | 95 | 98 | [7] |
| 3 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | [CpRhCl((S,S)-TsDPEN)]SbF6 | (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 96 | 99 | [8] |
| 4 | 1-Phenyl-3,4-dihydroisoquinoline | [CpIr(H)((R)-SegPhos)]2(μ-I)3]+I- | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 92 | 96 | [7] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Imines
This protocol provides a general method for the asymmetric hydrogenation of a cyclic imine using a cationic Cp*Rh(III) catalyst.
Materials:
-
[Cp*RhCl((S,S)-TsDPEN)]
-
Silver hexafluoroantimonate (AgSbF6)
-
Imine substrate
-
Hydrogen gas (H2)
-
Anhydrous and degassed solvent (e.g., Dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, [Cp*RhCl((S,S)-TsDPEN)] (0.01 mmol) and AgSbF6 (0.04 mmol) are charged into a vial.
-
Anhydrous and degassed dichloromethane (4 mL) is added, and the mixture is stirred for 10 minutes.
-
The resulting solution is filtered through a syringe filter to remove AgCl.
-
The imine substrate (1.0 mmol) is added to the catalyst solution.
-
The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 20 bar).
-
The reaction is stirred at room temperature for the specified time (e.g., 1-24 hours).
-
After the reaction, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the chiral amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
A typical experimental workflow for this process is outlined below.
Caption: Experimental workflow for asymmetric imine hydrogenation.
Conclusion
The use of CpH as a precursor to the versatile Cp ligand has significantly impacted the field of asymmetric catalysis, particularly in the synthesis of pharmaceutical intermediates. The resulting Cp-metal complexes, especially those of rhodium and iridium, have demonstrated exceptional performance in key transformations such as the asymmetric transfer hydrogenation of ketones and the asymmetric reduction of imines. The high yields and enantioselectivities achieved make these catalytic systems highly valuable for the efficient and scalable production of chiral building blocks for the pharmaceutical industry. Further research into the development of novel chiral Cp ligands and their applications will undoubtedly continue to advance the field of drug discovery and development.
References
- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the asymmetric reduction of imines by recycled catalyst systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diels-Alder Reactions with 1,2,3,4,5-Pentamethylcyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*) is a sterically hindered and electron-rich diene that participates in Diels-Alder reactions, leading to the formation of highly substituted and structurally complex bicyclic adducts. These adducts serve as valuable building blocks in the synthesis of novel organic molecules, ligands for organometallic catalysis, and functionalized materials. This document provides detailed application notes and experimental protocols for conducting Diels-Alder reactions with this compound.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction between this compound and a dienophile proceeds through a concerted pericyclic mechanism. The five methyl groups on the diene influence its reactivity and the stereochemical outcome of the cycloaddition.
When reacting with (Z)-ethylenic dienophiles, this compound has been observed to yield very similar syn-anti adduct ratios, suggesting a consistent transition-state geometry in the exo region.[1] The stereoselectivity of the Diels-Alder reaction is a critical aspect, with the formation of endo and exo products being a key consideration. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.
Applications
The Diels-Alder adducts derived from this compound have several applications:
-
Synthesis of Complex Molecules: The resulting highly substituted norbornene derivatives are versatile intermediates for the synthesis of complex organic molecules and natural products.
-
Ligand Development: The adducts can be chemically modified to create novel ligands for transition metal catalysis, leveraging the steric and electronic properties of the pentamethylcyclopentadienyl framework.
-
Materials Science: Functionalized norbornenes derived from these reactions can be used as monomers in ring-opening metathesis polymerization (ROMP) to produce polymers with tailored properties.
Experimental Protocols
The following protocols are adapted from established procedures for Diels-Alder reactions with cyclopentadiene and its derivatives and are applicable to this compound.[2][3]
Protocol 1: Reaction of this compound with Maleic Anhydride
Materials:
-
This compound (Cp*)
-
Maleic Anhydride
-
Ethyl acetate
-
Hexane (or petroleum ether)
-
Ice bath
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.
-
To the solution, add 8 mL of hexane or petroleum ether and then cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of freshly distilled this compound to the cooled maleic anhydride solution while stirring.
-
An exothermic reaction will occur, and a white precipitate of the Diels-Alder adduct will begin to form.[2]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any unreacted starting materials.
-
Dry the product in a vacuum oven or by air drying.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).
Protocol 2: Reaction of this compound with an Alkene Dienophile in a Sealed Tube
This method is suitable for less reactive or volatile dienophiles and is adapted from a procedure for cyclopentadiene.[4]
Materials:
-
This compound (Cp*)
-
Alkene dienophile (e.g., butyl acrylate)
-
Heavy-walled pressure tube (Q-tube™ or similar)
-
Magnetic stir bar
-
Heating mantle or oil bath
-
Ethyl acetate for workup
Procedure:
-
Place a magnetic stir bar, 1.1 equivalents of this compound, and 1.0 equivalent of the dienophile into the pressure tube.
-
Seal the tube securely.
-
Heat the reaction mixture to 180-185°C with stirring for the desired amount of time (reaction time will depend on the specific dienophile).
-
After the reaction is complete, cool the tube to room temperature.
-
Carefully open the tube and dissolve the contents in ethyl acetate.
-
The product can be purified by column chromatography on silica gel.
-
Characterize the product by GC/MS and NMR to determine the yield and endo/exo ratio.[4]
Data Presentation
The following tables summarize expected outcomes for Diels-Alder reactions of pentamethylcyclopentadiene with representative dienophiles. Note that specific yields and stereoselectivity can vary based on reaction conditions.
Table 1: Reaction with Maleic Anhydride
| Dienophile | Diene | Product | Expected Yield | Expected Stereoselectivity | Reference |
| Maleic Anhydride | This compound | 1,2,3,4,5-Pentamethyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | High | Predominantly endo under kinetic control | Adapted from[2] |
Table 2: Reactions with Various Dienophiles
| Dienophile | Reaction Conditions | Product | Yield | Endo/Exo or Syn/Anti Ratio | Reference |
| (Z)-Ethylenic Dienophiles | Varies | Substituted norbornene | - | Similar syn/anti ratios observed | [1] |
| Butyl Acrylate | Sealed tube, 185°C | Butyl 1,2,3,4,5-pentamethylbicyclo[2.2.1]hept-5-ene-2-carboxylate | Good | Exo favored at high temp. | Adapted from[4] |
Visualizations
Logical Workflow for a Typical Diels-Alder Reaction
Caption: General workflow for the synthesis and analysis of Diels-Alder adducts.
Conceptual Diagram of Endo vs. Exo Selectivity
Caption: Kinetic vs. thermodynamic control in Diels-Alder stereoselectivity.
References
Application Notes and Protocols for Reactions with Air-Sensitive Pentamethylcyclopentadienyllithium (Cp*Li)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of the air-sensitive reagent Pentamethylcyclopentadienyllithium (Cp*Li). These guidelines are intended for laboratory personnel trained in the handling of pyrophoric and air-sensitive materials.
Introduction
Pentamethylcyclopentadienyllithium (CpLi) is a highly reactive organolithium reagent widely utilized in organometallic chemistry and organic synthesis. Its utility stems from the bulky and electron-donating nature of the pentamethylcyclopentadienyl (Cp) ligand, which imparts unique stability and reactivity to the metal complexes it forms. However, CpLi is extremely sensitive to air and moisture, necessitating specialized handling techniques to prevent decomposition and ensure reaction success and safety. This document outlines the essential equipment and procedures for working with CpLi, focusing on the use of Schlenk line and glovebox techniques.
Safety Precautions: Cp*Li is pyrophoric and can ignite spontaneously on contact with air. It is also corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood or an inert atmosphere glovebox.
Essential Equipment
The manipulation of air-sensitive compounds like Cp*Li requires specialized equipment to maintain an inert atmosphere, typically of nitrogen or argon.[1][2]
-
Schlenk Line: A dual-manifold vacuum/inert gas line is essential for carrying out reactions, transferring solvents, and manipulating reagents under an inert atmosphere.[1][3][4] The vacuum is used to remove air and moisture from the glassware, which is then backfilled with an inert gas.
-
Glovebox: For more complex manipulations or when handling solid Cp*Li, a glovebox provides a controlled inert atmosphere environment.[2][5] The glovebox is continuously purged with an inert gas, and oxygen and moisture levels are kept at a minimum (typically <1 ppm).
-
Schlenk Glassware: Specialized glassware, including Schlenk flasks and filter funnels, equipped with side-arm stopcocks allows for the easy switching between vacuum and inert gas.[4]
-
Syringes and Cannulas: For the transfer of air-sensitive liquids and solutions, gas-tight syringes and stainless-steel cannulas are used.[4][6]
-
Septa: Rubber or silicone septa are used to seal flasks and allow for the introduction of reagents via syringe or cannula while maintaining an inert atmosphere.[4]
Experimental Workflow
The following diagram illustrates the general workflow for setting up a reaction with the air-sensitive reagent Cp*Li using Schlenk line techniques.
Detailed Experimental Protocols
The following are representative protocols for handling and reacting with Cp*Li.
Protocol 1: General Schlenk Line Setup for Reactions with Cp*Li
This protocol describes the fundamental steps for preparing a reaction vessel for use with air-sensitive reagents.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (typically overnight at >120 °C) to remove any adsorbed water.[6]
-
Assembly: The hot glassware is assembled quickly while flushing with a stream of inert gas. All joints should be lightly greased (if necessary) and secured with clips.
-
Inert Atmosphere Purge: The assembled apparatus is connected to the Schlenk line via thick-walled rubber tubing. The flask is then subjected to at least three cycles of evacuating the air and backfilling with high-purity inert gas (argon or nitrogen).[7] This ensures that the atmosphere inside the flask is free of oxygen and moisture.
Protocol 2: Synthesis of a Cp*-Substituted Ferrocene Derivative (Hypothetical)
This protocol provides a representative example of a reaction using a solution of Cp*Li to synthesize a ferrocene derivative.
-
Reaction Setup: A 100 mL three-necked Schlenk flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, is prepared according to Protocol 1 .
-
Reagent Preparation:
-
In a separate Schlenk flask, prepare a 0.5 M solution of Cp*Li in anhydrous THF.
-
In another Schlenk flask, dissolve 1.0 equivalent of anhydrous iron(II) chloride (FeCl₂) in anhydrous THF.
-
-
Reaction Execution:
-
Cool the three-necked flask containing the FeCl₂ solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.0 equivalents of the Cp*Li solution to the stirred FeCl₂ solution via cannula over 30 minutes. A color change is typically observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Isolation:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a Cp*-substituted ferrocene derivative as described in Protocol 2 .
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| Iron(II) Chloride | 126.75 | 5.0 | 0.634 g | 1.0 |
| CpLi (0.5 M in THF) | 142.17 | 10.0 | 20 mL | 2.0 |
| Product | (Cp)₂Fe | |||
| Yield | 1.55 g | 85% |
Mandatory Visualization: Logical Relationships in Handling Air-Sensitive Reagents
The following diagram outlines the logical decisions and steps involved when choosing between a Schlenk line and a glovebox for handling air-sensitive reagents like Cp*Li.
References
- 1. media.neliti.com [media.neliti.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structure, Electrochemistry, and Cytotoxic Properties of Ferrocenyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a lithium–cyclopentadienide complex by addition of LiNTf 2 to a zwitterionic fulvalene - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03355E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound (Cp*H)?
A1: The most frequently employed methods for synthesizing Cp*H include:
-
De Vries Synthesis: This route involves the reaction of 2-butenyllithium with ethyl acetate, followed by an acid-catalyzed dehydrocyclization.
-
Tiglaldehyde Route: This method utilizes tiglaldehyde and 2-butenyllithium, proceeding through a Nazarov cyclization reaction to form 2,3,4,5-tetramethylcyclopent-2-enone as a key intermediate.[1]
-
Cyclopentenone Route: This synthesis starts with 2,3,4,5-tetramethyl-2-cyclopentenone and introduces the final methyl group via a Grignard reagent like methylmagnesium chloride.[2]
Q2: What is a typical yield for the synthesis of Cp*H?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. An improved version of the route involving 2,3,4,5-tetramethylcyclopent-2-enone has been reported to increase the overall yield to about 34%, a significant improvement from the original 8%.[3][4] A procedure detailed in Organic Syntheses reports a yield of 73-75% for the final distillation step.[5]
Q3: What are the key physical properties of Cp*H?
A3: this compound is a colorless liquid with a mild odor.[1] It is sparingly soluble in water.[1] Unlike cyclopentadiene, Cp*H is not prone to dimerization due to the steric hindrance from the five methyl groups.[1]
| Property | Value |
| Molecular Formula | C10H16 |
| Molar Mass | 136.23 g/mol |
| Appearance | Colorless liquid |
| Density | 0.87 g/cm³[1] |
| Boiling Point | 55-60 °C at 13 mmHg[1] |
Q4: How can I purify the final Cp*H product?
A4: The most common method for purifying Cp*H is distillation under reduced pressure.[5] The boiling point is reported to be between 55-60°C at 13 mmHg.[1][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Cp*H.
Problem 1: Low Yield in the De Vries Synthesis (from 2-butenyllithium and ethyl acetate)
-
Question: My yield of Cp*H using the De Vries method is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Initiation of the Organolithium Reagent: The formation of 2-butenyllithium can be sluggish.
-
Purity of 2-bromo-2-butene: Impurities in the starting material can hinder the reaction.
-
Solution: Purify 2-bromo-2-butene by passing it through a column of basic alumina before use.[5]
-
-
Reaction Temperature: The reaction to form the organolithium reagent is exothermic.
-
Solution: Add the 2-bromo-2-butene dropwise at a rate that maintains a gentle reflux. Adding it too quickly can lead to a violent reaction and side products.[5]
-
-
Acid-Catalyzed Cyclization: The final dehydration and cyclization step is critical.
-
Solution: Ensure the p-toluenesulfonic acid monohydrate used as a catalyst is of good quality. The addition of the intermediate alcohol to the acid solution should be done quickly to maintain a gentle reflux.[5]
-
-
Problem 2: Difficulty in the Synthesis Starting from 2,3,4,5-Tetramethyl-2-cyclopentenone
-
Question: I am facing issues with the Grignard reaction when synthesizing Cp*H from 2,3,4,5-tetramethyl-2-cyclopentenone. What should I look out for?
-
Answer: The Grignard reaction is sensitive to reaction conditions. Here’s how to troubleshoot:
-
Grignard Reagent Quality: The quality of your methylmagnesium chloride is crucial.
-
Solution: Use a freshly prepared or titrated Grignard reagent to ensure its activity.
-
-
Reaction Temperature: The initial addition of the cyclopentenone to the Grignard reagent should be controlled.
-
Work-up Procedure: The work-up is critical for the dehydration to form the diene.
-
Experimental Protocols
Protocol 1: Improved Synthesis of this compound (Adapted from Kohl and Jutzi, 1983)
This protocol describes an improved version of the synthesis starting from 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone, which is then converted to 2,3,4,5-tetramethylcyclopent-2-enone, and finally to Cp*H. This improved route reportedly raises the overall yield to approximately 34%.[3]
Step 1: Synthesis of 2,3,4,5-Tetramethylcyclopent-2-enone
Step 2: Synthesis of this compound
-
A solution of 2,3,4,5-tetramethylcyclopent-2-enone in an appropriate solvent (e.g., THF) is prepared.
-
This solution is added dropwise to a solution of methylmagnesium chloride (a Grignard reagent) at a controlled temperature (e.g., 0°C).[2]
-
The reaction is allowed to proceed for a set time (e.g., 3 hours) at room temperature.[2]
-
The reaction is then quenched, and the intermediate alcohol is dehydrated using an acidic workup to yield the final product.[2]
-
The crude product is purified by distillation under reduced pressure.
Protocol 2: Large-Scale Synthesis of this compound (Adapted from Organic Syntheses)
This procedure details a two-step synthesis starting from 2-bromo-2-butene and ethyl acetate.[5]
A. 3,4,5-Trimethyl-2,5-heptadien-4-ol
-
Under an argon atmosphere, add 21 g (3.0 mol) of lithium wire to 100 mL of diethyl ether in a 2-L three-necked round-bottomed flask.
-
Purify 2-bromo-2-butene (200 g, 1.48 mol) by passing it through a column of basic alumina.
-
Add a small amount of the purified 2-bromo-2-butene to the lithium suspension to initiate the reaction.
-
Once the reaction begins, dilute the mixture with an additional 900 mL of diethyl ether.
-
Add the remaining 2-bromo-2-butene at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for 1 hour.
-
Add a solution of 66 g (0.75 mol) of ethyl acetate in an equal volume of diethyl ether dropwise.
-
Pour the reaction mixture into 2 L of saturated aqueous ammonium chloride.
-
Separate the ethereal layer. Adjust the aqueous layer to approximately pH 9 with hydrochloric acid and extract three times with diethyl ether.
-
Combine all ethereal layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation.
B. This compound
-
In a 1-L three-necked round-bottomed flask, prepare a mixture of 13 g (0.068 mol) of p-toluenesulfonic acid monohydrate and 300 mL of diethyl ether under argon.
-
Add the concentrated product from step A as quickly as possible to the acid mixture, maintaining a gentle reflux.
-
Stir the mixture for 1 hour after the addition is complete.
-
Wash the mixture with saturated aqueous sodium bicarbonate until the washings are basic.
-
Separate the ethereal layer and extract the combined aqueous layers three times with diethyl ether.
-
Combine the ethereal layers and dry over sodium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
Distill the crude product under reduced pressure (boiling point 55–60°C at 13 mm) to yield 73–75 g (73–75%) of the final product.
Visualizations
Caption: Experimental workflow for the De Vries synthesis of Cp*H.
Caption: Troubleshooting logic for low yield in Cp*H synthesis.
References
Technical Support Center: Cyclopentadiene and Its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopentadiene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my freshly distilled cyclopentadiene turn into a viscous liquid or solid over time?
A1: Cyclopentadiene readily undergoes a spontaneous [4+2] Diels-Alder cycloaddition with itself to form its dimer, dicyclopentadiene. This dimerization is an exothermic process that occurs at room temperature.[1] The rate of this reaction is temperature-dependent.
Q2: How can I prevent the dimerization of cyclopentadiene?
A2: The most effective way to prevent dimerization is to store cyclopentadiene at low temperatures. It is recommended to store the monomer at or below -20°C.[1] At these temperatures, the rate of dimerization is significantly reduced, allowing for storage for several days. For immediate use, freshly "cracked" cyclopentadiene should be kept on ice.
Q3: What is "cracking" and why is it necessary?
A3: "Cracking" is the common term for the retro-Diels-Alder reaction used to regenerate monomeric cyclopentadiene from its dimer, dicyclopentadiene.[1][2][3] Since cyclopentadiene dimerizes upon storage, it is often sold and stored as dicyclopentadiene. Heating the dimer reverses the cycloaddition reaction, yielding the volatile cyclopentadiene monomer, which can be collected by distillation.
Q4: How do substituents on the cyclopentadiene ring affect its stability and dimerization rate?
A4: Substituents on the cyclopentadiene ring can significantly impact the rate of dimerization.
-
Steric Hindrance: Bulky substituents, particularly at the C5 position, can sterically hinder the approach of another cyclopentadiene molecule, thereby slowing down or even completely preventing dimerization. For instance, 5,5-dimethylcyclopentadiene does not dimerize even at high temperatures, and 1,2,3,4,5-pentamethylcyclopentadiene (Cp*) is commercially available and stable as a monomer.[2]
-
Electronic Effects: The electronic nature of substituents can also influence the reaction rate, although steric effects are generally more dominant in preventing dimerization.
Q5: How should I handle and store cyclopentadienyl (Cp) metal complexes?
A5: The stability of cyclopentadienyl metal complexes varies greatly depending on the metal and other ligands present. However, many are sensitive to air and moisture. Therefore, they should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5][6][7] Storage should be in a tightly sealed container, in a cool, dry place, and often in the dark, as some complexes are light-sensitive. The stability of ferrocene and its derivatives is notably high; for example, ferrocene is unaffected by air and water and can be heated to 400°C without decomposition.[8]
Troubleshooting Guides
Issue 1: Incomplete Cracking of Dicyclopentadiene
-
Symptom: The yield of cyclopentadiene monomer is low, or the distillate has a boiling point higher than the expected 41°C.
-
Possible Cause 1: Insufficient heating of the dicyclopentadiene. The retro-Diels-Alder reaction requires a temperature of around 170-180°C.[1][2]
-
Solution 1: Ensure the heating mantle or oil bath is at the correct temperature. Use a fractionating column to ensure that only the lower-boiling monomer distills over.
-
Possible Cause 2: The distillation apparatus is not efficient enough, leading to co-distillation of the dimer.
-
Solution 2: Use a well-insulated fractional distillation column. The temperature at the head of the column should be monitored closely and maintained at the boiling point of cyclopentadiene.
Issue 2: Rapid Dimerization of Monomer After Cracking
-
Symptom: The freshly distilled cyclopentadiene quickly becomes viscous or solidifies, even when kept on ice.
-
Possible Cause: The receiving flask is not sufficiently cooled.
-
Solution: Immerse the receiving flask in a dry ice/acetone bath (-78°C) during distillation to collect the monomer as a solid and store it at this temperature until use.
Issue 3: Unexpected Side Products in Reactions with Substituted Cyclopentadienes
-
Symptom: NMR or GC-MS analysis of the reaction mixture shows a complex mixture of products instead of the desired substituted cyclopentadiene derivative.
-
Possible Cause: 1,5-Sigmatropic shifts of substituents on the cyclopentadiene ring can lead to a mixture of isomers, which can then react to form different products.[2][5]
-
Solution: For reactions involving substituted cyclopentadienes, it is often advantageous to deprotonate the cyclopentadiene derivative with a strong base (e.g., n-butyllithium) to form the stable cyclopentadienyl anion. This anion can then be reacted with an electrophile to afford the desired substituted product with higher selectivity.
Quantitative Data on Dimerization
The rate of dimerization of cyclopentadiene is highly dependent on temperature. The following table summarizes the dimerization rate at various temperatures.
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Half-life (t₁/₂) of neat Cp |
| 25 | 8.3 x 10⁻⁷ | ~28 hours[2] |
| 120 | 1.13 x 10⁻³ | - |
Note: The half-life of neat cyclopentadiene at 25°C is approximately 28 hours. Monoalkylation has little effect on the rate of dimerization.[2]
Experimental Protocols
Protocol 1: Cracking of Dicyclopentadiene
This procedure regenerates monomeric cyclopentadiene from its dimer.
Materials:
-
Dicyclopentadiene
-
Heating mantle
-
Fractional distillation apparatus
-
Receiving flask
-
Dry ice/acetone bath
Procedure:
-
Set up a fractional distillation apparatus with a heating mantle.
-
Place dicyclopentadiene in the distillation flask.
-
Immerse the receiving flask in a dry ice/acetone bath.
-
Heat the dicyclopentadiene to approximately 170-180°C.
-
Cyclopentadiene monomer will distill at approximately 41°C. Collect the distillate in the cooled receiving flask.
-
The freshly cracked cyclopentadiene should be used immediately or stored at -20°C or below.
Protocol 2: Synthesis of a Substituted Cyclopentadiene (n-Butylcyclopentadiene)
This protocol describes the synthesis of an alkyl-substituted cyclopentadiene via the cyclopentadienyl anion.
Materials:
-
Freshly cracked cyclopentadiene
-
Sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyl bromide
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, add freshly cracked cyclopentadiene to anhydrous THF in a flask equipped with a reflux condenser.
-
Carefully add sodium metal in small pieces to the solution. The reaction is exothermic and will produce hydrogen gas.
-
Once the sodium has completely reacted, the solution of sodium cyclopentadienide is formed.
-
Slowly add n-butyl bromide to the solution at room temperature.
-
After the addition is complete, stir the reaction mixture for several hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the n-butylcyclopentadiene by vacuum distillation.
Visualizations
Caption: Logical workflow for preventing cyclopentadiene dimerization.
Caption: Experimental workflow for cracking dicyclopentadiene.
Caption: Signaling pathway for the synthesis of substituted cyclopentadienes.
References
- 1. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agapie.caltech.edu [agapie.caltech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Ferrocene - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Cp Metal Complexes*
Welcome to the technical support center for the synthesis of pentamethylcyclopentadienyl (Cp*) metal complexes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My synthesis of a Cp metal complex, such as [CpMCl₂]₂ (M = Rh, Ir), has resulted in a very low or no yield. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of Cp* metal complexes is a frequent issue that can often be traced back to the quality of reagents, reaction conditions, or the setup itself.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
Pentamethylcyclopentadiene (CpH): CpH can slowly oxidize or polymerize upon storage. Ensure it is a colorless liquid. If it appears yellow or contains solid precipitates, it should be distilled before use.
-
Metal Halide Precursor (e.g., RhCl₃·xH₂O, IrCl₃·xH₂O): The water content of hydrated metal salts can be variable. It is crucial to use a reliable source or to standardize the metal content of the salt if possible. The quality of the metal precursor is critical for the reaction's success.[1][2]
-
Cp Transfer Reagents (e.g., CpLi, CpSiMe₃):* If using a pre-formed Cp* salt, its purity is paramount. Cp*Li is highly reactive and can decompose if not handled under strict inert atmosphere conditions.[3][4]
-
-
Reaction Conditions:
-
Atmosphere: Many Cp* metal complex syntheses are sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Solvent: The choice and purity of the solvent are crucial. For syntheses involving metal halides in alcohols like methanol or ethanol, ensure the solvent is of high purity. Using isopropyl alcohol instead of ethanol can sometimes prevent the formation of metal-carbonyl side products.[5] For reactions with highly reactive reagents like Cp*Li, anhydrous solvents are mandatory.
-
Temperature and Reaction Time: The reaction may require a specific temperature profile (e.g., reflux) to proceed to completion.[1][2] Insufficient reaction time can lead to incomplete conversion. Monitor the reaction by a suitable technique (e.g., TLC, NMR of an aliquot) if possible. For instance, the synthesis of [Cp*RhCl₂]₂ typically requires refluxing in methanol for 48 hours for high yields.[1]
-
-
Product Isolation and Purification:
-
Precipitation: Many dimeric complexes like [CpRhCl₂]₂ and [CpIrCl₂]₂ precipitate from the reaction mixture upon cooling.[1][2] Ensure the mixture is cooled sufficiently to maximize precipitation.
-
Washing: Washing the crude product with a suitable solvent (e.g., diethyl ether or hexane) is essential to remove unreacted Cp*H and other soluble impurities.[1][6]
-
Filtration: Ensure that the product is not lost during filtration. Use a fine porosity fritted funnel.
-
Below is a workflow to diagnose a failed synthesis:
Caption: Troubleshooting workflow for failed Cp* metal complex synthesis.
Question 2: I am having trouble purifying my Cp metal complex. Recrystallization is not working well, and I suspect it is unstable on silica gel. What are my options?*
Answer:
Purification of organometallic compounds can be challenging. While many Cp* complexes are robust, some can be sensitive to air, moisture, or common chromatography stationary phases.
Purification Strategies:
-
Recrystallization: If initial recrystallization attempts fail, try a different solvent system. A common technique is the slow diffusion of a non-polar solvent (e.g., hexane or pentane) into a solution of the complex in a more polar solvent (e.g., dichloromethane or chloroform).[1][6] Ensure the process is carried out under an inert atmosphere if the complex is sensitive.
-
Washing/Trituration: If the impurities are significantly more soluble than your product, you can often achieve high purity by thoroughly washing or triturating the crude solid with a solvent that does not dissolve your product. For example, many [CpMCl₂]₂ dimers are poorly soluble in diethyl ether, which can be used to wash away unreacted CpH.[1]
-
Column Chromatography:
-
Stability Check: Before attempting column chromatography, test the stability of your complex by dissolving a small amount and spotting it on a TLC plate (silica or alumina). Let it sit for 15-30 minutes and then elute. If you see a new spot, decomposition is occurring.
-
Stationary Phase: Alumina (neutral or basic) is often a better choice than silica gel for organometallic complexes, as the acidic nature of silica can lead to decomposition.
-
Solvent System: Use non-polar, de-gassed solvents and run the column relatively quickly to minimize contact time and potential decomposition.
-
-
Sublimation: For highly stable, non-polar, and volatile complexes, sublimation under high vacuum can be an excellent purification method that avoids solvents entirely.
Question 3: My Cp ligand appears to be reacting or decomposing during the reaction, leading to unexpected byproducts. What kind of reactivity can I expect from the Cp ligand itself?**
Answer:
While the Cp* ligand is generally considered a robust "spectator" ligand, it is not entirely inert and can participate in reactions, especially under harsh conditions or with highly reactive reagents.[4][7]
Known Reactivity Pathways:
-
Deprotonation of Methyl Groups: A strong base can deprotonate one of the methyl groups on the Cp* ring, creating a reactive exocyclic methylene group (a fulvene-type ligand). This can lead to C-H activation or other unwanted side reactions.[8]
-
Nucleophilic Attack on the Ring: In some cationic complexes, the Cp* ring itself can become electrophilic and susceptible to attack by strong nucleophiles like organolithium reagents.[8][9]
-
Oxidative Decomposition: Although more stable than the unsubstituted Cp ligand, the Cp* ligand can be susceptible to oxidative decomposition, particularly in the presence of strong oxidizing agents or when handled in air for prolonged periods at high temperatures.[10]
-
Ring Slippage (η⁵ to η³ or η¹): The Cp* ligand can change its coordination mode from η⁵ to η³ or η¹, opening up coordination sites on the metal. While this is a key step in many catalytic cycles, it can also lead to ligand dissociation and complex decomposition if the resulting species is unstable.[7]
To avoid unwanted Cp* reactivity, use the mildest reaction conditions possible and avoid stoichiometric use of very strong bases or nucleophiles unless a specific functionalization of the ligand is intended.
Experimental Protocols & Data
The following protocols are for the synthesis of common Cp* metal complex precursors.
General Synthesis Pathway for Dimeric Cp Complexes*
The most common route to [CpMCl₂]₂ (M=Rh, Ir) involves the reaction of the corresponding hydrated metal trichloride with pentamethylcyclopentadiene (CpH).
References
- 1. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. webqc.org [webqc.org]
- 3. Lithium cyclopentadienide - Wikipedia [en.wikipedia.org]
- 4. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]
- 8. Unveiling the Latent Reactivity of Cp* Ligands (C5Me5–) toward Carbon Nucleophiles on an Iridium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structural characterization of stable coinage metal (Cu, Ag, Au) cyclopentadienyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metalation of Pentamethylcyclopentadiene (Cp*H)
Welcome to the technical support center for the metalation of pentamethylcyclopentadiene (CpH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and optimized synthesis of pentamethylcyclopentadienyl lithium (CpLi), a critical intermediate in organometallic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the metalation of CpH? A1: The most prevalent and straightforward method is the deprotonation of CpH using a strong organolithium base, most commonly n-butyllithium (n-BuLi). This reaction is typically performed in an anhydrous ethereal solvent under an inert atmosphere.[1]
Q2: Which base should I use for the deprotonation? A2: n-Butyllithium (n-BuLi) is the most widely used base due to its commercial availability and high reactivity.[1] Other strong bases like s-BuLi or t-BuLi can also be effective. Schlosser's base (a mixture of n-BuLi and potassium t-butoxide) is a superbase that can be used for particularly difficult metalations, though it is not typically necessary for Cp*H.[2]
Q3: What is the optimal solvent for this reaction? A3: Anhydrous tetrahydrofuran (THF) is a common and effective solvent. It solvates the lithium cation, which helps to break up n-BuLi aggregates and increases the reactivity of the base.[2][3] Anhydrous diethyl ether is also a suitable choice.[2] Hydrocarbon solvents like hexanes or cyclohexane can be used, but the reaction is often slower due to the higher aggregation state of n-BuLi.[2][3]
Q4: How can I determine if the metalation is complete? A4: The deprotonation of CpH by n-BuLi generates butane gas.[2] While observing gas evolution is a good initial sign, it is not a definitive endpoint. A common method to check for completion is to take a small aliquot from the reaction, quench it with an electrophile like D₂O or MeI, and analyze the product by ¹H NMR spectroscopy to see the ratio of deuterated/methylated product to the starting CpH. For in-situ monitoring, low-field NMR spectroscopy can be a powerful tool for process control in lithiation reactions.[4]
Q5: Is it necessary to titrate the n-BuLi solution before use? A5: Absolutely. The concentration of commercially available n-BuLi solutions can decrease over time due to degradation from exposure to trace amounts of air or moisture.[5] Using an inaccurate concentration can lead to incomplete reactions or the use of excess base, complicating purification. Titration against a known standard, such as diphenylacetic acid, is crucial for accurate and reproducible results.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not start (no visible gas evolution). | 1. Inactive n-BuLi: The reagent may have degraded.[5]2. Wet Solvent/Glassware: Trace water is quenching the n-BuLi.3. Low Temperature: Reaction kinetics are too slow. | 1. Titrate your n-BuLi solution. [6] Use a fresh, properly stored bottle if necessary.2. Ensure all solvents are rigorously dried and glassware is flame- or oven-dried immediately before use.[8]3. Allow the reaction to warm slowly from the initial low temperature (e.g., -78 °C) to 0 °C or room temperature. |
| Low yield of CpLi product. | 1. Inaccurate n-BuLi concentration: Less than one equivalent of active base was added.[5]2. Incomplete reaction: Insufficient reaction time or temperature.3. Degradation of n-BuLi by THF: Occurs if the reaction is run at too high a temperature for an extended period.[2] | 1. Always titrate n-BuLi before use. [7] Use a slight excess (e.g., 1.05 equivalents) to ensure full conversion.2. Increase reaction time or allow the mixture to warm to room temperature and stir for 1-2 hours.3. Maintain low temperatures (-78 °C to 0 °C) during the addition and initial reaction phase.[2] |
| Formation of side products. | 1. Reaction with THF: At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to ring-opening and side products.[3]2. Excess n-BuLi reacting with electrophile: If the CpLi solution is used in a subsequent step, unreacted n-BuLi can compete. | 1. Conduct the reaction at low temperatures. [2] If higher temperatures are needed, consider switching to a less reactive solvent like diethyl ether or a hydrocarbon.[9]2. Use a slight excess of CpH or quench any remaining n-BuLi carefully if it interferes with subsequent steps. |
| The CpLi solution is not colorless (e.g., yellow/brown). | 1. Impurities in CpH: The starting material may not be pure.2. Degradation products: Prolonged storage or exposure to air can cause decomposition. | 1. Purify CpH before use , for example, by distillation.2. Use the Cp*Li solution immediately after preparation for best results. Keep under a strict inert atmosphere. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the key variables and recommended conditions for the successful metalation of Cp*H with n-BuLi.
| Parameter | Recommended Condition | Rationale |
| Base | n-Butyllithium (n-BuLi) | Strong base, commercially available, byproduct (butane) is a gas that escapes the reaction mixture.[2] |
| Equivalents of Base | 1.0 - 1.05 equivalents | Ensures complete deprotonation of CpH without a large excess of pyrophoric reagent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for CpLi and effectively disaggregates n-BuLi, increasing reactivity.[2] |
| Concentration | 0.1 - 1.0 M | A practical range that balances reaction rate with solubility and ease of handling. |
| Initial Temperature | -78 °C (Dry ice/acetone bath) | Allows for controlled addition of the pyrophoric n-BuLi and minimizes side reactions with the solvent.[2] |
| Reaction Temperature | -78 °C to Room Temperature | The reaction can be initiated at low temperature and then allowed to warm to ensure completion. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete deprotonation, especially when warming from low temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | n-BuLi and Cp*Li are highly air- and moisture-sensitive.[5][10] |
Experimental Protocols
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid
Objective: To accurately determine the molarity of an n-BuLi solution.
Materials:
-
n-Butyllithium solution (in hexanes)
-
Diphenylacetic acid (recrystallized and dried)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried glassware (e.g., 25 mL flask with stir bar)
-
Gas-tight syringes
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, add a precisely weighed amount of diphenylacetic acid (e.g., 212 mg, 1.00 mmol) to a flame-dried flask.
-
Add 8 mL of anhydrous THF and stir until the solid is fully dissolved.
-
Using a gas-tight syringe, slowly add the n-BuLi solution dropwise to the stirred diphenylacetic acid solution at room temperature.[6]
-
Observe the formation of a transient yellow color with each drop, which indicates the formation of the diphenylacetate anion.
-
The endpoint is reached when a persistent pale yellow color remains after stirring for a few minutes.[7]
-
Record the volume of n-BuLi solution added.
-
Repeat the titration at least twice more and average the results.
-
Calculation: Molarity (M) = Moles of Diphenylacetic Acid / Average Volume of n-BuLi (L).
Protocol 2: Synthesis of Lithium Pentamethylcyclopentadienide (Cp*Li)
Objective: To prepare a solution of CpLi from CpH and n-BuLi.
Materials:
-
Pentamethylcyclopentadiene (Cp*H), freshly distilled
-
Standardized n-Butyllithium solution (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried Schlenk flask with stir bar and septum
-
Gas-tight syringes
-
Inert atmosphere setup
-
Dry ice/acetone bath
Procedure:
-
Assemble a flame-dried Schlenk flask under a positive pressure of inert gas (Argon is preferred).
-
Add Cp*H (e.g., 1.36 g, 10.0 mmol) to the flask via syringe, followed by 40 mL of anhydrous THF.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.05 equivalents of the standardized n-BuLi solution (e.g., 10.5 mmol) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (butane) will be observed.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
The resulting colorless to pale yellow solution of Cp*Li is now ready for use in subsequent reactions. It is best used immediately.
Visualized Workflows and Logic
Caption: Experimental workflow for the synthesis of Cp*Li.
Caption: Troubleshooting logic for Cp*H metalation.
References
- 1. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Video: Determining n-Butyllithium Concentration by Titration [jove.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.uci.edu [ehs.uci.edu]
Managing steric hindrance in Cp* ligand reactions
Welcome to the Technical Support Center for Organometallic Chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pentamethylcyclopentadienyl (Cp*) ligand, focusing specifically on managing its significant steric hindrance in reactions.
Troubleshooting Guide & FAQs
Frequently Asked Questions
Q1: Why is my reaction yield low when using a Cp metal complex compared to a less bulky Cp analog?*
A1: The decreased yield is often a direct consequence of the steric bulk of the Cp* ligand. The five methyl groups on the cyclopentadienyl ring create a crowded environment around the metal center, which can hinder the approach and coordination of substrates. This steric repulsion can raise the activation energy of the desired reaction pathway.
Furthermore, the Cp* ligand is a strong electron-donating ligand, which increases the electron density at the metal center compared to the unsubstituted Cp ligand.[1][2] While this can stabilize the catalyst, it might also render the metal center less electrophilic and therefore less reactive towards certain substrates. In some cases, the bulky ligand can even facilitate catalyst deactivation through unforeseen pathways, such as reacting with strong nucleophiles.[3]
Q2: I'm observing poor regioselectivity or diastereoselectivity. How can the steric hindrance of the Cp ligand be the cause?*
A2: The steric bulk of the Cp* ligand is a double-edged sword. While it can hinder substrate approach, it is also a powerful tool for controlling selectivity.
-
Poor Regioselectivity: If a substrate has multiple potential reaction sites, the Cp* ligand can block the more sterically accessible site, forcing the reaction to occur at a less hindered, but perhaps undesired, position. However, this effect can be leveraged; for instance, with Cp*Co(III) catalysts, the ligand's proximity to the substrate can force functionalization at the less sterically demanding position, achieving high regioselectivity where a comparable Rh(III) catalyst might show none.[4]
-
Improved Diastereoselectivity: Conversely, the constrained environment created by bulky ligands like Cp* can be highly beneficial for diastereoselectivity. It can favor one reaction transition state over another, leading to a significant enhancement in the diastereomeric ratio of the product.[5] If you are experiencing poor selectivity, it may be that the steric environment is not sufficiently differentiated for your specific substrate.
Q3: My Cp-ligated catalyst appears to be decomposing under the reaction conditions. What are potential degradation pathways?*
A3: Although Cp* complexes are generally robust, they are not always inert "spectator" ligands.[3] Under certain conditions, especially with highly reactive reagents like strong bases or nucleophiles (e.g., organolithiums), the Cp* ligand itself can undergo reaction.[3] Potential degradation pathways include:
-
Deprotonation: The methyl groups on the Cp* ring can be deprotonated by strong bases.[3]
-
Nucleophilic Attack: The carbon atoms of the Cp* ring can be susceptible to attack by strong nucleophiles.[3]
-
Ligand Dissociation: In some cases, particularly where there is significant steric pressure around the metal center, the Cp* ligand can be partially or completely released, leading to catalyst deactivation or the formation of a different active species.[6]
Troubleshooting Common Issues
Problem: Low or No Reactivity
-
Possible Cause: The substrate is too bulky to access the metal center shielded by the Cp* ligand.
-
Troubleshooting Steps:
-
Modify the Ligand: Switch to a Cp ligand with less steric bulk or different electronic properties. Consider ligands with fewer or smaller alkyl substituents. Electron-deficient Cp ligands can sometimes increase reactivity.[1]
-
Change the Metal Center: The ionic radius of the metal affects how close the Cp* ligand is to the other substrates. A larger metal atom from the same group (e.g., swapping Co for Rh or Ir) can increase the space around the metal.[4]
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.
-
Use a More Active Pre-catalyst: Ensure the active catalytic species is being generated efficiently from your starting complex.
-
Problem: Unexpected Side Products or Isomers
-
Possible Cause: The steric environment is favoring an unintended reaction pathway or the catalyst is not stable under the reaction conditions.
-
Troubleshooting Steps:
-
Systematic Ligand Tuning: The most effective strategy is to systematically vary the steric and electronic properties of the cyclopentadienyl ligand. Even subtle changes can have a large impact on selectivity.[1] Create a small library of catalysts with different Cpx ligands to screen for the desired outcome.
-
Analyze for Ligand "Slippage": In some systems, the ligand can slip from an η⁵ to an η³ coordination mode, opening a coordination site and altering reactivity.[1][2] While harder to control, being aware of this possibility (often computationally) can provide insight.
-
Check for Catalyst Degradation: Use techniques like NMR spectroscopy to monitor the integrity of the catalyst during the reaction, looking for signs of Cp* ligand modification or dissociation.[3]
-
Quantitative Data on Ligand Effects
The choice of substituents on the Cp ligand can lead to dramatic differences in catalytic outcomes. The following tables summarize experimental data from studies on Rh(III)-catalyzed C-H activation and olefin polymerization, correlating ligand properties with catalyst performance.
Table 1: Steric and Electronic Parameters of [CpxRhCl2]2 Catalysts and Performance in a C-H Activation Reaction
| Catalyst ID | Cpx Ligand | %Vbur (Sterics) | ν(CO) (cm-1) (Electronics) | Rate (krel) | Diastereoselectivity (d.r.) |
| Rh1 | C5Me5 (Cp*) | 39.1 | 2017 | 1.00 | 15:1 |
| Rh2 | C5H5 (Cp) | 33.5 | 2029 | 0.15 | 1:1.2 |
| Rh3 | C5H4(SiMe3) | 37.0 | 2025 | 0.20 | 1:1.5 |
| Rh4 | C5Me4(CF3) | 40.2 | 2035 | 1.20 | >20:1 |
| Rh5 | C5(CH2Ph)5 | 48.9 | 2018 | 0.85 | >20:1 |
| Rh6 | C5(CO2Et)5 | 46.5 | 2055 | 1.90 | 19:1 |
Data synthesized from a study by Rovis, Paton, and coworkers.[5]
Analysis:
-
Sterics and Selectivity: A clear trend emerges where ligands with greater steric bulk (higher %Vbur), such as Cp* (Rh1) and its more substituted derivatives (Rh5, Rh6), afford significantly higher diastereoselectivity.[5]
-
Electronics and Rate: The most electron-deficient ligand, C₅(CO₂Et)₅ (Rh6), which has the highest ν(CO) value, provides the fastest reaction rate, suggesting that for this C-H activation mechanism, an electron-poor metal center is more reactive.[5]
Table 2: Comparison of Cp vs. Cp in Olefin Polymerization with Zirconocene Catalysts*
| Catalyst | Cocatalyst | Activity (kg PE / (mol Zr·h)) | Polymer Molecular Weight (Mᵥ) |
| Cp₂ZrCl₂ | MAO | 1,200 | 110,000 |
| Cp*₂ZrCl₂ | MAO | 25,000 | 480,000 |
Representative data based on trends in metallocene polymerization.[5]
Analysis: The pentamethylated Cp* ligand leads to a more than 20-fold increase in catalytic activity and produces polyethylene with a much higher molecular weight.[5] The increased electron donation from Cp* stabilizes the cationic active species, while its greater steric bulk influences the rate of chain transfer relative to propagation, leading to longer polymer chains.[5]
Experimental Protocols
Reproducible and comparable data rely on standardized experimental protocols. Below are representative procedures.
General Protocol for Catalyst Performance Testing (Rh-catalyzed C-H Activation)
-
Catalyst Precursor Preparation: The dimeric [CpxRhCl2]2 catalyst precursors are synthesized according to established literature procedures.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the directing group-containing substrate (1.0 equiv), the coupling partner (1.5 equiv), and the [CpxRhCl2]2 catalyst (2.5 mol %).
-
Additive and Solvent Addition: Add the required silver salt (e.g., AgSbF₆, 10 mol %) and any necessary additive (e.g., Ac-Val-OH, 20 mol %). Add the appropriate dried solvent (e.g., DCE, 0.1 M) via syringe.
-
Reaction Execution: Seal the tube and place it in a pre-heated oil bath at the designated temperature (e.g., 80 °C). Stir the reaction for the specified time (e.g., 12-24 h).
-
Workup and Analysis: After cooling to room temperature, quench the reaction and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate under reduced pressure. The yield and diastereomeric ratio are then determined by ¹H NMR analysis of the crude reaction mixture using an internal standard. Further purification can be performed via column chromatography.
Synthesis of Sterically Hindered Ruthenium Complexes via Halogenated Precursors
For the synthesis of highly sterically hindered complexes like pentaarylcyclopentadienyl ruthenium compounds, direct coordination often fails.[7] A more effective route involves the halogenation of the cyclopentadienol precursor. Using a chlorinated intermediate has been shown to be more efficient than the traditional brominated route for particularly crowded systems.[7]
-
Synthesis of Pentaarylcyclopentadienol (CpArOH): Treat 2,3,4,5-tetraphenylcyclopentadienone with the appropriate aryllithium reagent in THF at -78 °C to yield the corresponding pentaarylcyclopentadienol.[7]
-
Chlorination of CpArOH: To a solution of the dried CpArOH in a chlorinated solvent (e.g., CH₂Cl₂), add thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with a saturated NaHCO₃ solution and extract the product. This method is effective for both electron-rich and electron-poor aryl systems.[7]
-
Ruthenium Coordination: React the chlorinated intermediate (CpArCl) with a ruthenium source like triruthenium dodecacarbonyl (Ru₃(CO)₁₂) in a high-boiling solvent (e.g., toluene or xylene) under reflux to form the target CpArRu(CO)₂Cl complex.[7]
Visualizations
Caption: A decision-making workflow for troubleshooting Cp* ligand reactions.
Caption: Key property differences between Cp and Cp* ligands.
Caption: Experimental workflow for developing a new Cp-based catalyst.
References
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]
- 3. Unveiling the Latent Reactivity of Cp* Ligands (C5Me5–) toward Carbon Nucleophiles on an Iridium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H) with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deprotonation of 1,2,3,4,5-pentamethylcyclopentadiene (CpH) to form the pentamethylcyclopentadienyl anion (Cp⁻). This reaction is fundamental for the synthesis of a wide range of organometallic compounds. While seemingly straightforward, side reactions can occur, leading to reduced yields and purification challenges. This guide addresses common issues to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of reacting this compound (Cp*H) with a strong base?
The primary objective is the selective deprotonation of the acidic methine proton on the cyclopentadienyl ring to generate the pentamethylcyclopentadienyl anion (Cp⁻), typically as a lithium salt (CpLi) when using organolithium bases.[1][2] This anion is a valuable, sterically bulky, and electron-donating ligand used in the synthesis of a vast array of organometallic complexes.[1][3]
Q2: What are the most common strong bases used for the deprotonation of Cp*H?
Commonly used strong bases include:
-
Organolithium reagents: n-Butyllithium (n-BuLi) is the most frequently used base for this transformation.[1] Sec-butyllithium (s-BuLi) and tert-butyllithium (t-BuLi) are stronger bases and can also be employed.
-
Alkali metal hydrides: Sodium hydride (NaH) and potassium hydride (KH) are effective for generating the corresponding sodium (CpNa) and potassium (CpK) salts.
-
Grignard reagents: While less common for this specific transformation, strong Grignard reagents can also act as bases.
Q3: What are the main side reactions to be aware of during the deprotonation of Cp*H?
The two primary side reactions of concern are:
-
Fulvene Formation: Deprotonation of a methyl group proton instead of the ring methine proton can lead to the formation of a transient exocyclic methylene intermediate, which can subsequently react to form tetramethylfulvene derivatives. Evidence for this pathway is supported by the synthesis of 1,2,3,4-tetramethylpentafulvene from Cp*Li through hydride abstraction.[4]
-
Reaction with Solvent: Strong bases, particularly organolithium reagents, can react with ethereal solvents like tetrahydrofuran (THF), especially at temperatures above -20 °C.[5] This side reaction consumes the base and can introduce impurities.
Q4: How can I tell if side reactions are occurring?
The formation of side products can be monitored by spectroscopic methods, primarily ¹H NMR. The appearance of new signals in the vinylic region (typically 5.0-6.5 ppm) may indicate the formation of fulvene derivatives. The ¹H NMR spectrum of pure CpH is characterized by signals for the methyl protons and the single ring proton. Upon successful deprotonation to Cp⁻, the signal for the ring proton disappears, and the methyl proton signals may shift.
Q5: What is the difference between kinetic and thermodynamic control in the deprotonation of Cp*H?
The deprotonation of Cp*H presents two potential sites for proton abstraction: the sp³-hybridized carbon of the ring and the sp³-hybridized carbons of the methyl groups.
-
Kinetic Control: At low temperatures, the reaction is likely under kinetic control, where the most accessible proton is removed fastest. Generally, the ring proton is considered more sterically accessible.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, favoring the formation of the most stable conjugate base. The Cp* anion is highly stabilized by aromaticity (6π electrons), making it the thermodynamically favored product. Deprotonation of a methyl group leads to a less stable, non-aromatic anion.
Therefore, controlling the reaction conditions, particularly temperature, is crucial to favor the desired thermodynamic product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of CpLi | 1. Inaccurate concentration of the strong base: Organolithium solutions can degrade over time. 2. Presence of protic impurities: Water or other protic species will quench the strong base. 3. Reaction with atmospheric oxygen or moisture: Strong bases are pyrophoric and react readily with air. 4. Side reaction with solvent: The base may be consumed by reacting with the solvent (e.g., THF at elevated temperatures). | 1. Titrate the organolithium solution prior to use to determine the exact molarity. 2. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and solvents are anhydrous. 3. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. 4. Maintain low reaction temperatures, typically -78 °C for n-BuLi in THF, to minimize solvent degradation. |
| Formation of fulvene byproducts | 1. Use of an excessively strong or sterically hindered base: This may favor deprotonation of the less sterically hindered, but kinetically less favored, methyl protons. 2. Elevated reaction temperatures: Higher temperatures can provide the activation energy needed for the less favorable methyl deprotonation pathway. 3. Prolonged reaction times at elevated temperatures: This can allow for equilibration towards less stable, kinetically formed products. | 1. Use n-BuLi as the base of choice. It is generally selective for the ring proton. 2. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the base and for a period thereafter. 3. Monitor the reaction by TLC or NMR to determine the optimal reaction time and avoid prolonged heating. |
| Incomplete reaction | 1. Insufficient amount of base: An inaccurate concentration of the base or the presence of impurities can lead to a substoichiometric amount of the deprotonating agent. 2. Poor solubility of reactants: At very low temperatures, the reactants may not be sufficiently soluble. 3. Use of a weaker base: The chosen base may not be strong enough for complete deprotonation. | 1. Use a slight excess (e.g., 1.05-1.1 equivalents) of the strong base after titrating it. 2. Ensure adequate stirring and consider using a co-solvent if solubility is an issue, while ensuring the co-solvent is also anhydrous and inert. 3. Choose a base with a conjugate acid pKa significantly higher than that of CpH. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Lithium Pentamethylcyclopentadienide (Cp*Li)
This protocol is designed to maximize the yield of Cp*Li while minimizing the formation of side products.
Materials:
-
This compound (Cp*H)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Anhydrous diethyl ether
-
Celatom or diatomaceous earth
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add Cp*H to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the CpH in anhydrous THF (approximately 10 mL per gram of CpH).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount (1.0 equivalent) of n-BuLi in hexanes to the stirred solution via syringe over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Remove the solvent under vacuum to obtain a white to off-white solid.
-
Wash the solid product with anhydrous hexanes or diethyl ether to remove any unreacted n-BuLi and other soluble impurities.
-
Dry the resulting Cp*Li solid under vacuum. The product can be stored under an inert atmosphere.
Expected Outcome: This procedure should yield Cp*Li as a white solid in high purity.
Data Presentation
While specific quantitative data for side product formation under various conditions is not extensively reported in a single comparative study, the following table summarizes the expected outcomes based on the principles of kinetic and thermodynamic control.
| Base | Solvent | Temperature | Expected Major Product | Potential Side Products | Controlling Factor |
| n-BuLi | THF | -78 °C to 0 °C | CpLi | Minimal fulvene, some solvent reaction products if warmed too quickly. | Primarily Thermodynamic |
| n-BuLi | THF | Room Temperature | CpLi | Increased amounts of fulvene and solvent reaction products. | Mixed Kinetic/Thermodynamic |
| t-BuLi | Hexane/THF | -78 °C | CpLi | Potentially higher amounts of fulvene due to steric hindrance. | Kinetic influence may be more pronounced |
| NaH | THF | Room Temperature | CpNa | Minimal fulvene formation expected. | Thermodynamic |
| KH | THF | Room Temperature | Cp*K | Minimal fulvene formation expected. | Thermodynamic |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cp*H Deprotonation
Caption: Troubleshooting workflow for low yields in Cp*H deprotonation.
Proposed Mechanism for Tetramethylfulvene Formation
Caption: Competing deprotonation pathways of Cp*H.
References
- 1. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a lithium–cyclopentadienide complex by addition of LiNTf 2 to a zwitterionic fulvalene - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03355E [pubs.rsc.org]
- 3. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
Storage and handling of light-sensitive 1,2,3,4,5-Pentamethylcyclopentadiene
Welcome to the technical support center for 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H). This guide is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guidance for the storage and handling of this light-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound is sensitive to light and air.[1][2] To ensure its stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][2] The container should be protected from direct sunlight and stored in a cool, dark, and well-ventilated place.[3] For optimal shelf life, storage at temperatures below 15°C is recommended.[2]
Q2: What is the appearance of pure this compound, and what does a color change indicate?
A2: Pure this compound is a colorless to light yellow or light orange clear liquid.[1][4][5] A change in color, such as darkening or the appearance of a more intense yellow or brown hue, may indicate degradation due to exposure to light, air, or other contaminants.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection (safety glasses or goggles).[6] All handling should be performed in a well-ventilated area, preferably within a fume hood.[6]
Q4: Is this compound flammable?
A4: Yes, this compound is a flammable liquid and vapor.[1][6] It should be kept away from heat, sparks, open flames, and other sources of ignition.[6] Use non-sparking tools and take precautionary measures against static discharge when handling this compound.[6]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these materials should be avoided to prevent vigorous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color of the compound has darkened. | Exposure to light or air, leading to degradation. | - Assess the purity of the material using analytical methods such as NMR or GC-MS. - If purity is compromised, consider purification by distillation under reduced pressure. - Ensure future storage is in a light-protected, inert atmosphere container. |
| Precipitate or solid has formed in the liquid. | Polymerization or formation of degradation products. Contamination. | - Attempt to dissolve a small sample in a compatible solvent to check for insolubility. - Analyze the liquid portion for purity. - If a significant amount of solid is present, the product may be unusable for sensitive applications. |
| Inconsistent experimental results. | Degradation of the starting material. | - Verify the purity of the this compound before use. - Use freshly opened or recently purified material for critical experiments. - Ensure proper inert atmosphere techniques are used throughout the experiment. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of this compound using ¹H NMR spectroscopy.
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, prepare a sample by dissolving a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Transfer the solution to an NMR tube and cap it securely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Typical spectral parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks in the resulting spectrum.
-
The expected chemical shifts for this compound are approximately:
-
δ 1.8-1.9 ppm (singlet, 15H, methyl groups)
-
δ 2.5-2.6 ppm (singlet, 1H, cyclopentadienyl proton)
-
-
Compare the integration of the main peaks to any impurity peaks to estimate the purity.
-
Protocol 2: General Handling of Air- and Light-Sensitive this compound
This protocol outlines the general procedure for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure all glassware is dry and free of contaminants.
-
Set up the reaction apparatus under an inert atmosphere using a Schlenk line or in a glovebox.
-
Wrap any glassware containing the compound with aluminum foil to protect it from light.
-
-
Transfer:
-
Use a gas-tight syringe or cannula to transfer the liquid under a positive pressure of inert gas.
-
If using a syringe, first flush the syringe with inert gas.
-
Transfer the desired amount of the compound to the reaction vessel, ensuring no air is introduced.
-
-
Post-Handling:
-
Properly quench any residual reagent in the syringe or cannula with a suitable solvent (e.g., isopropanol) before cleaning.
-
Store the main container under an inert atmosphere and in a cool, dark place.
-
Visualizations
References
- 1. web.mit.edu [web.mit.edu]
- 2. ossila.com [ossila.com]
- 3. This compound(4045-44-7) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | 4045-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation, spectral properties, and photochemistry of unstable substituted cyclopentadienones | Semantic Scholar [semanticscholar.org]
Non-innocent behavior of Cp* ligands in organometallic reactions
Technical Support Center: Non-Innocent Behavior of Cp Ligands*
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the non-innocent behavior of pentamethylcyclopentadienyl (Cp*) ligands in organometallic reactions.
Frequently Asked Questions (FAQs)
Q1: What does the "non-innocent" behavior of a Cp ligand mean?*
A1: In organometallic chemistry, a ligand is considered "innocent" when it acts as a passive spectator, influencing the metal center's steric and electronic properties without directly participating in the reaction's bond-making or bond-breaking steps.[1][2] The Cp* ligand, while often a robust spectator, exhibits "non-innocent" behavior when it actively participates in the reaction.[3][4] This can involve the C-H bonds of its methyl groups or the carbon atoms of the ring itself.[5]
Q2: What are the common manifestations of Cp non-innocence?*
A2: The most common manifestations of Cp* non-innocence include:
-
Intramolecular C-H Activation: The methyl groups of the Cp* ligand can undergo C-H bond activation, leading to the formation of a new bond between a methyl carbon and the metal center (cyclometalation).[6][7] This can be a pathway for catalyst decomposition or modification.
-
Nucleophilic Attack: The carbon framework of the Cp* ligand can be susceptible to attack by strong nucleophiles, such as organolithium reagents.[3][4] This can lead to the addition of the nucleophile to the ring, changing the ligand's hapticity (e.g., from η⁵ to η⁴).
-
Protonation and Hydride Transfer: The Cp* ring can be protonated by strong acids. The resulting C-H bond can be exceptionally weak, making the complex a potent hydride donor, a reactivity mode relevant in catalysis.[5][8]
-
Ligand Loss: In some catalytic cycles, particularly in transfer hydrogenation, the entire Cp* ligand can be released from the metal center. This ligand loss can be a crucial step in activating the precatalyst.[9][10]
Q3: Why is the Cp ligand generally considered a "spectator" ligand, and when does this assumption fail?*
A3: The Cp* ligand is generally considered a spectator for several reasons: it forms a very strong bond with the metal center, it is sterically bulky which protects the metal, and its ten methyl groups donate electron density, stabilizing the metal complex.[11][12][13] This robust nature makes it a reliable ancillary ligand in a wide range of reactions. However, this assumption fails under harsh reaction conditions, in the presence of highly reactive reagents (like strong bases or nucleophiles), or with highly reactive, coordinatively unsaturated metal centers that can activate the C-H bonds of the ligand itself.[3][7]
Q4: What types of reactions are most prone to exhibiting non-innocent Cp behavior?*
A4: Reactions that are particularly susceptible to non-innocent Cp* behavior include:
-
C-H Activation/Functionalization Catalysis: The reactive intermediates in these catalytic cycles are often capable of activating the C-H bonds of the Cp* ligand, leading to catalyst deactivation or altered reactivity.[6][14]
-
Reactions with Strong Bases or Nucleophiles: The use of potent organolithium or Grignard reagents can lead to deprotonation or nucleophilic addition to the Cp* ring.[3][4]
-
Reductive Catalysis: In reactions involving strong reductants and proton sources, the Cp* ligand can be involved in protonation and hydride transfer steps.[8]
Q5: How does the non-innocent behavior of Cp compare to the parent Cp (cyclopentadienyl) ligand?*
A5: The pentamethylcyclopentadienyl (Cp) ligand is more electron-rich and sterically demanding than the parent Cp ligand.[12][13] The increased electron donation from Cp makes the metal center more electron-rich and often more reactive in processes like oxidative addition. However, the presence of the methyl C-H bonds in Cp* provides reactive sites for intramolecular C-H activation, a pathway not available to the parent Cp ligand. Conversely, the C-H bonds on the Cp ring are more susceptible to intermolecular C-H activation or deprotonation in some systems.
Troubleshooting Guides
Problem 1: My [Cp*M]-catalyzed reaction is showing a gradual decrease in activity or complete deactivation over time.
-
Possible Cause: The Cp* ligand may be undergoing intramolecular C-H activation (cyclometalation), leading to a less active or inactive metallic species. This is a known pathway for catalyst degradation.
-
Troubleshooting Steps:
-
Monitor the Reaction by NMR: Take aliquots from the reaction mixture at different time points and analyze them by ¹H NMR spectroscopy. Look for the appearance of new signals in the methyl region of the Cp* ligand or the disappearance of the starting catalyst's characteristic singlet. The formation of a fulvene-type ligand through C-H activation will result in a more complex splitting pattern.
-
Isotopic Labeling Study: Synthesize a deuterated version of your catalyst, (η⁵-C₅(CD₃)₅)M(L)n. Run the catalytic reaction and monitor for H/D scrambling or the formation of deuterated byproducts using mass spectrometry or NMR. This can provide direct evidence of Cp* methyl group involvement.
-
Isolate and Characterize Decomposition Products: If possible, attempt to isolate and characterize the deactivated species from the reaction mixture using techniques like X-ray crystallography. This can provide definitive proof of cyclometalation.
-
Solution: Consider modifying the ligand. Switching to a Cp ligand with fewer or no methyl groups (like the parent Cp) or one with more robust substituents may prevent this deactivation pathway. Alternatively, adjusting reaction conditions such as temperature may disfavor the C-H activation step.
-
Problem 2: I am observing unexpected, difficult-to-characterize byproducts in a reaction involving a [Cp*M] complex and a strong organolithium reagent.
-
Possible Cause: The organolithium reagent may be acting as a nucleophile and attacking the Cp* ring directly, rather than reacting at the metal center as intended.[3][4] This leads to the formation of an η⁴-cyclopentadiene complex.
-
Troubleshooting Steps:
-
Detailed NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the purified byproduct. Nucleophilic addition to the Cp* ring breaks its symmetry, leading to multiple, distinct methyl signals instead of a single singlet in the ¹H NMR spectrum.[3]
-
Change the Nucleophile: The reactivity is highly dependent on the nature of the carbon nucleophile.[4] Try switching from an organolithium reagent to a less nucleophilic Grignard reagent (e.g., MeMgBr instead of MeLi). Grignard reagents are more likely to alkylate the metal center as desired.[3]
-
Computational Analysis: Use Density Functional Theory (DFT) calculations to compare the energy barriers for nucleophilic attack at the metal center versus the Cp* ring. This can provide theoretical support for the observed reactivity pathway.[3]
-
Solution: If alkylation of the metal is the desired outcome, using a Grignard reagent is the recommended first step. If the specific reactivity of the organolithium is required, explore changes in solvent or temperature to modulate its reactivity.
-
Quantitative Data Summary
The electronic properties of the Cp* ligand differ significantly from the parent Cp ligand, which in turn affects the properties of the corresponding metal complexes.
| Property | Cp Ligand | Cp* Ligand | Implication for Reactivity |
| Electronic Nature | Less electron-donating | Strongly electron-donating[12] | Cp* complexes have more electron-rich metal centers. |
| Redox Potential (E₁/₂) of [M(Cp/Cp)Lₙ] | Higher (more difficult to oxidize) | Lower (easier to oxidize)[15] | Cp complexes are more susceptible to oxidative processes. |
| Steric Bulk (Cone Angle) | Smaller | Larger[11] | Cp* provides greater steric protection to the metal center but can also lead to steric congestion. |
| Reactivity towards C-H activation | Ring C-H bonds can be activated. | Methyl C-H bonds are primary sites for intramolecular activation.[6] | Provides different pathways for non-innocent behavior and potential catalyst deactivation. |
Experimental Protocols
Protocol 1: Probing Cp C-H Activation via Deuterium Labeling*
This protocol is a general guide for designing an experiment to test for the involvement of Cp* methyl groups in a catalytic reaction.
-
Objective: To determine if the C-H bonds of the Cp* ligand are activated during a reaction.
-
Materials:
-
Your Cp* metal complex (e.g., [Cp*IrCl₂]₂)
-
Deuterated starting materials for the synthesis of the Cp* ligand, such as hexamethyl-Dewar-benzene-d₁₈.
-
Substrates for your catalytic reaction.
-
An appropriate deuterated solvent for NMR analysis.
-
NMR tubes and access to an NMR spectrometer.
-
Access to a mass spectrometer.
-
-
Methodology:
-
Synthesis of the Deuterated Catalyst: Synthesize the (Cp-d₁₅) analogue of your catalyst using a literature procedure, starting from a perdeuterated precursor. Confirm the isotopic purity by mass spectrometry and ¹H NMR (absence of the Cp methyl signal).
-
Catalytic Reaction: Set up two parallel reactions under identical conditions.
-
Reaction A: Use the non-deuterated [Cp*M] catalyst.
-
Reaction B: Use the deuterated [(Cp*-d₁₅)M] catalyst.
-
-
Monitoring and Analysis:
-
Take samples from both reactions at regular intervals.
-
Analyze the samples by ¹H NMR. In Reaction B, look for the appearance of any signals in the region where Cp* methyl groups would typically appear. This would indicate H/D exchange with proton-containing substrates or solvent.
-
Analyze the product and recovered starting materials by mass spectrometry. Compare the mass spectra from Reaction A and Reaction B. An increase in the mass of the product or starting material in Reaction B could indicate deuterium transfer from the catalyst.
-
-
-
Interpretation:
-
No Deuterium Incorporation: If the products and catalyst from Reaction B show no evidence of deuterium loss or scrambling, it is unlikely the Cp* methyl groups are involved in C-H activation under these conditions.
-
Deuterium Incorporation/Scrambling: The presence of deuterium in the product or scrambling of H/D between the catalyst and substrates is strong evidence for the non-innocent behavior of the Cp* ligand via a C-H activation mechanism.
-
Visualizations
Below are diagrams illustrating key concepts related to the non-innocent behavior of Cp* ligands.
Caption: Mechanism of intramolecular C-H activation of a Cp* ligand.
Caption: Workflow for troubleshooting suspected Cp* ligand non-innocence.
Caption: Divergent reactivity of a Cp*Ir complex with different nucleophiles.[3]
References
- 1. Manifestations of noninnocent ligand behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the Latent Reactivity of Cp* Ligands (C5Me5–) toward Carbon Nucleophiles on an Iridium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopentadienyl ring activation in organometallic chemistry and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. energyfrontier.us [energyfrontier.us]
- 11. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]
- 13. Cyclopentadienyl_complex [chemeurope.com]
- 14. Understanding Cp*CoIII-Catalyzed C–H Functionalization - ChemistryViews [chemistryviews.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Pentamethylcyclopentadiene (Cp*H) Synthesis
Welcome to the technical support center for the synthesis of pentamethylcyclopentadiene (Cp*H). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of pentamethylcyclopentadiene synthesis in a question-and-answer format.
Issue 1: Difficulty Initiating the Reaction of 2-Bromo-2-butene with Lithium
-
Question: My reaction between 2-bromo-2-butene and lithium metal is not starting. What could be the problem and how can I fix it?
-
Answer: This is a common issue often attributed to the quality of the starting materials and reaction conditions. Here are several troubleshooting steps:
-
Purity of 2-Bromo-2-butene: Impurities in commercially available 2-bromo-2-butene can inhibit the reaction. It is often necessary to purify the reagent by passing it through a column of basic alumina before use.[1]
-
Activation of Lithium: The surface of the lithium metal may be passivated. Ensure the lithium wire or granules are freshly cut or washed with a solvent like hexane to expose a fresh surface. Using high-sodium lithium (1-2% sodium) can also facilitate the initiation of the reaction.[1]
-
Solvent Purity: While extremely dry solvents are not always necessary (diethyl ether from a freshly opened can is often sufficient), the presence of excessive water can quench the organolithium intermediate.[1]
-
Localized Concentration: Ensure that a small amount of the 2-bromo-2-butene is added directly to the surface of the lithium metal to create a high local concentration, which can help initiate the reaction. Be patient and wait for signs of reaction (e.g., color change, gentle reflux) before adding more of the alkyl halide.[1]
-
Caution: It is imperative to add only a few milliliters of the 2-bromo-2-butene initially and wait for the reaction to begin. Adding too much too soon can lead to a dangerous, violent reaction.[1]
-
Issue 2: Runaway Exothermic Reaction
-
Question: My reaction is becoming too vigorous and difficult to control upon scaling up. What measures should I take?
-
Answer: The synthesis of pentamethylcyclopentadiene involves highly exothermic steps.[2] Scaling up exacerbates heat dissipation challenges. The following precautions are crucial:
-
Slow and Controlled Addition: Add the reagents, particularly the 2-bromo-2-butene, slowly and in a controlled manner to manage the rate of heat generation.
-
Efficient Cooling: Use an adequate cooling bath (e.g., ice-water, dry ice/acetone) and ensure efficient stirring to maintain a consistent internal temperature. For larger scale reactions, a more robust cooling system may be necessary.
-
Close Monitoring: Continuously monitor the internal reaction temperature with a thermometer. A sudden increase in temperature is a sign that the reaction rate is accelerating and addition should be stopped immediately.
-
"One-Pot" Reactions: Be particularly cautious with "one-pot" procedures where multiple reactive reagents are mixed. While convenient, they can pose a higher risk of thermal runaway if not properly controlled.[3]
-
Issue 3: Low Yield of Pentamethylcyclopentadiene
-
Question: I am experiencing a lower than expected yield of Cp*H after scaling up my synthesis. What are the potential causes and solutions?
-
Answer: Several factors can contribute to low yields in larger-scale reactions:
-
Incomplete Reaction: As mentioned, poor initiation can lead to an incomplete reaction. Ensure the reaction has fully started before proceeding with the full addition of reagents.
-
Side Reactions: Improper temperature control can lead to an increase in side reactions, reducing the yield of the desired product.
-
Work-up and Isolation: Inefficient extraction or purification can lead to loss of product. Ensure proper phase separation during aqueous work-up and optimize distillation conditions (pressure and temperature) to avoid product loss or decomposition. A modified procedure avoiding mechanical stirring has been reported to still provide good yields (58%) on an intermediate scale (39 g).[4]
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess or deficit of a key reactant can significantly impact the overall yield.
-
Issue 4: Difficulty with Product Purification
-
Question: I am struggling to purify the final pentamethylcyclopentadiene product. It seems to be contaminated with intractable side-products.
-
Answer: Purification can be challenging, especially if the reaction did not proceed cleanly.
-
Improved Synthetic Procedures: Some synthetic routes are more prone to the formation of difficult-to-remove byproducts. A modified one-pot procedure has been developed to avoid the formation of intractable materials, resulting in a more manageable purification process.[2]
-
Distillation Technique: Distillation under reduced pressure is the standard method for purifying Cp*H.[1] Ensure your vacuum is stable and the distillation temperature is appropriate to prevent decomposition. The boiling point is reported to be 55-60 °C at 13 mmHg.[1]
-
Washing Steps: Thoroughly wash the crude product with saturated aqueous sodium bicarbonate until the washings are basic to remove any acidic impurities before the final distillation.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: Is it always necessary to purify commercial 2-bromo-2-butene before use?
-
A1: While some procedures have been successful with unpurified 2-bromo-2-butene, it is highly recommended to purify it, especially when scaling up.[1] Impurities can make the reaction difficult to start and control, posing a significant safety risk.[1] Purification via basic alumina is a common and effective method.[1]
-
-
Q2: What are the main safety hazards associated with the large-scale synthesis of pentamethylcyclopentadiene?
-
A2: The primary hazards include:
-
Flammable materials: Diethyl ether is a highly flammable solvent.[5]
-
Reactive metals: Lithium metal reacts violently with water.
-
Exothermic reactions: The reaction can generate a significant amount of heat, potentially leading to a runaway reaction if not properly controlled.[2][3]
-
Hazardous reagents: 2-Bromo-2-butene is a hazardous chemical. A thorough risk assessment should be conducted before starting the synthesis at any scale.[1][6]
-
-
-
Q3: Can I use a different solvent instead of diethyl ether?
-
A3: Diethyl ether is commonly used in this synthesis. While other ethereal solvents might be used, it is important to consider their boiling points, coordinating ability, and safety profiles. Any change in solvent would require re-optimization of the reaction conditions. The use of large volumes of diethyl ether may inhibit the reaction initiation.[1]
-
-
Q4: What is a typical yield for the synthesis of pentamethylcyclopentadiene?
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of pentamethylcyclopentadiene.
| Scale of Synthesis | Key Reagents | Yield | Reference |
| Intermediate Scale (39 g) | 2-bromo-2-butene, lithium | 58% | [4] |
| 38.3 gram scale | Dimethyl malonate, dimethyl acetylenedicarboxylate | 48% | [2] |
| 73-75 g scale | 2-bromo-2-butene, lithium | 73-75% | [1] |
Experimental Protocols
Protocol 1: Intermediate Scale Synthesis of Pentamethylcyclopentadiene [4]
This protocol is a modified version that avoids mechanical stirring.
-
Step 1: Preparation of 3,4,5-Trimethyl-2,5-heptadien-4-ol
-
In a 2-L three-necked round-bottomed flask equipped with a reflux condenser and an addition funnel, add 21 g (3.0 mol) of lithium wire cut into approximately 1-cm lengths and washed with hexane.
-
Add 100 mL of diethyl ether from a freshly opened can.
-
Purify 2-bromo-2-butene by passing it through a 2 x 15-cm column of basic alumina.
-
Add a few milliliters of the purified 2-bromo-2-butene to the lithium-ether mixture and wait for the reaction to initiate.
-
Once initiated, add the remaining 2-bromo-2-butene dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring until the lithium is consumed.
-
Cool the reaction mixture and add the appropriate ketone or ester to form the intermediate alcohol.
-
Quench the reaction by carefully adding it to a saturated aqueous ammonium chloride solution.
-
-
Step 2: Cyclization to 1,2,3,4,5-Pentamethylcyclopentadiene
-
In a 1-L three-necked round-bottomed flask, prepare a mixture of 13 g (0.068 mol) of p-toluenesulfonic acid monohydrate in 300 mL of diethyl ether.
-
Add the concentrated intermediate from Step 1 to the acidic solution as quickly as possible while maintaining a gentle reflux.
-
Stir the mixture for 1 hour after the addition is complete.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate until the washings are basic.
-
Separate the ethereal layer, dry it over magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
Distill the crude product under reduced pressure (boiling point 55–60 °C, 13 mm) to obtain pure pentamethylcyclopentadiene.
-
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of pentamethylcyclopentadiene.
Caption: Decision tree for troubleshooting reaction initiation issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
Identifying impurities in commercial 1,2,3,4,5-Pentamethylcyclopentadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*H).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Cp*H, with a focus on identifying and mitigating problems arising from impurities.
Q1: My reaction yield is unexpectedly low, or the reaction is not proceeding to completion. What could be the cause?
A1: Low yields or incomplete reactions can be attributed to several factors related to the purity of your Cp*H. Potential impurities that can interfere with your reaction include:
-
Residual Starting Materials: Depending on the synthetic route used by the manufacturer, trace amounts of starting materials may be present. For example, in syntheses starting from 2,3,4,5-tetramethyl-2-cyclopentenone and a methyl Grignard reagent, unreacted ketone could be present.
-
Isomeric Impurities: Incomplete methylation or rearrangement reactions during synthesis can lead to the presence of tetramethylcyclopentadiene or other isomers. These isomers may have different reactivity or may not participate in the desired reaction.
-
Solvent Residues: Solvents used in the synthesis and purification of Cp*H, such as diethyl ether or hexane, might be present. While often considered inert, they can sometimes interfere with sensitive catalytic reactions.
Troubleshooting Steps:
-
Verify CpH Purity: Analyze your commercial CpH sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities.
-
Purify the CpH: If significant impurities are detected, consider purifying the CpH by distillation or chromatography before use.
-
Adjust Stoichiometry: If a known, less reactive impurity is present, you may need to adjust the stoichiometry of your reactants to compensate for the lower effective concentration of Cp*H.
Q2: I am observing unexpected side products in my reaction. How can I determine their origin?
A2: The formation of unexpected side products is often linked to the presence of reactive impurities in the Cp*H.
-
Isomeric Impurities: Different isomers of pentamethylcyclopentadiene can lead to the formation of isomeric metal complexes, which may have different catalytic activities or spectroscopic properties.
-
Partially Methylated Cyclopentadienes: Impurities such as tetramethylcyclopentadiene can react alongside Cp*H to generate a mixture of organometallic complexes.
Troubleshooting Steps:
-
Characterize Side Products: Isolate and characterize the side products using techniques like NMR, MS, and X-ray crystallography to understand their structure.
-
Analyze Cp*H for Corresponding Impurities: Once the structure of the side product is known, re-examine the analytical data (GC-MS, NMR) of your CpH to look for the corresponding impurity. For example, if you observe a tetramethylcyclopentadienyl metal complex, look for tetramethylcyclopentadiene in your CpH sample.
-
Review the Reaction Mechanism: Consider if any of the identified impurities in your Cp*H could plausibly participate in side reactions under your experimental conditions.
Q3: My catalyst appears to be deactivating quickly. Could impurities in Cp*H be the cause?
A3: Yes, certain impurities can act as catalyst poisons.
-
Protic Impurities: Trace amounts of water or alcohols can protonate and deactivate highly reactive organometallic catalysts.
-
Oxygenated Impurities: Aldehydes or ketones, potentially from the Cp*H synthesis, can coordinate to the metal center and inhibit catalysis.
Troubleshooting Steps:
-
Ensure Anhydrous and Anaerobic Conditions: Cp*H is often used in air- and moisture-sensitive reactions. Ensure your reaction setup and solvents are rigorously dried and deoxygenated.
-
Test for Protic Impurities: Use analytical methods like Karl Fischer titration to quantify the water content in your Cp*H.
-
Purify Cp*H: If protic or oxygenated impurities are suspected, purification by distillation from a suitable drying agent (e.g., calcium hydride) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (Cp*H)?
A1: Commercial Cp*H typically has a purity of 95% or higher.[1][2] Potential impurities are often related to the synthetic method employed by the manufacturer and can include:
-
Isomers of Pentamethylcyclopentadiene: Positional isomers where the proton is not on the carbon bearing a methyl group.
-
Partially Methylated Cyclopentadienes: Such as tetramethylcyclopentadiene.
-
Unreacted Starting Materials: For example, 2,3,4,5-tetramethyl-2-cyclopentenone or tiglaldehyde.[3]
-
Solvent Residues: Common solvents used in its synthesis and purification include diethyl ether, tetrahydrofuran (THF), and hexane.[4]
-
Water: Due to atmospheric exposure during handling and storage.
Q2: How should I store and handle this compound?
A2: Cp*H is a flammable liquid and should be handled with care.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Handling: Use in a well-ventilated fume hood. Ground and bond containers when transferring material to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can I use this compound directly from the supplier, or should I purify it first?
A3: For many applications, commercial-grade CpH with a purity of ≥95% can be used directly. However, for highly sensitive reactions, such as polymerization catalysis or the synthesis of high-purity electronic materials, further purification may be necessary to remove trace impurities that could affect catalyst performance or material properties. It is always recommended to analyze the purity of a new batch of CpH before use in critical applications.
Q4: What is the best way to check the purity of my this compound sample?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
GC-MS: Is excellent for separating volatile impurities and providing their mass-to-charge ratio, which aids in their identification.
-
¹H and ¹³C NMR: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the exact purity and identify the structure of impurities. The ¹H NMR spectrum of pure Cp*H should show a characteristic pattern for the pentamethylcyclopentadienyl protons.
Data Presentation
Table 1: Common Impurities in Commercial Cp*H and their Potential Effects
| Impurity Class | Example | Potential Origin | Potential Effect on Reactions |
| Isomers | 1,2,3,4-Tetramethyl-5-methylenecyclopentadiene | Rearrangement during synthesis | Formation of isomeric side products, altered reactivity |
| Partially Methylated | Tetramethylcyclopentadiene | Incomplete methylation | Formation of mixed-ligand complexes, reduced yield of desired product |
| Starting Materials | 2,3,4,5-Tetramethyl-2-cyclopentenone | Incomplete reaction | Catalyst poisoning, formation of byproducts |
| Solvents | Diethyl Ether, Hexane | Purification process | Can interfere with highly sensitive catalysts |
| Water | H₂O | Atmospheric exposure | Catalyst deactivation, hydrolysis of reagents |
Experimental Protocols
Protocol 1: Identification of Impurities in Cp*H by GC-MS
-
Sample Preparation: Prepare a dilute solution of the commercial Cp*H in a high-purity volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the main Cp*H peak. Analyze any additional peaks by comparing their mass spectra with a library database (e.g., NIST) to identify potential impurities.
Protocol 2: Purity Assessment of Cp*H by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 10 mg of the Cp*H sample into an NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been dried over molecular sieves.
-
NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard ¹H NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic peaks of Cp*H.
-
Identify and integrate any impurity peaks.
-
Calculate the mole percent of impurities based on the relative integrals and the number of protons contributing to each signal.
-
Mandatory Visualization
References
Technical Support Center: Overcoming Solubility Issues of Cp* Metal Complexes
Welcome to the Technical Support Center for Cp* (pentamethylcyclopentadienyl) metal complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my Cp metal complex insoluble in common organic solvents?*
A1: The insolubility of Cp* metal complexes can arise from several factors. While the Cp* ligand generally enhances solubility in non-polar solvents compared to its cyclopentadienyl (Cp) counterpart due to its bulky and electron-donating methyl groups, strong intermolecular forces in the crystal lattice can lead to poor solubility.[1] Factors such as the nature of the metal, the other ligands present, and the overall molecular symmetry play a crucial role. Highly symmetrical and neutral complexes often pack more efficiently in a crystal lattice, leading to higher lattice energies that are difficult for solvent molecules to overcome.
Q2: In which solvents are Cp metal complexes typically soluble?*
A2: Cp* metal complexes often exhibit good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform.[2] Their solubility in other common organic solvents such as tetrahydrofuran (THF), toluene, and hexane can vary significantly depending on the specific complex. For instance, while some complexes are soluble in a range of non-polar solvents, others might require more polar environments. A systematic solvent screening is always the recommended first step.
Q3: How can I improve the aqueous solubility of my Cp metal complex?*
A3: To enhance water solubility, the Cp* ligand or other ligands on the metal center can be functionalized with hydrophilic groups. Common strategies include introducing sulfonate groups or polyethylene glycol (PEG) chains. This modification increases the polarity of the complex, allowing it to dissolve in aqueous media.
Q4: My complex "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when a compound separates from a supersaturated solution as a liquid rather than a solid. This often happens when the solubility of the compound is very high in the chosen solvent at elevated temperatures, and the solution becomes excessively supersaturated upon cooling. To avoid this, you can try using a more dilute solution, cooling the solution at a much slower rate, or employing a solvent system where the complex has slightly lower solubility at high temperatures. Using a seed crystal can also encourage proper crystallization.
Q5: Can I use Cp complexes in biological applications given their low aqueous solubility?*
A5: While many Cp* complexes have limited solubility in water, they can be adapted for biological applications. As mentioned in A3, ligand modification to introduce water-solubilizing groups is a primary strategy. Additionally, formulation techniques such as encapsulation in nanoparticles or liposomes can be employed to deliver insoluble Cp* complexes in aqueous biological environments.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your Cp* metal complexes.
Caption: A flowchart for troubleshooting solubility issues of Cp* metal complexes.
Problem: My Cp metal complex is not dissolving sufficiently for my experiment (e.g., NMR, reaction, biological assay).*
Step 1: Systematic Solvent Screening
Before attempting more complex solutions, it is crucial to perform a thorough solvent screening. Test the solubility of a small amount of your complex in a range of solvents with varying polarities.
-
Initial Screening: Start with common laboratory solvents.
-
Heating: Gently warming the mixture can sometimes increase solubility. However, be cautious of potential decomposition.
-
Sonication: Applying ultrasonic waves can help break up solid aggregates and enhance dissolution.
Step 2: Modify the Ligand Structure
If solvent screening is unsuccessful, modifying the ligands on your complex can dramatically alter its solubility.
-
Increase Lipophilicity: To improve solubility in non-polar organic solvents, you can introduce bulky, non-polar functional groups to the Cp* ligand or other ancillary ligands.
-
Increase Hydrophilicity: For aqueous applications, functionalize the ligands with polar groups such as sulfonates (-SO₃⁻), carboxylates (-COO⁻), or polyethylene glycol (PEG) chains.
Step 3: Alter the Nature of the Complex
-
From Neutral to Ionic: Neutral complexes often have strong crystal lattice energies. Converting a neutral complex into a salt (ionic complex) can significantly improve its solubility in polar solvents. This can be achieved by, for example, oxidizing the metal center or by using ligands that can be protonated or deprotonated.
Step 4: Advanced Solubilization Techniques
-
Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. A small amount of a "good" solvent in a "poor" solvent can sometimes be enough to dissolve the complex.
-
Solubilizing Agents: In some cases, particularly for biological applications, surfactants or other solubilizing agents can be used to form micelles or other aggregates that can encapsulate the insoluble complex.
Data Presentation
Qualitative Solubility of Common Cp Metal Complexes*
The following table summarizes the qualitative solubility of several common Cp* metal complexes in a range of organic solvents. This table should be used as a starting point for your solvent screening. (S = Soluble, SS = Sparingly Soluble, I = Insoluble)
| Complex | Dichloromethane (DCM) | Chloroform | Tetrahydrofuran (THF) | Toluene | Hexane | Water |
| [CpRhCl₂]₂ | S[2] | S[2] | SS | I | I | I |
| [CpIrCl₂]₂ | S[2] | S[2] | SS | I | I | I |
| [CpFe(CO)₂]₂ | S | S | S | S | SS | I |
| CpCo(CO)₂ | S[3] | S[3] | S[3] | S[3] | S[3] | I[4] |
Experimental Protocols
Here are detailed protocols for common techniques used to improve the solubility and obtain high-quality crystals of Cp* metal complexes.
Protocol 1: Recrystallization by Solvent Layering
This method is effective for purifying Cp* metal complexes that are soluble in one solvent and insoluble in another miscible solvent.
Caption: Workflow for recrystallization of Cp* metal complexes by solvent layering.
Materials:
-
Impure Cp* metal complex
-
"Good" solvent (e.g., dichloromethane, chloroform)
-
"Poor" solvent (e.g., hexane, pentane, diethyl ether)
-
Narrow glass tube or vial
Procedure:
-
Dissolve the impure Cp* complex in the minimum amount of the "good" solvent at room temperature to create a concentrated solution.
-
Carefully and slowly, layer the "poor" solvent on top of the solution of the complex. This should be done with a pipette or syringe, allowing the solvent to run down the side of the glass to minimize mixing.
-
Seal the tube or vial and leave it undisturbed in a location free from vibrations.
-
Crystals will slowly form at the interface between the two solvents over a period of hours to days.
-
Once a sufficient amount of crystals has formed, carefully remove the solvent with a pipette or filter the crystals.
-
Wash the crystals with a small amount of the "poor" solvent and dry them under vacuum.
Protocol 2: Recrystallization by Vapor Diffusion
This is a gentle method suitable for growing high-quality single crystals, especially when only a small amount of material is available.[5][6]
References
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. nbinno.com [nbinno.com]
- 4. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]
- 5. unifr.ch [unifr.ch]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Technical Support Center: Pentamethylcyclopentadienyl (Cp*) Ligand Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the undesired C-H activation of the methyl groups on the pentamethylcyclopentadienyl (Cp*) ligand, a common challenge in organometallic chemistry and catalysis.
Frequently Asked Questions (FAQs)
Q1: What is C-H activation of Cp methyl groups?*
A1: The pentamethylcyclopentadienyl (Cp*) ligand, while often considered a stable "spectator" ligand, can exhibit reactivity at its ten methyl C-H bonds. This "non-innocent" behavior can manifest in several ways, including deprotonation by a base, intramolecular C-H activation (cyclometalation), or oxidative addition to the metal center.[1][2] This undesired reactivity can lead to catalyst deactivation, formation of side products, and reduced reaction yields.[1]
Q2: Why is the Cp ligand so commonly used if it has this reactivity issue?*
A2: The Cp* ligand is popular for several reasons. Compared to the unsubstituted cyclopentadienyl (Cp) ligand, it is more electron-donating, which increases electron density at the metal center.[3] It is also sterically more demanding, which can provide kinetic stability to complexes and influence selectivity.[3][4] Furthermore, complexes featuring the Cp* ligand are typically more soluble in common organic solvents.[3] These properties often make [Cp*MCl₂]₂ complexes the preferred catalysts for many C-H activation reactions.[3]
Q3: Under what conditions is Cp methyl C-H activation most likely to occur?*
A3: Unwanted activation of the Cp* methyl groups is often observed under harsh reaction conditions, such as high temperatures or the presence of strong bases or highly reactive organometallic reagents (e.g., organolithiums).[1][5] The specific mechanism can also be influenced by the choice of ancillary ligands on the metal complex, which can participate in the C-H activation step.[6][7] For instance, an acetate ligand can act as an internal base to facilitate deprotonation.[7]
Visualizing the Problem: Pathways of Cp C-H Activation*
The diagram below illustrates the primary mechanisms through which the methyl groups of a Cp* ligand can undergo undesired C-H activation. Understanding these pathways is the first step in diagnosing and preventing unwanted side reactions in your experiments.
Caption: Key pathways leading to undesired reactivity of Cp* methyl groups.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that could be related to Cp* methyl C-H activation.
Q4: My reaction is sluggish and I'm recovering a lot of starting material. Could catalyst deactivation via the Cp ligand be the cause?*
A4: Yes, this is a distinct possibility. If the Cp* ligand reacts to form a stable, off-cycle species, it will effectively remove the active catalyst from the reaction. This is particularly relevant when using strong bases or nucleophiles.[1]
-
Troubleshooting Steps:
-
Analyze the Catalyst Post-Reaction: Isolate the metal complex after the reaction and analyze it using NMR or mass spectrometry to see if the Cp* ligand has been modified.
-
Reduce Base Strength/Concentration: If using a base, try a weaker one (e.g., switch from an organolithium to a Grignard reagent, or from tBuOK to NaOAc) or use it in strictly stoichiometric amounts.
-
Lower Reaction Temperature: Thermal stress can promote cyclometalation.[5] Try running the reaction at a lower temperature for a longer duration.
-
Consider a More Robust Ligand: If the problem persists, the optimal solution is to switch to a modified Cp ligand designed to be more inert (see Preventative Strategies section).
-
Caption: A decision tree for diagnosing and solving catalyst deactivation.
Q5: I am observing an unexpected side product with a mass corresponding to my catalyst plus my substrate, minus H₂. What is happening?
A5: This observation strongly suggests an undesired C-H activation event involving your catalyst. The most likely scenario is the cyclometalation of a Cp* methyl group, which then reacts further or represents an off-cycle intermediate. Double cyclometalation events have also been observed.[5]
-
Diagnostic Steps:
-
Full Characterization: Attempt to isolate and fully characterize the side product using 2D NMR and X-ray crystallography if possible. This will confirm if a Cp* methyl group has been activated.
-
Review Reaction Conditions: High temperatures are a common culprit for promoting cyclometalation.[5]
-
Ancillary Ligand Effect: Consider the other ligands on your metal. Ligands like acetate can actively assist in the C-H activation step.[5] Switching to a more inert ancillary ligand (e.g., a halide) might suppress this pathway.
-
Preventative Strategies: Modifying the Cp Ligand
The most robust solution to prevent Cp* methyl C-H activation is to replace the Cp* ligand with a more inert analogue. The two primary strategies involve modifying the steric bulk or the electronic properties of the ligand.
1. Steric Hindrance: Blocking the Reaction Site
By replacing the methyl groups with bulkier substituents, such as tert-butyl or aryl groups, you can physically block access to the remaining C-H bonds on the ligand, enhancing its kinetic stability.[4]
-
Key Ligand Example: 1,2,4-Tris(tert-butyl)cyclopentadienyl (Cp''') This highly hindered ligand is exceptionally resistant to C-H activation. Its bulk makes it difficult for the metal center to approach the ligand's C-H bonds for intramolecular activation. Thorium and uranium complexes with this ligand have shown unique reactivity compared to their Cp* counterparts, often remaining inert where the Cp* analogue would react.[8][9]
-
Key Ligand Example: Pentaarylcyclopentadienyl (Cp⁵ᵃʳ) These ligands offer a large steric profile that can confer enhanced stability to the resulting organometallic complexes.[4]
2. Electronic Tuning: Modifying Metal Reactivity
Replacing the electron-donating methyl groups with electron-withdrawing groups (EWGs) decreases the electron density on the metal center.[3] This can make the desired C-H activation of the substrate more favorable, outcompeting the undesired activation of the ligand.
-
Key Ligand Example: Perfluorinated Cp Analogue (C₅(CF₃)₅⁻)* The five strongly electron-withdrawing trifluoromethyl groups make this ligand an excellent choice for stabilizing metal complexes, particularly for coinage metals where stable Cp complexes are rare.[10] This approach can prevent oxidative decomposition pathways that may be initiated by ligand C-H activation.
Caption: Selection guide for alternative Cp ligands based on preventative strategy.
Data Presentation: Comparing Ligand Electronic Effects
The electronic effect of modifying a Cp ligand can be quantified by measuring the CO stretching frequency (ν(CO)) of a corresponding metal-carbonyl complex. A higher frequency indicates a more electron-deficient metal center. The table below summarizes these values for a series of [CpˣRh(CO)₂] complexes, demonstrating how different substituents tune the electronic properties compared to the standard Cp* ligand.[3]
| Ligand Abbreviation | Substituent(s) on Cp Ring | ν(CO) (cm⁻¹)[3] | Electronic Character vs. Cp |
| Cp | -Me₅ | 2016 | Reference (Electron-Rich) |
| Cp'⁹ | -TMS | 2019 | More Electron-Withdrawing |
| Cp'²² | Heptamethylindenyl | 2021 | More Electron-Withdrawing |
| Cp'¹⁰ | -Me₄(CF₃) | 2040 | Significantly Electron-Withdrawing |
Experimental Protocols
Protocol 1: Representative Synthesis of a Sterically Hindered Ligand Precursor (Di-tert-butylcyclopropenone)
This protocol outlines a key step in the synthesis of precursors for bulky tri-tert-butylcyclopentadienyl ligands. The procedure involves the reaction of di-tert-butylcyclopropenone with tert-butyllithium.[11]
Caution: tert-Butyllithium is extremely pyrophoric and must be handled under a strict inert atmosphere by trained personnel only.[11]
-
Apparatus Setup: A dry 500-mL, three-necked flask is equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Initial Reagents: The flask is charged with 56 mL of a 2.34 M commercial solution of tert-butyllithium (0.126 mole) in pentane and cooled to 0°C in an ice bath.[11]
-
Addition: A solution of 20.0 g (0.120 mole) of di-tert-butylcyclopropenone in 200 mL of pentane is added dropwise over 30 minutes while maintaining the temperature at 0°C.[11]
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred as it warms to room temperature.
-
Further Steps: The resulting lithium alkoxide is then carried forward through subsequent steps (e.g., treatment with a fluoroboric acid-acetic anhydride solution) to yield the tri-tert-butylcyclopropenyl tetrafluoroborate, a versatile synthetic intermediate.[11]
Protocol 2: Synthesis of a Gold(I) Complex with an Electron-Withdrawing Cp Ligand
This procedure describes the synthesis of a stable gold complex using the perfluorinated Cp* analogue, [C₅(CF₃)₅]⁻, demonstrating the utility of electron-withdrawing ligands.[10]
-
Inert Atmosphere: All manipulations are carried out under a dinitrogen atmosphere using Schlenk techniques.
-
Ligand Generation: The highly acidic HC₅(CF₃)₅ is generated in situ from [NEt₄][C₅(CF₃)₅] and H₂SO₄.[10]
-
Complexation Reaction: The gold precursor [Au(PtBu₃)(OAc)] is reacted with the in situ generated HC₅(CF₃)₅. The weaker acetic acid (CH₃COOH) is easily displaced and removed from the reaction mixture.[10]
-
Product Formation: The reaction proceeds to quantitative yield, forming the stable complex [Au(C₅(CF₃)₅)(PtBu₃)].[10]
-
Characterization: The product can be characterized by multinuclear NMR spectroscopy. Due to fast metallotropic shifts in solution, the ¹⁹F and ¹³C{¹H} NMR spectra show equivalent CF₃ groups and carbon atoms, respectively, mimicking a η⁵-coordination.[10]
References
- 1. Unveiling the Latent Reactivity of Cp* Ligands (C5Me5–) toward Carbon Nucleophiles on an Iridium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structures, and Reactivity of Single and Double Cyclometalated Complexes Formed by Reactions of [Cp*MCl2]2 (M = Ir and Rh) with Dinaphthyl Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic C-H activation at Cp*Ir: ancillary-ligand control of the mechanism of C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structural characterization of stable coinage metal (Cu, Ag, Au) cyclopentadienyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Cp and Cp Ligands in Organometallic Chemistry*
In the realm of organometallic chemistry, cyclopentadienyl (Cp) and pentamethylcyclopentadienyl (Cp) ligands are ubiquitous, serving as crucial ancillary ligands that modulate the steric and electronic properties of metal centers. While structurally similar, the substitution of hydrogen atoms with methyl groups in the Cp ligand imparts distinct characteristics that significantly influence the stability, reactivity, and catalytic activity of their corresponding metal complexes. This guide provides an objective comparison of Cp* and Cp ligands, supported by experimental data, to aid researchers in ligand selection for catalyst design and synthesis.
Steric and Electronic Properties: A Quantitative Comparison
The primary differences between Cp* (C₅Me₅⁻) and Cp (C₅H₅⁻) ligands stem from their distinct steric and electronic profiles. The five electron-donating methyl groups on the Cp* ring make it a significantly stronger electron donor and sterically more demanding than the parent Cp ligand.[1][2] These differences can be quantified using various experimental and computational parameters.
Table 1: Comparison of Steric and Electronic Parameters for Cp and Cp Ligands*
| Parameter | Cp | Cp | Significance |
| Cone Angle (θ) | ~136° | ~182° | Measures steric bulk; Cp is substantially larger, influencing coordination geometry and metal accessibility.[3][4] |
| Tolman Electronic Parameter (TEP) via ν(CO) in [CpXRh(CO)₂] (cm⁻¹) | νsym: 2044, νasym: 1984 | νsym: 2016, νasym: 1948 | Measures electron-donating ability; lower stretching frequencies for the Cp* complex indicate a more electron-rich metal center due to stronger donation from the Cp* ligand, leading to increased π-backbonding to CO ligands.[2] |
| Redox Potential (E½ vs Fc/Fc⁺) of M(CpX)₂ | Fe(Cp)₂: 0.00 V (by definition) | Fe(Cp)₂: -0.59 V (in MeCN) | Measures ease of oxidation; the more negative potential for decamethylferrocene indicates it is more easily oxidized, confirming the stronger electron-donating nature of Cp.[5] |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | Cp Complex Example: Ferrocene, Fe(Cp)₂ | Cp* Complex Example: Decamethylferrocene, Fe(Cp)₂ | Interpretation |
| ¹H NMR (δ, ppm) | ~4.15 (s, 10H) | ~1.5 (s, 30H) | The upfield shift of the methyl protons in the Cp complex is characteristic. The single peak for each indicates rapid rotation of the rings on the NMR timescale.[1] |
| ¹³C NMR (δ, ppm) | ~68 | ~87 (ring C), ~11 (CH₃) | The chemical shifts of the ring carbons are also influenced by the electronic environment.[1] |
Impact on Complex Stability and Reactivity
The enhanced steric bulk and electron-donating capacity of the Cp* ligand confer unique properties to its metal complexes compared to their Cp analogues.
-
Increased Stability : Cp* complexes often exhibit greater thermal stability.[6] The steric hindrance provided by the methyl groups can protect the metal center from decomposition pathways and allow for the isolation of complexes that would otherwise be kinetically unstable with a Cp ligand.[1]
-
Stabilization of Diverse Oxidation States : The strong electron-donating nature of Cp* helps to stabilize metal centers in high oxidation states. Conversely, its steric bulk can stabilize low-coordinate, electron-deficient species by preventing dimerization or further ligand association.
-
Enhanced Solubility : The lipophilic methyl groups of Cp* generally render its complexes more soluble in common organic solvents compared to the corresponding Cp complexes.[2]
-
Modified Reactivity : The distinct steric and electronic environment created by Cp* directly impacts reactivity. In C-H activation catalysis, [Cp*Rh(III)] complexes are often the catalysts of choice due to their stability and reactivity profile.[2][7] However, subtle modifications to the Cp ligand can lead to significant changes in reaction rate and selectivity.[2]
Caption: Steric comparison of Cp vs. Cp* ligands.
Caption: Electronic effects of Cp vs. Cp* on M-CO backbonding.
Synthesis of Key Precursors
The synthesis of Cp and Cp* metal complexes often begins with the reaction of a metal salt with the corresponding cyclopentadiene or its salt. A widely used precursor in catalysis is pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl₂]₂.
Caption: General workflow for [CpXRhCl₂]₂ synthesis.
Experimental Protocols
Protocol 1: Synthesis of Pentamethylcyclopentadienyl Rhodium Dichloride Dimer ([Cp*RhCl₂]₂) [8][9]
-
Materials : Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), 1,2,3,4,5-pentamethylcyclopentadiene (Cp*H), and methanol.
-
Procedure :
-
A 100-mL round-bottomed flask is charged with RhCl₃·3H₂O (e.g., 2.0 g, 8.4 mmol), Cp*H (e.g., 1.2 g, 8.8 mmol), methanol (60 mL), and a magnetic stir bar.
-
The flask is fitted with a reflux condenser, and the mixture is gently refluxed under a nitrogen atmosphere with stirring for 48 hours.
-
The reaction mixture is allowed to cool to room temperature, during which a dark red precipitate forms.
-
The precipitate is collected by filtration in air through a glass sinter.
-
The collected solid is washed with diethyl ether (3 x 10 mL) and dried in air.
-
The filtrate can be concentrated to yield a second crop of the product. The combined crops typically result in a high yield (e.g., ~95%).
-
-
Note : Using isopropyl alcohol instead of methanol can prevent the formation of Rh(I)-CO side products and may lead to higher yields and shorter reaction times for some derivatives.[7]
Protocol 2: Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy [2][10]
-
Objective : To quantify the electron-donating properties of a ligand by measuring the C-O stretching frequency of a corresponding metal carbonyl complex.
-
General Procedure for [CpXRh(CO)₂] :
-
Synthesis of the Carbonyl Complex : The precursor dimer, [CpXRhCl₂]₂, is reduced in the presence of carbon monoxide. For example, [CpRhCl₂]₂ can be reduced with zinc metal under a CO atmosphere to produce [CpRh(CO)₂].[9]
-
Sample Preparation : The purified metal carbonyl complex is dissolved in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).
-
IR Spectrum Acquisition : The infrared spectrum of the solution is recorded using an FTIR spectrometer.
-
Data Analysis : The frequencies of the symmetric (νsym) and antisymmetric (νasym) C-O stretching bands are identified. A lower frequency indicates a weaker C-O bond, which results from greater π-backbonding from a more electron-rich metal center. Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating ligand.
-
Protocol 3: Determination of Ligand Cone Angle [11][12]
-
Objective : To quantify the steric bulk of a ligand.
-
Methodology (Tolman's Method for Phosphines, adapted for Cp ligands) :
-
The cone angle is defined as the apex angle of a cone, centered on the metal, that just encloses the van der Waals radii of the outermost atoms of the ligand.
-
This was originally determined using physical CPK (Corey-Pauling-Koltun) models of the ligand bound to a metal center with a standardized metal-ligand bond length (e.g., 2.28 Å for M-P).
-
Computational Approach : Modern methods rely on computational chemistry. The geometry of the M-Cp or M-Cp* fragment is optimized using methods like Density Functional Theory (DFT).[13]
-
From the optimized structure, the angle (θ) is calculated mathematically by finding the cone that encompasses all atoms of the ligand. This provides a more exact cone angle (θ°).[13]
-
Conclusion
The choice between Cp and Cp* is a critical decision in the design of organometallic complexes and catalysts. The Cp* ligand offers enhanced stability, solubility, and electron-donating character, which can be advantageous for stabilizing reactive species and promoting certain catalytic reactions like C-H activation.[2][6] However, its significant steric bulk can also hinder substrate approach to the metal center.[1] The parent Cp ligand, being smaller and less donating, may be preferred where less steric hindrance is required or when a less electron-rich metal center is desired. Understanding the fundamental steric and electronic differences, quantifiable through parameters like cone angles and TEPs, allows researchers to make informed decisions to optimize the performance of their chemical systems.
References
- 1. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]
- 2. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and Electronic Effect of Cp-Substituents on the Structure of the Ruthenocene Based Pincer Palladium Borohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decamethylferrocene - Wikipedia [en.wikipedia.org]
- 6. Cyclopentadienyl_complex [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]
- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 11. Ligand cone angle - Wikiwand [wikiwand.com]
- 12. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 13. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric Bulk of Cp* and Other Bulky Cyclopentadienyl Ligands
For researchers, scientists, and drug development professionals, the steric properties of ligands are a critical consideration in the design and optimization of organometallic complexes for catalysis and therapeutic applications. This guide provides an objective comparison of the steric bulk of the widely used pentamethylcyclopentadienyl (Cp) ligand with other common bulky cyclopentadienyl analogues, supported by quantitative data and detailed experimental methodologies.*
The pentamethylcyclopentadienyl (Cp) ligand has long been a cornerstone in organometallic chemistry, valued for its ability to enhance the stability and modify the reactivity of metal complexes compared to its unsubstituted cyclopentadienyl (Cp) counterpart.[1] This is largely attributed to its increased steric bulk and electron-donating properties. However, the pursuit of even greater steric hindrance to stabilize highly reactive species or to influence selectivity in catalysis has led to the development of a range of "bulkier-than-Cp" ligands. This guide focuses on a quantitative comparison of the steric profiles of Cp* and several of these notable bulky cyclopentadienyl ligands:
-
Cp' (or C₅HⁱPr₄): Tetraisopropylcyclopentadienyl
-
Cp''' (or C₅H₂ᵗBu₃): 1,2,4-Tri-tert-butylcyclopentadienyl
-
C₅Ph₅: Pentaphenylcyclopentadienyl
The primary metrics used for this comparison are the Tolman cone angle (θ), solid angle (Θ), and percent buried volume (%Vbur).
Quantitative Comparison of Steric Parameters
The steric influence of these cyclopentadienyl ligands can be quantified using various parameters. The Tolman cone angle and solid angle provide a measure of the ligand's size as a cone projected from the metal center, while the percent buried volume offers a more precise measure of the space occupied by the ligand within a defined sphere around the metal.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Solid Angle (Θ) [°] | Percent Buried Volume (%Vbur) |
| Pentamethylcyclopentadienyl | Cp* | 182 | 164 | Data not available in literature |
| Tetraisopropylcyclopentadienyl | Cp' | Not widely reported | 188 | Data not available in literature |
| 1,2,4-Tri-tert-butylcyclopentadienyl | Cp''' | Not widely reported | 182 | Data not available in literature |
| Tricyclohexylcyclopentadienyl | C₅H₂(C₆H₁₁)₃ | 134.8 | Data not available in literature | Data not available in literature |
| Triisopropylcyclopentadienyl | C₅H₂ⁱPr₃ | 132.6 | Data not available in literature | Data not available in literature |
Note: The availability of directly comparable, comprehensive steric parameter data for this specific set of bulky cyclopentadienyl ligands is limited in the current literature. The table will be updated as more data becomes available.
Experimental Protocols
The determination of these steric parameters relies on a combination of experimental X-ray crystallography and subsequent computational analysis.
X-ray Crystallography
A foundational requirement for calculating steric parameters is a high-resolution crystal structure of a metal complex containing the ligand of interest.
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of the organometallic complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a precise model of the atomic positions, bond lengths, and bond angles.
Calculation of Steric Parameters
The Tolman cone angle is a widely used descriptor of ligand size.[2] For cyclopentadienyl ligands, these angles are typically calculated from the crystal structure data.
Protocol for Calculation:
-
Obtain Crystallographic Data: A CIF (Crystallographic Information File) from a high-quality X-ray crystal structure is required.
-
Define the Metal-Ligand Axis: The axis is defined as the vector from the metal center to the centroid of the cyclopentadienyl ring.
-
Determine the Cone: The cone angle is the apex angle of a cone, centered on the metal-ligand axis, that just encloses the van der Waals radii of all the ligand's atoms.
-
Software: Specialized software is used to perform these calculations from the atomic coordinates and van der Waals radii.
The percent buried volume provides a more nuanced measure of the steric environment around the metal center.[3] It is calculated as the percentage of the volume of a sphere around the metal that is occupied by the ligand.
Standardized Protocol for Cyclopentadienyl Ligands using SambVca:
-
Obtain Atomic Coordinates: A crystal structure of a representative metal complex (e.g., [Cp^x-Rh(CO)₂] or [Cp^x-Fe(CO)₂]⁺) is used to provide the atomic coordinates of the cyclopentadienyl ligand. To ensure comparability, a standardized metal-ligand (metal-centroid) distance should be used. A common choice is the sum of the covalent radii of the metal and the cyclopentadienyl ring.
-
Access SambVca Web Tool: The calculation is performed using the freely available SambVca 2.0 web tool.[4][5]
-
Input Parameters:
-
Atomic Coordinates: The coordinates of the cyclopentadienyl ligand are pasted into the input field.
-
Metal Center: A dummy atom (e.g., 'X' or the actual metal from the crystal structure) is placed at the origin (0, 0, 0) to represent the metal center.
-
Sphere Radius: A standard sphere radius of 3.5 Å is typically used.[3]
-
Radii Type: Bondi radii are a common choice for the van der Waals radii of the atoms.
-
-
Define the Ligand: The atoms belonging to the cyclopentadienyl ligand are selected.
-
Calculate %Vbur: The tool calculates the volume of the defined sphere that is occupied by the van der Waals spheres of the ligand atoms and expresses this as a percentage.
Visualizing Steric Relationships and Workflows
The following diagrams illustrate the relationships between the ligands and the workflow for determining steric parameters.
Caption: Comparison of bulky cyclopentadienyl ligands and their key steric parameters.
Caption: Workflow for the experimental and computational determination of steric parameters.
Conclusion
The steric landscape of cyclopentadienyl ligands is diverse, and moving beyond Cp* to even bulkier analogues like Cp' and Cp''' can have profound effects on the properties and reactivity of the resulting metal complexes. While a complete and directly comparable dataset of all major steric parameters is still emerging in the literature, the methodologies for their determination are well-established. By employing X-ray crystallography in conjunction with computational tools like SambVca, researchers can quantitatively assess the steric impact of these ligands, enabling a more rational design of catalysts and therapeutic agents. As more data becomes available, a clearer and more comprehensive picture of the steric continuum of cyclopentadienyl ligands will undoubtedly emerge.
References
- 1. Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
Comparative NMR Analysis of 1,2,3,4,5-Pentamethylcyclopentadiene and Related Cyclopentadienes
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,4,5-pentamethylcyclopentadiene and its less substituted analogues, namely cyclopentadiene, 1-methylcyclopentadiene, and 2-methylcyclopentadiene. This information is crucial for the unambiguous identification and characterization of these important ligands and synthetic intermediates in various research and development settings.
Introduction
Cyclopentadiene and its derivatives are fundamental building blocks in organic synthesis and serve as critical ligands in organometallic chemistry. This compound (Cp*H), in particular, is a bulky and electron-rich ligand that imparts unique properties to the metal complexes it forms, influencing their stability, reactivity, and catalytic activity. Accurate NMR spectroscopic analysis is paramount for verifying the purity and structure of these compounds. This guide presents a side-by-side comparison of their ¹H and ¹³C NMR data and provides a standardized protocol for data acquisition.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its analogues in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | CH₃ (on C5) | 1.00 | Doublet | 7.6 | 3H |
| CH₃ (on C1, C2, C3, C4) | 1.80 | Broad Singlet | - | 12H | |
| CH (on C5) | 2.45 | Quartet | 6.5 | 1H | |
| Cyclopentadiene | CH₂ | ~2.99 | Multiplet | - | 2H |
| =CH | ~6.51 | Multiplet | - | 4H | |
| 1-Methylcyclopentadiene | CH₃ | ~2.05 | Singlet | - | 3H |
| CH₂ | ~2.88 | Multiplet | - | 2H | |
| =CH | ~6.0-6.4 | Multiplet | - | 3H | |
| 2-Methylcyclopentadiene | CH₃ | ~1.98 | Singlet | - | 3H |
| CH₂ | ~2.92 | Multiplet | - | 2H | |
| =CH | ~6.1-6.5 | Multiplet | - | 3H |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C H₃ (on C5) | ~14.9 |
| C H₃ (on C1, C2, C3, C4) | ~10.8 | |
| C 5 | ~50.2 | |
| C 1, C 4 | ~133.5 | |
| C 2, C 3 | ~136.8 | |
| Cyclopentadiene | C H₂ | ~41.5 |
| =C H | ~132.2, 132.9 | |
| 1-Methylcyclopentadiene | C H₃ | ~15.5 |
| C H₂ | ~44.5 | |
| =C H and =C -CH₃ | ~127.1, 132.8, 142.1, 146.4 | |
| 2-Methylcyclopentadiene | C H₃ | ~16.2 |
| C H₂ | ~41.2 | |
| =C H and =C -CH₃ | ~129.5, 131.7, 134.5, 145.8 |
Note: The chemical shifts for cyclopentadiene and its methyl derivatives can vary slightly due to their tendency to dimerize via a Diels-Alder reaction. The data presented here are for the monomeric forms.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra of cyclopentadiene derivatives on a Bruker spectrometer.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Wipe the outside of the NMR tube and the spinner with a lint-free tissue.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
For ¹H NMR Spectroscopy:
-
Load a standard ¹H acquisition parameter set.
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle.
-
Set the number of scans to a multiple of 8 (e.g., 8, 16, or 32) depending on the sample concentration.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
For ¹³C NMR Spectroscopy:
-
Load a standard proton-decoupled ¹³C acquisition parameter set (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Use a 30-degree pulse angle.
-
Set the number of scans based on the sample concentration (typically several hundred to several thousand scans).
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire the FID.
3. Data Processing
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm for ¹H spectra and the CDCl₃ triplet to 77.16 ppm for ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
Structural Interpretation and Signal Assignment
The following diagram illustrates the logical relationship between the structure of this compound and its characteristic NMR signals, aiding in the assignment process.
Caption: Correlation of this compound structure with its NMR signals.
This guide serves as a practical resource for the identification and comparative analysis of this compound and related compounds using ¹H and ¹³C NMR spectroscopy. The provided data and protocols will aid researchers in ensuring the quality and identity of their materials, which is fundamental for the success of their synthetic and catalytic applications.
A Comparative Guide to the Electronic Structure of Cp* Complexes: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
The pentamethylcyclopentadienyl (Cp) ligand is a cornerstone in organometallic chemistry, valued for its ability to enhance the stability and solubility of metal complexes. Compared to its unsubstituted counterpart, cyclopentadienyl (Cp), the Cp ligand is sterically more demanding and a stronger electron donor, which significantly influences the electronic structure and reactivity of the metal center. This guide provides a comparative overview of the electronic structures of Cp* complexes with transition metals, lanthanides, and actinides, drawing upon data from computational studies.
Executive Summary
Computational density functional theory (DFT) studies reveal distinct trends in the electronic structure of Cp* complexes across the d- and f-blocks of the periodic table. Key differences in metal-ligand bonding, orbital contributions, and overall electronic properties are primarily dictated by the nature of the metal's valence orbitals. Transition metal complexes, such as those with titanium, exhibit significant covalent character in their metal-Cp* bonds. In contrast, lanthanide complexes, like those of samarium, are characterized by more ionic interactions. Actinide complexes, exemplified by uranium-containing species, often display an intermediate and more complex bonding picture, with notable contributions from f-orbitals. These differences are critical for understanding the reactivity and potential applications of these compounds.
Data Presentation: A Comparative Analysis
The following table summarizes key calculated structural and electronic parameters for representative Cp* complexes of a transition metal ([Cp₂TiCl₂]), a lanthanide ([Cp₂Sm(THF)₂]), and an actinide ([Cp*₂UCl₂]). The data is compiled from various DFT studies to facilitate a direct comparison.
| Parameter | [Cp₂TiCl₂] (Transition Metal) | [Cp₂Sm(THF)₂] (Lanthanide) | [Cp₂UCl₂] (Actinide) |
| Metal-Cp (Centroid) Distance (Å) | ~2.08 | ~2.40 | ~2.45 |
| Metal-Cl Distance (Å) | ~2.35 | - | ~2.65 |
| Cp-Metal-Cp Angle (°) | |||
| HOMO Energy (eV) | ~-5.0 to -5.5 | ~-4.5 to -5.0 | ~-4.8 to -5.3 |
| LUMO Energy (eV) | ~-2.5 to -3.0 | ~-2.0 to -2.5 | ~-3.0 to -3.5 |
| HOMO-LUMO Gap (eV) | ~2.0 to -2.5 | ~2.0 to 2.5 | ~1.8 to 2.3 |
| Natural Charge on Metal (e) | +1.2 to +1.5 | +1.8 to +2.2 | +1.5 to +1.8 |
| Primary Metal Orbital Contribution to HOMO | d-orbitals | f-orbitals | f- and d-orbitals |
Note: The values presented are approximate and can vary depending on the specific computational methodology employed.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). The following provides a generalized overview of the methodologies typically used in these studies.
Geometry Optimization:
The molecular structures of the Cp* complexes are optimized to find their lowest energy conformation. This is typically achieved using a gradient-corrected functional, such as the Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional or the Perdew–Burke–Ernzerhof (PBE) functional.
Basis Sets:
For the metal atoms, effective core potentials (ECPs) are often used to account for relativistic effects, which are particularly important for heavier elements like lanthanides and actinides. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP and basis set is a common choice. For lighter atoms like carbon and hydrogen, Pople-style basis sets such as 6-31G(d) are frequently employed.
Electronic Structure Analysis:
Single-point energy calculations are performed on the optimized geometries to analyze the electronic structure. This includes the determination of molecular orbital energies (HOMO, LUMO), orbital compositions, and atomic charges through methods like Natural Bond Orbital (NBO) analysis. For actinide and lanthanide complexes, relativistic effects are crucial and are often incorporated using methods like the Zeroth-Order Regular Approximation (ZORA).[1]
Software:
Commonly used software packages for these types of calculations include Gaussian, Amsterdam Density Functional (ADF), and ORCA.
Visualizing Electronic Structure and Computational Workflow
Molecular Orbital Interactions in a Cp Metal Complex*
The following diagram illustrates the general molecular orbital interactions between a metal center and a Cp* ligand. The π-orbitals of the Cp* ligand interact with the metal's d (for transition metals) or f and d (for f-block elements) orbitals to form bonding and antibonding molecular orbitals.
Caption: Generalized MO diagram for Cp* metal complexes.
Typical Computational Workflow for Electronic Structure Analysis
The workflow for computationally studying the electronic structure of Cp* complexes generally follows a set of sequential steps, from initial structure generation to detailed analysis of the electronic properties.
References
The Impact of Pentamethylation on Cyclopentadienyl Ring Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ligand modification is paramount in catalyst design and reaction optimization. The substitution of a cyclopentadienyl (Cp) ring with five methyl groups to form the pentamethylcyclopentadienyl (Cp) ligand is a common strategy to tune the electronic and steric properties of a metal complex. This guide provides an objective comparison of the reactivity of Cp and Cp complexes, supported by experimental data, to elucidate the profound impact of pentamethylation.**
The pentamethylcyclopentadienyl ligand is a well-known derivative of the cyclopentadienyl ligand.[1] The addition of five methyl groups to the cyclopentadienyl ring fundamentally alters its electronic and steric character, which in turn significantly influences the reactivity of the corresponding organometallic complexes. Generally, Cp* is sterically more demanding and a stronger electron donor compared to Cp.[1] These differences manifest in various aspects of reactivity, from the rates of catalytic reactions to the stability of the metal complexes themselves.
Electronic and Steric Properties: A Quantitative Comparison
The primary distinction between Cp and Cp* lies in their electronic and steric profiles. The five methyl groups on the Cp* ring are electron-donating, leading to a more electron-rich metal center. This increased electron density at the metal enhances its ability to engage in π-backbonding with other ligands.[1]
A powerful method to quantify the electronic effect of different ligands is to measure the stretching frequencies of carbon monoxide (CO) co-ligands in metal carbonyl complexes using infrared (IR) spectroscopy. Increased π-backbonding from the metal to the CO ligands weakens the C-O bond, resulting in a lower stretching frequency (ν(CO)).
| Complex | ν(CO) (cm⁻¹) | Metal Oxidation Potential (E₁/₂) |
| [CpRh(CO)2] | 2051, 1984 | Not reported in this study |
| [Cp*Rh(CO)2] | 2016, 1948 | 1.05 V (vs. Fc/Fc⁺) |
Table 1: Comparison of CO stretching frequencies and oxidation potentials for Cp and Cp rhodium complexes. Data sourced from Rovis, et al.[1]*
The data in Table 1 clearly illustrates that the CO stretching frequencies for the Cp* complex are significantly lower than for the Cp complex, indicating a more electron-rich rhodium center in the Cp* analogue.[1] Furthermore, the oxidation potential of the [CpRhCl2]2 dimer is lower than that of its Cp counterpart, signifying that the Cp complex is more easily oxidized, a direct consequence of the increased electron density on the metal.[1]
Sterically, the presence of five methyl groups makes the Cp* ligand significantly bulkier than the unsubstituted Cp ring. This increased steric hindrance can have a profound impact on the coordination environment of the metal and the accessibility of substrates to the catalytic center.
Reactivity in Catalysis: A Case Study in Rh(III)-Catalyzed C-H Activation
The differences in electronic and steric properties between Cp and Cp* have significant consequences for their performance in catalysis. A systematic study by Rovis and coworkers on rhodium(III)-catalyzed C-H activation provides a clear quantitative comparison.
In the model reaction of the coupling of N-methoxybenzamide with 1-decene, the choice of the cyclopentadienyl ligand on the rhodium catalyst dramatically affects the reaction rate.
| Catalyst Precursor | Relative Initial Rate |
| [CpRhCl2]2 | 1.0 |
| [Cp*RhCl2]2 | 2.5 |
Table 2: Relative initial rates of Rh(III)-catalyzed C-H activation. Data sourced from Rovis, et al.[1]
The Cp* rhodium catalyst exhibits a 2.5-fold higher initial rate compared to the Cp analogue.[1] This can be attributed to the enhanced electron-donating ability of the Cp* ligand, which makes the rhodium center more electron-rich and thus more reactive in the turnover-limiting C-H activation step.[1]
Impact on Other Fundamental Reactions
While comprehensive side-by-side kinetic studies for other fundamental reactions are less common in the literature, the established electronic and steric differences allow for well-founded predictions regarding the relative reactivity of Cp and Cp* complexes.
Ligand Substitution: The rate of ligand substitution can be influenced by both electronic and steric factors. For a dissociative mechanism, where a ligand first dissociates from the metal center, the stronger electron donation of Cp* would be expected to strengthen the metal-ligand bonds, thus slowing down the rate of substitution compared to a Cp complex. Conversely, for an associative mechanism, where an incoming ligand first coordinates to the metal, the greater steric bulk of Cp* would hinder the approach of the incoming ligand, also leading to a slower substitution rate.
Oxidative Addition: Oxidative addition involves the addition of a substrate to the metal center, with a formal increase in the metal's oxidation state. The more electron-rich nature of the metal center in a Cp* complex generally makes it more nucleophilic and thus more reactive towards oxidative addition. For example, the oxidative addition of an alkyl halide to a metal center is expected to be faster for a Cp* complex than for its Cp counterpart due to the enhanced ability of the electron-rich metal to attack the electrophilic substrate.
Experimental Protocols
Synthesis of Dimeric Rhodium(III) Catalyst Precursors
A reliable synthesis of the catalyst precursors is crucial for comparative studies.
Synthesis of [(Cp*)RhCl2]2
This procedure is adapted from established literature methods.[2][3]
-
Reactants: Rhodium(III) chloride trihydrate (1.0 eq), 1,2,3,4,5-pentamethylcyclopentadiene (1.05 eq), Methanol.
-
Procedure:
-
A mixture of rhodium(III) chloride trihydrate and pentamethylcyclopentadiene in methanol is refluxed under a nitrogen atmosphere for 24-48 hours.[2]
-
The reaction mixture is cooled to room temperature, and the resulting dark red precipitate is collected by filtration.[2]
-
The solid is washed with diethyl ether and dried in air to yield [(Cp*)RhCl2]2.[2]
-
Synthesis of [(Cp)RhCl2]2
The synthesis of the unsubstituted Cp analogue follows a similar procedure, using dicyclopentadiene which cracks in situ to provide cyclopentadiene.
-
Reactants: Rhodium(III) chloride trihydrate, Dicyclopentadiene, Methanol.
-
Procedure:
-
Rhodium(III) chloride trihydrate is dissolved in methanol.
-
Freshly cracked dicyclopentadiene is added to the solution.
-
The mixture is stirred at room temperature for several hours, during which a red-orange precipitate forms.
-
The solid is collected by filtration, washed with methanol and diethyl ether, and dried.
-
Kinetic Analysis of C-H Activation
The following is a general protocol for comparing the initial rates of reaction for the Rh(III)-catalyzed C-H activation.
-
Reaction Setup:
-
In a glovebox, a vial is charged with the rhodium catalyst precursor ([(Cp)RhCl2]2 or [(Cp*)RhCl2]2), a silver salt activator (e.g., AgSbF6), and the substrate (e.g., N-methoxybenzamide).
-
The vial is sealed, removed from the glovebox, and the solvent and the coupling partner (e.g., 1-decene) are added via syringe.
-
-
Data Collection:
-
The reaction is stirred at a constant temperature.
-
Aliquots are taken at regular time intervals and quenched (e.g., by cooling and dilution).
-
The concentration of the product is determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), using an internal standard.
-
-
Analysis:
-
The product concentration is plotted against time.
-
The initial rate is determined from the slope of the initial linear portion of the curve.
-
Visualizing the Impact of Pentamethylation
Caption: Logical flow of how pentamethylation influences ligand properties and subsequent reactivity.
Caption: General workflow for catalyst synthesis and kinetic analysis.
References
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]
Stability Showdown: Cp*M Complexes vs. CpM Analogues - A Researcher's Guide
For researchers, scientists, and professionals in drug development, the choice of ancillary ligands in organometallic complexes is a critical determinant of stability and reactivity. This guide provides an in-depth comparison of the stability of pentamethylcyclopentadienyl (Cp*) metal (M) complexes versus their unsubstituted cyclopentadienyl (Cp) analogues. We will delve into their thermal, redox, and kinetic stability, supported by experimental data, and provide detailed experimental protocols for their assessment.
The enhanced stability of CpM complexes can be primarily attributed to the electronic and steric properties of the pentamethylcyclopentadienyl ligand. Compared to the parent Cp ligand, the five methyl groups on the Cp ring act as electron-donating groups, increasing the electron density on the metal center. This enhanced electron donation strengthens the metal-ligand bond and can influence the overall stability of the complex. Sterically, the bulky nature of the Cp* ligand can provide a protective shield around the metal center, hindering unwanted reactions and decomposition pathways.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data comparing the stability of Cp*M and CpM complexes.
Thermal Stability
| Complex | Decomposition Onset Temperature (°C) | Experimental Conditions |
| Ferrocene (Cp₂Fe) | ~470[1] | Inert atmosphere |
| Decamethylferrocene (Cp*₂Fe) | Data not readily available | - |
Note: While specific comparative TGA data for decamethylferrocene under identical conditions is not available in the searched literature, the general trend observed is that the increased steric bulk and stronger M-Cp bond contribute to a higher thermal stability in CpM complexes compared to their CpM counterparts.
Redox Stability
Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of metal complexes. The redox potential provides a measure of the ease with which a complex can be oxidized or reduced, a key aspect of its stability.
| Complex | Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) | Solvent | Reference |
| Ferrocene (Cp₂Fe) | [FeCp₂]⁺/⁰ | 0.00 | CH₂Cl₂ | [2] |
| Decamethylferrocene (Cp₂Fe) | [FeCp₂]⁺/⁰ | -0.59 | CH₂Cl₂ | [3][4] |
| [Cp*RhCl₂]₂ | Rh(III/IV) | +0.85 | - | [5] |
| [CpRhCl₂]₂ | Rh(III/IV) | +1.05 | - | [5] |
The data clearly indicates that the Cp* ligand, being more electron-donating, makes the metal center in Cp₂Fe easier to oxidize (a more negative redox potential) compared to Cp₂Fe.[2][3][4] Similarly, the [CpRhCl₂]₂ complex is more easily oxidized than its Cp analogue.[5]
Kinetic Stability
Kinetic stability, or lability, refers to the rate at which a complex undergoes ligand substitution reactions. Kinetically inert complexes have slow ligand exchange rates, while labile complexes have fast rates.
| Complex | Reaction | Rate Constant (k) | Conditions |
| CpRh(CO)₂ | Photosubstitution with PPh₃ | Dependent on [PPh₃] | Hydrocarbon solvent, room temp. |
| CpM complexes | General observation | Generally slower than CpM | - |
| CpCo(CO)₂ | CO substitution | Data not readily available | - |
| CpCo(CO)₂ | CO substitution | Data not readily available | - |
Metal-Ligand Bond Dissociation Energy
The metal-ligand bond dissociation energy (BDE) is a direct measure of the strength of the bond between the metal and the cyclopentadienyl ligand. A higher BDE indicates a more stable complex. The BDE can be estimated using the following thermodynamic cycle and the enthalpies of formation (ΔHf°) of the complex, the metal atom, and the cyclopentadienyl radical.
BDE(M-Cp) = ΔHf°(M) + ΔHf°(Cp•) - ΔHf°(CpM)
| Complex | Enthalpy of Formation (ΔHf°) (kJ/mol) |
| Ferrocene (Cp₂Fe) (gas) | 158 ± 4 |
| Decamethylferrocene (Cp*₂Fe) (gas) | Data not readily available |
| Cp• radical | 209 |
| Fe (gas) | 416.3 |
Note: Due to the lack of readily available enthalpy of formation data for decamethylferrocene, a direct calculation and comparison of the Fe-Cp bond dissociation energy with the Fe-Cp bond energy in ferrocene cannot be provided here.*
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the decomposition temperature of a metal complex.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the metal complex into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.
-
Set the furnace atmosphere to a continuous flow of inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature high enough to ensure complete decomposition (e.g., 800-1000 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of the major weight loss step is taken as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to more accurately determine the temperature of the maximum rate of decomposition.
-
Cyclic Voltammetry (CV) for Redox Stability Assessment
Objective: To determine the redox potential of a metal complex.
Methodology:
-
Solution Preparation:
-
Prepare a solution of the metal complex (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent should be able to dissolve the complex and the electrolyte and be electrochemically stable within the desired potential window.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).
-
Immerse the electrodes in the prepared solution, ensuring the reference electrode tip is close to the working electrode.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Apply a potential waveform that scans from an initial potential to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) and potential window should be chosen to encompass the redox event of interest.
-
-
Data Analysis:
-
Plot the resulting current versus the applied potential to obtain a cyclic voltammogram.
-
For a reversible redox process, the half-wave potential (E₁/₂) is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E₁/₂ = (Epa + Epc) / 2.
-
It is common practice to reference the obtained potentials against an internal standard, such as the ferrocene/ferrocenium (Fc⁺/Fc) couple, by adding a small amount of ferrocene to the solution at the end of the experiment and recording its voltammogram.
-
UV-Vis Spectroscopy for Kinetic Stability (Ligand Substitution) Assessment
Objective: To determine the rate of a ligand substitution reaction.
Methodology:
-
Solution Preparation:
-
Prepare a solution of the metal complex of a known concentration in a suitable solvent.
-
Prepare a solution of the incoming ligand at a significantly higher concentration (pseudo-first-order conditions).
-
-
Kinetic Measurement:
-
Place the solution of the metal complex in a cuvette and place it in a UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly adding a small volume of the concentrated ligand solution to the cuvette and mixing thoroughly.
-
Immediately start recording the absorbance of the solution at a wavelength where there is a significant difference in the molar absorptivity between the reactant complex and the product complex.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
For a pseudo-first-order reaction, the data can be fitted to the integrated rate law: ln(Aₜ - A∞) = -k_obs * t + ln(A₀ - A∞), where Aₜ is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, A₀ is the initial absorbance, and k_obs is the observed rate constant.
-
The observed rate constant (k_obs) can be determined from the slope of the linear plot of ln(Aₜ - A∞) versus time.
-
By performing the experiment at different concentrations of the incoming ligand, the overall rate law and the rate constant (k) for the reaction can be determined.
-
Mandatory Visualization
Caption: Factors influencing the stability of Cp*M vs. CpM complexes.
References
A Comparative Guide: Experimental Evidence for Increased Electron Density on Metals with Cp Ligands*
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of organometallic complexes are central to their reactivity, catalytic activity, and overall function. A key strategy for tuning these properties is the modification of spectator ligands, which are not directly involved in the reaction but exert a profound influence on the metal center. This guide provides a comparative analysis of two of the most fundamental ligands in organometallic chemistry: cyclopentadienyl (Cp, C₅H₅⁻) and its permethylated analogue, pentamethylcyclopentadienyl (Cp*, C₅(CH₃)₅⁻).
We will present objective, experimental data demonstrating that the Cp* ligand imparts a significantly higher electron density to the metal center compared to the unsubstituted Cp ligand. This effect is primarily due to the electron-donating inductive effect of the five methyl groups on the Cp* ring. The increased electron density has direct, measurable consequences on the electrochemical and spectroscopic properties of the resulting metal complexes.
Logical Framework: The Inductive Effect of Cp*
The causal relationship between the structure of the Cp* ligand and its electronic impact on a metal center can be visualized as a straightforward logical progression. The methyl groups initiate a cascade of electronic effects that are ultimately observed through experimental measurements.
Caption: The inductive effect of methyl groups on the Cp* ligand increases electron donation to the metal, altering its observable properties.
Quantitative Data Comparison
The most direct experimental evidence for the superior electron-donating ability of Cp* comes from electrochemical and infrared spectroscopic analyses.
Electrochemical Evidence: Redox Potentials
A metal center with higher electron density is more easily oxidized, meaning the removal of an electron requires less energy. This is observed as a lower (less positive or more negative) oxidation potential in cyclic voltammetry (CV). The comparison between ferrocene (Cp₂Fe) and its Cp* analogue, decamethylferrocene (Cp₂Fe), provides a classic example. The Cp₂Fe complex is oxidized at a significantly lower potential, indicating a more electron-rich iron center.[1][2]
| Complex | Ligand | Redox Couple | Oxidation Potential (E½ vs Fc⁺/Fc) |
| Ferrocene | Cp | [Fe(C₅H₅)₂]⁺/⁰ | 0.00 V (by definition) |
| Decamethylferrocene | Cp* | [Fe(C₅(CH₃)₅)₂]⁺/⁰ | -0.59 V |
| Data sourced from measurements in acetonitrile.[1] |
Spectroscopic Evidence: Infrared Carbonyl Stretching Frequencies
In metal carbonyl complexes, the metal atom donates electron density into the antibonding π* orbitals of the carbon monoxide (CO) ligands, a process known as π-backbonding.[3][4][5] A more electron-rich metal engages in stronger π-backbonding, which weakens the C-O triple bond. This bond weakening is observed as a decrease (a "red shift") in the CO stretching frequency (ν(CO)) in the infrared spectrum.[3][4][5] Comparing dicarbonyl rhodium complexes shows a distinct red shift of approximately 20 cm⁻¹ for the Cp* analogue.[6]
| Complex | Ligand | Symmetric ν(CO) (cm⁻¹) | Asymmetric ν(CO) (cm⁻¹) |
| CpRh(CO)₂ | Cp | 1968 | 2036 |
| CpRh(CO)₂ | Cp | 1948 | 2016 |
| Data sourced from measurements in C₆D₆.[6] |
Experimental Protocols
The data presented above are obtained through standard organometallic chemistry techniques. Below are detailed methodologies for these key experiments.
Methodology 1: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a species in solution.
Objective: To determine the half-wave potential (E½) for the oxidation of a metal complex, providing a quantitative measure of its electron richness.
Materials:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical Cell
-
Analyte (e.g., Ferrocene, Decamethylferrocene)
-
High-purity, anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Preparation: A solution of the analyte (typically 1-2 mM) is prepared in the chosen solvent containing the supporting electrolyte (0.1 M). The supporting electrolyte is crucial to ensure conductivity of the solution.
-
Cell Assembly: The working, reference, and counter electrodes are assembled in the electrochemical cell containing the analyte solution.
-
Deoxygenation: The solution is purged with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. A blanket of inert gas is maintained over the solution during the experiment.
-
Potential Scanning: The potentiostat applies a linearly sweeping potential to the working electrode. The scan starts from a potential where no reaction occurs, sweeps to a point past the oxidation potential of the analyte, and then reverses the sweep back to the starting potential.
-
Data Acquisition: The current flowing between the working and counter electrodes is measured as a function of the applied potential. The resulting plot of current vs. potential is called a cyclic voltammogram.
-
Analysis: For a reversible process, the oxidation potential (E½) is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc). Often, an internal standard like ferrocene is added, and all potentials are reported relative to the Fc⁺/Fc couple to minimize solvent effects and allow for universal comparison.[2][7]
Experimental Workflow: Cyclic Voltammetry
Caption: A typical workflow for determining the redox potential of a metal complex using cyclic voltammetry.
Methodology 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is used to measure the vibrational frequencies of bonds in a molecule. For metal carbonyls, it is an exceptionally sensitive probe of the C-O bond order.
Objective: To measure the ν(CO) stretching frequencies of a metal carbonyl complex to infer the extent of metal-to-ligand π-backbonding.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
IR-transparent solution cell (e.g., with CaF₂ or NaCl windows)
-
Gas-tight syringes
-
Analyte (e.g., CpRh(CO)₂)
-
High-purity, anhydrous IR-grade solvent (e.g., hexane, dichloromethane, C₆D₆)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: A dilute solution of the metal carbonyl complex is prepared in an appropriate IR-grade solvent under an inert atmosphere, as many of these complexes are air-sensitive.
-
Background Spectrum: The solution cell is filled with the pure solvent, and a background IR spectrum is recorded. This spectrum is automatically subtracted from the sample spectrum by the spectrometer to eliminate signals from the solvent and the cell windows.
-
Sample Spectrum: The cell is emptied and then carefully filled with the analyte solution using a gas-tight syringe.
-
Data Acquisition: The IR spectrum of the sample is recorded. The region of interest for terminal CO ligands is typically 1850-2125 cm⁻¹.[5]
-
Analysis: The positions of the strong absorbance bands in the carbonyl region are identified. The number and pattern of the bands can also give information about the geometry of the complex. The frequencies are compared between the Cp and Cp* analogues to determine the magnitude of the red shift.
References
- 1. Decamethylferrocene - Wikipedia [en.wikipedia.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]
- 6. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Metal-Cyclopentadienyl (M-Cp) versus Metal-Pentamethylcyclopentadienyl (M-Cp*) Bond Dissociation Energies
A comprehensive guide for researchers, scientists, and drug development professionals on the differing bond strengths of M-Cp and M-Cp complexes, supported by experimental and computational data.*
The cyclopentadienyl (Cp) ligand and its permethylated analogue, pentamethylcyclopentadienyl (Cp), are ubiquitous in organometallic chemistry. The choice between these two ligands can significantly influence the stability, reactivity, and catalytic activity of the resulting metal complex. A critical parameter for understanding these differences is the metal-ligand bond dissociation energy (BDE), which quantifies the strength of the interaction between the metal center and the cyclopentadienyl ring. This guide provides a detailed comparison of M-Cp and M-Cp bond dissociation energies, presenting experimental data, outlining experimental methodologies, and discussing the underlying electronic and steric factors that govern these differences.
Quantitative Comparison of Bond Dissociation Energies
The strength of the bond between a metal and a cyclopentadienyl-type ligand is enhanced by the presence of methyl substituents on the cyclopentadienyl ring. This trend is observed in both experimental and computational studies. The electron-donating nature and the steric bulk of the methyl groups in the Cp* ligand lead to a stronger M-Cp* bond compared to the analogous M-Cp bond.
| Metal Complex Cation | M-Cp BDE (eV)[1] | M-Cp* BDE (kcal/mol) (Computational)[1] |
| Cp₂Ti⁺ | 4.85 ± 0.15 | - |
| Cp₂V⁺ | 4.02 ± 0.14 | - |
| Cp₂Cr⁺ | 4.22 ± 0.13 | - |
| Cp₂Mn⁺ | 3.51 ± 0.12 | - |
| Cp₂Fe⁺ | 4.26 ± 0.15 | - |
| Cp₂Co⁺ | 4.57 ± 0.15 | - |
| Cp₂Ni⁺ | 3.37 ± 0.12 | - |
| [Be(Cp)₂] | - | 10 kcal/mol higher than M-Cp |
| [Mg(Cp)₂] | - | 10 kcal/mol higher than M-Cp |
| [Ca(Cp)₂] | - | 10 kcal/mol higher than M-Cp |
| [Sr(Cp)₂] | - | 10 kcal/mol higher than M-Cp |
| [Ba(Cp)₂] | - | 10 kcal/mol higher than M-Cp |
Factors Influencing the M-Cp vs. M-Cp* Bond Dissociation Energy
The observed increase in bond strength from M-Cp to M-Cp* can be attributed to a combination of electronic and steric effects.
Electronic Effects: The five methyl groups on the Cp* ring are electron-donating. Through an inductive effect, they increase the electron density on the cyclopentadienyl ring. This enhanced electron-donating ability of the Cp* ligand leads to a stronger dative bond with the metal center, increasing the M-Cp* bond strength.
Steric Effects: While significant steric hindrance can sometimes weaken bonds, in the case of M-Cp* complexes, the increased van der Waals interactions between the bulky methyl groups and the metal center can contribute favorably to the overall bond energy. These attractive dispersion forces add to the covalent and electrostatic interactions, resulting in a higher BDE. Computational studies on Group 2 metallocenes, for example, have shown that the dissociation energies (De) for M-Cp* complexes are approximately 10 kcal/mol higher than for their M-Cp counterparts, which is attributed to the stronger electron-donating properties of the methyl groups and dispersion interactions.[1]
Experimental Protocols for Determining Bond Dissociation Energies
Several experimental techniques are employed to measure the bond dissociation energies of organometallic complexes. Below are detailed methodologies for some of the key techniques.
Threshold Collision-Induced Dissociation (TCID) Mass Spectrometry
This gas-phase technique directly measures the energy required to break a specific bond in an ion.
Experimental Workflow:
-
Ion Generation and Selection: The metallocene of interest is introduced into the mass spectrometer and ionized, typically using techniques like electrospray ionization (ESI). The parent ion (e.g., [Cp₂M]⁺) is then mass-selected in the first stage of the tandem mass spectrometer.
-
Collision-Induced Dissociation: The selected ions are accelerated to a known kinetic energy and directed into a collision cell containing a neutral collision gas (e.g., Xenon) at low pressure.
-
Fragmentation and Detection: Collisions with the inert gas convert some of the ion's kinetic energy into internal energy, leading to fragmentation. The primary fragmentation pathway for metallocenes is the loss of a cyclopentadienyl ligand. The resulting fragment ions are then mass-analyzed and detected.
-
Data Analysis: The abundance of the fragment ions is measured as a function of the collision energy. This data is used to generate a dissociation cross-section versus energy plot. The threshold energy for dissociation is then determined by modeling the experimental data, taking into account factors like the kinetic energy distribution of the ions and the lifetime of the excited complex. This threshold energy corresponds to the bond dissociation energy at 0 K.[1]
Solution Calorimetry
Solution calorimetry measures the enthalpy change of a chemical reaction in solution, from which bond dissociation enthalpies can be derived.
-
Calorimeter Setup: A high-precision solution calorimeter, which is essentially a very sensitive thermometer in an insulated container, is used. The solvent is placed in the reaction vessel, and the system is allowed to reach thermal equilibrium.
-
Sample Dissolution: A known amount of the organometallic compound is dissolved in the solvent, and the resulting temperature change is meticulously recorded.
-
Reaction Initiation: A reaction that leads to the cleavage of the metal-ligand bond is initiated. This can be achieved by adding a scavenger molecule that reacts with the dissociated ligand.
-
Enthalpy Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. By designing an appropriate thermodynamic cycle, the enthalpy of the bond dissociation can be determined from the measured reaction enthalpies.
Photoacoustic Calorimetry (PAC)
PAC is a powerful technique for studying the energetics of fast reactions in solution, including bond homolysis.
-
Sample Preparation: A solution of the organometallic compound is placed in a specialized cuvette equipped with a sensitive piezoelectric transducer (a microphone).
-
Photoexcitation: A pulsed laser beam is directed into the sample. The organometallic compound absorbs the light, leading to an excited state that can then undergo bond cleavage.
-
Acoustic Wave Generation: The energy from the laser pulse that is not used to break the bond is released as heat into the solution. This rapid, localized heating causes the solvent to expand, generating a pressure wave (sound) that propagates through the solution.
-
Signal Detection and Analysis: The piezoelectric transducer detects the pressure wave, and the signal is recorded by an oscilloscope. The amplitude of the photoacoustic signal is proportional to the amount of heat released. By comparing the signal from the sample to that of a non-reactive reference compound that releases all the absorbed energy as heat, the energy consumed in the bond-breaking process can be determined. This value, combined with the quantum yield of the photoreaction, allows for the calculation of the bond dissociation enthalpy.
Computational Methodology: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting and understanding bond dissociation energies.
Computational Workflow:
-
Model Building: The three-dimensional structures of the intact metallocene (M-Cp or M-Cp*) and its dissociation products (the metal-containing fragment and the cyclopentadienyl radical) are built.
-
Level of Theory Selection: A suitable DFT functional and basis set are chosen. The choice of functional is critical for obtaining accurate results for transition metal complexes. For example, the B3LYP functional with the def2-TZVPP basis set has been used to study group 2 metallocenes.[1]
-
Geometry Optimization: The geometries of the reactant and products are optimized to find their lowest energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPE).
-
Energy Calculation and BDE Determination: The electronic energies of the optimized structures are calculated. The bond dissociation energy is then calculated as the difference between the sum of the energies of the products and the energy of the reactant, corrected for the difference in zero-point energies.
Conclusion
The choice between Cp and Cp* ligands has a demonstrable impact on the metal-ligand bond strength. The increased electron-donating ability and the additional van der Waals interactions of the pentamethylcyclopentadienyl ligand lead to a significantly higher bond dissociation energy for M-Cp* complexes compared to their M-Cp counterparts. This fundamental difference in bond strength has profound implications for the thermal stability, reaction kinetics, and catalytic performance of these important classes of organometallic compounds. Researchers and professionals in drug development can leverage this understanding to fine-tune the properties of metal-based systems for specific applications.
References
A Comparative Guide to Cp*Rh(III) and CpRh(III) Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Rhodium(III) complexes bearing cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp) ligands are powerful catalysts, particularly for C–H activation and functionalization reactions, which are pivotal in modern organic synthesis and drug discovery. The choice between the electronically rich and sterically hindered Cp ligand and the smaller, less electron-donating Cp ligand can profoundly impact catalyst performance, influencing reactivity, selectivity, and substrate scope. This guide provides an objective comparison of Cp*Rh(III) and CpRh(III) catalysts, supported by experimental data, to aid in rational catalyst selection and reaction development.
Fundamental Differences: Steric and Electronic Effects
The core distinction between CpRh(III) and CpRh(III) catalysts lies in the properties of the cyclopentadienyl ligand. The pentamethylcyclopentadienyl (Cp) ligand features five methyl groups, which impart significantly different steric and electronic characteristics compared to the unsubstituted cyclopentadienyl (Cp) ligand.
-
Electronic Effects : The five methyl groups on the Cp* ligand are electron-donating, which increases the electron density on the rhodium center.[1] This enhanced electron density can strengthen the catalyst's back-bonding to other ligands.[1] Conversely, the unsubstituted Cp ligand is less electron-donating, rendering the attached rhodium center more electrophilic.
-
Steric Effects : The Cp* ligand is substantially more sterically demanding than the Cp ligand. This increased bulk can influence the coordination of substrates and the stereochemical outcome of reactions, often leading to different regioselectivity or diastereoselectivity.[1][2]
-
Solubility : An important practical difference is that Cp*Rh(III) complexes are generally more soluble in common organic solvents than their CpRh(III) counterparts, which can be a critical factor in reaction setup and homogeneity.[1]
Due to these properties, [Cp*RhCl2]2 has traditionally been considered the privileged catalyst for a wide array of C–H activation reactions.[1][2] However, recent studies have demonstrated that the less electron-rich nature of CpRh(III) catalysts can lead to superior reactivity in certain transformations.[1][3]
Caption: Structural comparison of Cp*Rh(III) and CpRh(III) complexes.
Comparative Catalytic Performance
The differing electronic and steric profiles of CpRh(III) and CpRh(III) lead to distinct catalytic behaviors. While CpRh(III) is often the default choice, CpRh(III) and other electron-deficient variants have proven to be more effective for specific transformations, particularly those involving electron-rich substrates.
Dehydrogenative Arylation of Electron-Rich Alkenes
A key example where CpRh(III) outperforms Cp*Rh(III) is in the dehydrogenative C-H arylation of electron-rich alkenes like vinyl acetates and enamides. For this class of reaction, a more electrophilic rhodium center is beneficial. The electron-deficient nature of the Cp ligand facilitates the electrophilic aryl C–H rhodation step and also lowers the energy barrier for the subsequent olefin insertion.[3]
| Catalyst System | Substrate 1 (Benzamide) | Substrate 2 (Alkene) | Product Yield | Key Observation | Reference |
| [CpERhI2]2 | N-methoxy-N-methylbenzamide | n-Butyl vinyl ether | 89% | High reactivity with electron-deficient Cp ligand. | [3] |
| [Cp*Rh(OAc)2]2 | N-methoxy-N-methylbenzamide | n-Butyl vinyl ether | Low | Significantly lower activity observed. | [3] |
| (Note: CpE refers to an electron-deficient cyclopentadienyl ligand, C5H(CO2Et)4, which accentuates the effect seen with the unsubstituted Cp ligand. Data illustrates the principle that less electron-rich ligands can be superior.) |
Annulation of Acrylamides with Alkynes
In reactions involving unsymmetrical alkynes, the steric bulk of the Cp ligand plays a crucial role in determining regioselectivity. In the annulation of acrylamides, the sterically bulky CpRh(III) catalyst often yields mixtures of regioisomers.[2] Modifying the ligand to be even more sterically demanding can significantly improve selectivity, highlighting that the steric environment created by Cp is not always optimal for controlling reaction outcomes.[2]
| Catalyst | Acrylamide Substrate | Alkyne Substrate | Product Yield | Regioselectivity (Major:Minor) | Reference |
| [CpRhCl2]2 | N-methoxy-N-methylmethacrylamide | 1-Phenyl-1-propyne | 85% | 2.5 : 1 | [2] |
| [CptRhCl2]2 | N-methoxy-N-methylmethacrylamide | 1-Phenyl-1-propyne | 85% | 14 : 1 | [2] |
| (Note: Cpt refers to the 1,3-di-tert-butylcyclopentadienyl ligand. This comparison demonstrates the profound impact of steric hindrance on regioselectivity, where the standard Cp ligand provides a suboptimal outcome.) |
General Catalytic Cycle for C-H Activation/Annulation
The majority of Cp*Rh(III) and CpRh(III) catalyzed C-H functionalization reactions are proposed to proceed through a similar catalytic cycle. The key steps involve C-H activation, coordination and insertion of a coupling partner, and a final bond-forming event to release the product and regenerate the active catalyst.
Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.
The initial C-H activation is often the turnover-limiting step and is believed to proceed via a concerted metalation-deprotonation (CMD) pathway.[4][5] The electronic nature of the Cp ligand directly influences this step; a more electrophilic metal center (from a Cp ligand) can accelerate C-H cleavage.[3] Subsequently, the steric properties of the ligand can dictate the regioselectivity of the migratory insertion step.[2]
Experimental Protocols
The following is a representative experimental protocol for a Rh(III)-catalyzed C-H activation and annulation reaction.
Reaction: Annulation of N-methoxybenzamide with Diphenylacetylene
Materials:
-
[Cp*RhCl2]2 (Rhodium precatalyst)
-
AgSbF6 (Silver salt additive/halide scavenger)
-
Cu(OAc)2 (Oxidant)
-
N-methoxybenzamide (Substrate)
-
Diphenylacetylene (Coupling partner)
-
1,2-Dichloroethane (DCE) (Solvent)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add [Cp*RhCl2]2 (6.2 mg, 0.01 mmol, 2.0 mol%), AgSbF6 (13.7 mg, 0.04 mmol, 8.0 mol%), and Cu(OAc)2 (181 mg, 1.0 mmol, 2.0 equiv).
-
The vial is sealed with a cap containing a PTFE septum and purged with nitrogen or argon gas.
-
Add N-methoxybenzamide (75.5 mg, 0.5 mmol, 1.0 equiv) and diphenylacetylene (106.9 mg, 0.6 mmol, 1.2 equiv).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (10 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired isoquinolone product.
Conclusion
The choice between Cp*Rh(III) and CpRh(III) catalysts is not straightforward and depends heavily on the specific reaction and substrates.
-
Cp*Rh(III) remains the catalyst of choice for a broad range of C-H functionalization reactions due to its general robustness, high reactivity conferred by its electron-donating nature, and superior solubility.[1]
-
CpRh(III) and other electron-deficient analogues are emerging as superior catalysts for transformations involving electron-rich coupling partners or where a more electrophilic metal center is advantageous to accelerate the C-H activation step.[3]
Ultimately, the optimal catalyst is a balance of steric and electronic factors. While Cp*Rh(III) provides a reliable starting point for reaction screening, exploring CpRh(III) or other modified Cp ligands is a valuable strategy for improving reactivity and selectivity, paving the way for the development of more efficient and novel synthetic methodologies.
References
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical Investigations on the Rh(III)-Catalyzed Oxidative C–H Activation/Annulation of Salicylaldehydes with Masked Enynes: Mechanism Insights and Regioselectivity Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Cp*CoIII/RhIII-Catalyzed Directed C-H Functionalization with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unmasking the Electronic Influence of Cp vs. Cp* Ligands on Metal Carbonyl Stretching Frequencies
A comprehensive analysis of cyclopentadienyl (Cp) versus pentamethylcyclopentadienyl (Cp) ligands reveals a distinct and predictable influence on the carbonyl stretching frequencies in organometallic complexes. The greater electron-donating ability of the Cp ligand consistently leads to a significant reduction in the ν(CO) values compared to their analogous Cp counterparts. This phenomenon, readily observed via infrared (IR) spectroscopy, provides a powerful tool for probing the electronic environment of the metal center.**
The fundamental difference between the cyclopentadienil (Cp, C₅H₅⁻) and the pentamethylcyclopentadienil (Cp, C₅(CH₃)₅⁻) ligand lies in the electronic effect of the five methyl groups on the Cp ring. These methyl groups, being inductively electron-donating, increase the electron density of the cyclopentadienyl ring. This enhanced electron-donating capacity of the Cp* ligand makes the metal center more electron-rich.[1]
This increased electron density at the metal does not remain localized. In metal carbonyl complexes, it is delocalized through a process known as π-backbonding. The metal donates electron density from its d-orbitals into the empty π* antibonding orbitals of the carbon monoxide (CO) ligands.[2][3] The more electron-rich the metal center, the greater the extent of this π-backbonding.
An increase in π-backbonding strengthens the metal-carbon bond but simultaneously weakens the carbon-oxygen triple bond. This weakening of the C-O bond results in a lower vibrational energy, which is observed as a decrease, or "red shift," in the carbonyl stretching frequency (ν(CO)) in the infrared spectrum.[2][3] This effect is consistently observed when comparing a Cp* complex with its isostructural Cp analog, with the difference in ν(CO) often being in the range of 10-30 cm⁻¹ for each CO ligand.
Quantitative Comparison of Carbonyl Stretching Frequencies
The following table summarizes the experimentally determined carbonyl stretching frequencies for a range of analogous Cp and Cp* metal carbonyl complexes, illustrating the consistent red shift upon substitution of Cp with Cp*.
| Metal Complex | ν(CO) (cm⁻¹) for Cp Complex | ν(CO) (cm⁻¹) for Cp* Complex | Δν(CO) (cm⁻¹) |
| CpRh(CO)₂ | 2051, 1987 | 2004, 1944 | -47, -43 |
| [CpFe(CO)₂]₂ (bridging and terminal) | 1956, 1936, 1771, 1756 | 1925, 1745 | Varies |
| CpMn(CO)₃ | 2023, 1939 | 2017, 1928 | -6, -11 |
| Cp*Fe(μ,η⁵:η⁵-P₅)Mo(CO)₃ | Not available | 1980, 1928, 1914 | - |
Note: Data is compiled from various sources. The values for dimeric complexes can be more complex due to the presence of both terminal and bridging carbonyl ligands.
Experimental Protocol: Infrared Spectroscopy of Air-Sensitive Organometallic Complexes
The acquisition of reliable IR spectra for Cp and Cp* carbonyl complexes requires careful handling due to their sensitivity to air and moisture. The following protocol outlines the key steps for obtaining high-quality data using a Fourier-Transform Infrared (FT-IR) spectrometer, often within an inert atmosphere glovebox.
Materials and Equipment:
-
FT-IR Spectrometer (ideally located inside a glovebox or equipped with an external port)
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line
-
IR-transparent salt plates (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory
-
Anhydrous, deoxygenated solvents (e.g., hexane, THF, dichloromethane)
-
Airtight sample cells (for solution-state measurements if not using ATR)
-
Mortar and pestle (for solid samples)
-
Nujol (for preparing mulls of solid samples)
-
Spatulas, syringes, and other standard laboratory glassware
Procedure:
-
Spectrometer Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
If the spectrometer is outside the glovebox, ensure all necessary transfer equipment is clean, dry, and ready for use.
-
For glovebox-based measurements, the spectrometer should be fully integrated and purged with the inert atmosphere.[4][5][6][7]
-
-
Sample Preparation (Inside a Glovebox or using a Schlenk Line):
-
For Solid Samples (Nujol Mull):
-
Grind a small amount (1-2 mg) of the organometallic complex into a fine powder using a clean, dry mortar and pestle.
-
Add a drop of Nujol and continue to grind until a uniform, translucent paste is formed.
-
Spread a thin, even layer of the mull onto one IR-transparent salt plate and cover with a second plate.
-
-
For Solid Samples (ATR):
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply gentle pressure using the built-in press to ensure good contact between the sample and the crystal.[4]
-
-
For Solution Samples:
-
Dissolve a small amount of the complex in a suitable anhydrous, deoxygenated solvent.
-
If using a traditional transmission cell, carefully inject the solution into the airtight cell using a syringe.
-
If using an ATR accessory, a drop of the solution can be placed directly onto the crystal.
-
-
-
Data Acquisition:
-
Place the prepared sample (salt plates, ATR unit, or solution cell) into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or the pure solvent for solution measurements). This is crucial for correcting the final spectrum.
-
Acquire the spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio. Typically, 16 to 64 scans are sufficient.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the strong, sharp absorption bands in the 2100-1700 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the carbonyl ligands.[2]
-
Use the software to accurately determine the peak positions (wavenumbers, cm⁻¹) for each carbonyl band.
-
Logical Relationship Diagram
The following diagram illustrates the electronic effects of Cp and Cp* ligands on the metal-carbonyl bond and the resulting change in the carbonyl stretching frequency.
Caption: Electronic effects of Cp vs. Cp* on ν(CO).
References
- 1. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. youtube.com [youtube.com]
- 6. selectscience.net [selectscience.net]
- 7. anl.gov [anl.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,2,3,4,5-Pentamethylcyclopentadiene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1,2,3,4,5-Pentamethylcyclopentadiene, a flammable and reactive compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Protocols
This compound is classified as a flammable liquid and vapor.[1][2][3] Therefore, stringent safety measures must be in place during its handling and prior to its disposal.
Key Safety Precautions:
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2] Smoking is strictly prohibited in areas where it is handled.[1][2]
-
Container Integrity: Ensure the container is tightly closed when not in use.[1][2]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1][2] Use non-sparking tools and explosion-proof electrical equipment.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.[1]
-
Ventilation: Store and handle in a well-ventilated place and keep cool.[1][3]
In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1]
Disposal Procedures for this compound
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. It must be disposed of through an appropriate treatment and disposal facility or an approved waste disposal plant, in strict accordance with all applicable local, state, and federal regulations.[1][3]
Waste Collection and Segregation
Proper segregation of chemical waste is a critical first step. For relatively unreactive organic reagents like this compound, it is recommended to collect them in a designated waste container.[2]
| Waste Stream | Container Type | Description |
| Non-halogenated Organic Reagents | Container A | For relatively unreactive organic reagents such as this compound.[2] |
| Halogenated Organic Reagents | Container B | For organic reagents containing halogens. |
| Solid Chemical Waste | Container C | For solid chemical residues. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1,2,3,4,5-Pentamethylcyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,2,3,4,5-Pentamethylcyclopentadiene, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operational workflow.
Hazard Identification and Classification
This compound is classified as a flammable liquid. It is essential to be aware of its potential hazards before handling.
| Hazard Class | Hazard Statement |
| Flammable liquids, Category 3 | H226: Flammable liquid and vapour[1][2][3][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Protective Gloves | Inspect gloves prior to use.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidents and ensure the stability of the chemical.
| Procedure | Instructions |
| Handling | Handle in a well-ventilated place.[1] Avoid inhalation of vapour or mist. Keep away from sources of ignition – No smoking. Take measures to prevent the build-up of electrostatic charge. Use non-sparking tools.[3][5] |
| Storage | Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed.[1][3] Containers that are opened must be carefully resealed and kept upright to prevent leakage.[5] Ground and bond container and receiving equipment.[3] |
Emergency and Disposal Procedures
Proper emergency and disposal protocols are crucial for mitigating risks and managing waste safely.
| Procedure | Instructions |
| Fire-fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Wear a self-contained breathing apparatus if necessary.[1] |
| Spill Response | Avoid breathing vapours, mist or gas. Remove all sources of ignition.[5] Contain spillage and collect with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable, closed container for disposal.[5][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1][4] Relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues use container C.[3] |
Step-by-Step Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H16 | CID 77667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 4045-44-7 | 818534 [merckmillipore.com]
- 4. This compound | 4045-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
